Tolcapone
描述
Structure
3D Structure
属性
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQPIUSUKVNLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023685 | |
| Record name | Tolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.69e-02 g/L | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
134308-13-7 | |
| Record name | Tolcapone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolcapone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolcapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tolcapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLCAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tolcapone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tolcapone's Mechanism of Action in Neuronal Cells: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the molecular mechanism of action of tolcapone, a potent catechol-O-methyltransferase (COMT) inhibitor, within neuronal cells. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacodynamics and cellular effects.
Core Mechanism: Inhibition of Catechol-O-Methyltransferase (COMT)
This compound's primary and most well-characterized mechanism of action is the potent, selective, and reversible inhibition of the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme responsible for the metabolic degradation of catecholamines, including the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine, as well as catechol drugs like L-DOPA.
In the brain, COMT exists in two isoforms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT). MB-COMT is the predominant form in the central nervous system and is primarily responsible for the methylation of dopamine in the synaptic cleft. This compound effectively inhibits both isoforms of the COMT enzyme.
The inhibition of COMT by this compound leads to a significant reduction in the O-methylation of catecholamines. This has two major consequences in the context of Parkinson's disease treatment:
-
In the periphery: this compound reduces the O-methylation of exogenously administered L-DOPA to 3-O-methyldopa (3-OMD). This increases the bioavailability of L-DOPA, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the brain.
-
In the central nervous system: By inhibiting brain COMT, particularly MB-COMT, this compound slows the metabolic clearance of synaptic dopamine. This leads to an increase in the concentration and duration of action of dopamine at its receptors.
Quantitative Pharmacological Data
The following table summarizes key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Target Enzyme | Comments | Reference |
| IC50 | 100 nM | Soluble COMT (rat liver) | IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. | |
| IC50 | 40 nM | Membrane-bound COMT (rat brain) | Demonstrates potent inhibition of the centrally predominant COMT isoform. | |
| Ki | 2.5 nM | COMT | Ki is the inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
Downstream Neuronal Signaling Pathways
The this compound-mediated increase in synaptic dopamine levels leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors. This, in turn, modulates downstream signaling cascades within neurons.
-
D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the DARPP-32 protein, ultimately influencing gene expression and neuronal excitability.
-
D2 Receptor Pathway: Activation of D2 receptors has the opposite effect. It inhibits adenylyl cyclase, leading to a decrease in cAMP levels and reduced PKA activity.
The net effect of this compound in dopamine-depleted states, such as Parkinson's disease, is a potentiation of dopamine neurotransmission, helping to restore physiological signaling.
Caption: this compound inhibits COMT, increasing synaptic dopamine and activating D1 receptor signaling.
Experimental Protocols
The following outlines a generalized experimental protocol for assessing the efficacy of COMT inhibitors like this compound.
Objective: To determine the in vitro inhibitory potential of this compound on COMT activity.
Materials:
-
Purified recombinant COMT (soluble or membrane-bound)
-
S-adenosyl-L-methionine (SAM) as the methyl group donor
-
A catechol substrate (e.g., epinephrine)
-
This compound at various concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection
Methodology:
-
Enzyme Reaction Preparation: A reaction mixture is prepared in microcentrifuge tubes containing the assay buffer, the catechol substrate, and varying concentrations of this compound (or vehicle control).
-
Initiation of Reaction: The reaction is initiated by adding a pre-determined amount of purified COMT enzyme and SAM to each tube.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific period (e.g., 20 minutes) to allow for the enzymatic conversion of the substrate.
-
Termination of Reaction: The enzymatic reaction is stopped by adding a quenching solution, such as perchloric acid, which denatures the enzyme.
-
Product Analysis: The samples are then analyzed by HPLC with electrochemical detection to quantify the amount of the methylated product formed (e.g., metanephrine (B195012) from epinephrine).
-
Data Analysis: The percentage of COMT inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro IC50 of this compound on COMT activity.
Potential Non-COMT-Mediated Mechanisms
While COMT inhibition is the primary mechanism of action, some research has explored other potential effects of this compound. These are generally considered secondary to its main function and may not be clinically significant at therapeutic doses. It is crucial to note that these mechanisms are not as well-established as COMT inhibition.
One area of investigation has been the potential for this compound to interact with other cellular targets. However, this compound is known for its high selectivity for COMT. Further research is needed to fully elucidate any clinically relevant off-target effects.
Conclusion
The core mechanism of action of this compound in neuronal cells is its potent and selective inhibition of the COMT enzyme. This leads to a reduction in the metabolic degradation of dopamine, resulting in increased synaptic dopamine levels and enhanced activation of postsynaptic dopamine receptor signaling pathways. This mechanism underlies its therapeutic efficacy in the management of Parkinson's disease, primarily by extending the therapeutic window of L-DOPA. The quantitative data and experimental protocols provided in this guide offer a framework for understanding and further investigating the pharmacology of this important therapeutic agent.
Caption: Logical flow from this compound administration to its therapeutic effect in Parkinson's disease.
Tolcapone: A Technical Guide to a Selective CNS-Active COMT Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) utilized as an adjunctive therapy in the management of Parkinson's disease (PD).[1] By inhibiting COMT, this compound effectively reduces the peripheral metabolism of levodopa (B1675098), thereby increasing its plasma half-life and bioavailability for the central nervous system.[2] Uniquely among clinically available COMT inhibitors, this compound crosses the blood-brain barrier to inhibit central COMT, further modulating dopaminergic neurotransmission.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and associated experimental protocols. Significant emphasis is placed on its characteristic hepatotoxicity, a key consideration in its clinical application.
Mechanism of Action
In the context of Parkinson's disease therapy, levodopa is administered as a dopamine (B1211576) precursor. Its efficacy is limited by extensive peripheral metabolism. Two primary enzymatic pathways are responsible for levodopa's peripheral degradation: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). While AADC inhibitors like carbidopa (B1219) or benserazide (B1668006) are co-administered to prevent conversion to dopamine outside the brain, this elevates the importance of the COMT pathway.
COMT metabolizes levodopa to 3-O-methyldopa (3-OMD).[6] this compound is a potent and reversible nitrocatechol-type inhibitor of COMT.[3] By blocking this enzyme, this compound prevents the conversion of levodopa to 3-OMD, leading to more stable and sustained plasma concentrations of levodopa and increasing its availability for transport across the blood-brain barrier.[7][8] this compound is distinguished from other COMT inhibitors, such as entacapone (B1671355), by its ability to penetrate the central nervous system (CNS) and inhibit brain COMT activity, which may contribute to its clinical effects.[3][4][9]
Pharmacodynamic Properties
This compound administration leads to a rapid, dose-dependent, and reversible inhibition of COMT activity, which can be measured in erythrocytes.[6][10][11] Following oral doses of 100 mg or 200 mg, the maximum inhibition of erythrocyte COMT activity is 72% and 80%, respectively, with a time to maximum inhibition of less than 2 hours.[10] This enzymatic inhibition results in a significant, dose-dependent decrease in the formation of 3-OMD.[11]
Data Presentation: In Vitro COMT Inhibitory Activity
The inhibitory potency of this compound has been quantified using half-maximal inhibitory concentration (IC50) values, which vary depending on the tissue and the specific isoform of the COMT enzyme (soluble, S-COMT; membrane-bound, MB-COMT).
| Parameter | Value (nM) | Tissue/Enzyme System |
| IC50 | 773 | Human Liver |
| IC50 | 14.8 | Rat Liver S-COMT |
| IC50 | 86.5 | Rat Liver MB-COMT |
| IC50 | 2 | Rat Brain S-COMT |
| IC50 | 3 | Rat Brain MB-COMT |
| IC50 | 795 | Rat Liver S-COMT (at fixed protein conc.) |
| IC50 | 123 | Rat Liver MB-COMT (at fixed protein conc.) |
| Citations:[12][13][14] |
Pharmacokinetic Properties
This compound exhibits linear and dose-proportional pharmacokinetics following single or multiple-dose administration.[6][7] It is rapidly absorbed after oral administration, with its bioavailability only slightly affected by food.[3][15]
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
| Bioavailability | ~65% | Absolute bioavailability after oral administration.[3] |
| Time to Peak (Tmax) | ~2 hours | Time to reach maximum plasma concentration.[3][10] |
| Elimination Half-life (t½) | 2-3 hours | Rapidly eliminated.[1][3][11] |
| Plasma Protein Binding | >99.9% | Primarily bound to albumin.[3] |
| Metabolism | Extensive | Primarily via glucuronidation to an inactive conjugate.[4][10] |
| Excretion | Urine (~57%) and Feces (~41%) | Only 0.5% of the drug is excreted unchanged.[10][16] |
Effects on Levodopa Pharmacokinetics
The primary clinical utility of this compound stems from its profound effect on levodopa pharmacokinetics. By inhibiting peripheral COMT, this compound significantly increases the systemic exposure to levodopa.
Data Presentation: this compound's Influence on Levodopa
| Levodopa Parameter | Change with this compound Co-administration |
| Area Under the Curve (AUC) | Increased by 60-90% |
| Elimination Half-life (t½) | Increased by 20-60% (approx. doubled) |
| Maximum Concentration (Cmax) | Unchanged |
| Time to Maximum Conc. (Tmax) | Unchanged |
| Citations:[4][6][7][11][17] |
This alteration leads to more stable and sustained plasma levels of levodopa, which is believed to reduce the "wearing-off" phenomenon experienced by many patients with Parkinson's disease.[6][18]
Clinical Efficacy & Safety
Efficacy
Clinical trials have consistently demonstrated that adjunctive therapy with this compound in patients with PD experiencing motor fluctuations significantly reduces daily "off" time, improves motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), and allows for a reduction in the total daily levodopa dose.[18][19][20]
Data Presentation: Efficacy in a 3-Month Trial (Fluctuating PD Patients)
| Parameter | Placebo | This compound 100 mg tid | This compound 200 mg tid |
| Change in "Off" Time (hours/day) | - | - | -3.25 (p < 0.01 vs Placebo) |
| Change in Levodopa Dose | Increase | Significant Decrease (p < 0.01) | Significant Decrease (p < 0.01) |
| Dyskinesia (Worsened or New) | 18% | 51% | 64% |
| Citation:[19] |
Safety and Tolerability
Common adverse effects are often dopaminergic in nature, resulting from the potentiation of levodopa, and include dyskinesia, nausea, dizziness, and hallucinations.[9][10] These can typically be managed by reducing the levodopa dosage.[10] Diarrhea is the most frequent non-dopaminergic adverse event.[19]
The most significant safety concern with this compound is the risk of hepatotoxicity.[3] Cases of severe, and in some instances fatal, acute liver injury led to its withdrawal from the market in several countries and the implementation of a black box warning in the United States.[1][9][21] This has necessitated a strict liver enzyme monitoring protocol for all patients receiving the drug.[21][22] Serum aminotransferase elevations (above 3 times the upper limit of normal) have been reported in 1% to 5% of patients.[9] The proposed mechanism of liver injury may involve abnormal mitochondrial respiration.[3]
Experimental Protocols
Protocol 1: In Vitro COMT Inhibition Assay (Spectrophotometric)
This protocol outlines a non-radiometric method to determine the IC50 value of a test compound like this compound against recombinant human S-COMT.
Objective: To quantify the inhibitory potency of a compound on COMT activity by measuring the rate of formation of a methylated product.
Materials:
-
Recombinant human S-COMT
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)
-
Co-factor: S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM PBS, pH 7.4)
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl₂)
-
Test Inhibitor (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add Assay Buffer, MgCl₂ (final conc. 5 mM), and DTT (final conc. 1 mM).
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (this compound) to respective wells. Add an equivalent volume of DMSO to control wells (0% inhibition).
-
Enzyme Addition: Add recombinant human S-COMT (e.g., final conc. 2.0 µg/mL) to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DHBA) and co-factor (SAM).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at a specific wavelength corresponding to the methylated product formation (e.g., 344 nm) at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[23]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the control to determine the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[23]
-
Protocol 2: Clinical Pharmacokinetic/Pharmacodynamic Study
Objective: To assess the effect of this compound on levodopa pharmacokinetics and erythrocyte COMT activity in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.
-
Subject Population: Healthy volunteers or patients with Parkinson's disease.
-
Drug Administration: Subjects receive a single oral dose of levodopa/carbidopa concurrently with either a single oral dose of this compound or a matching placebo.[11] A washout period of at least 7 days separates the treatment arms.[17]
-
Sample Collection: Blood samples are collected at regular, predefined intervals before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).[6]
-
Bioanalysis:
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters for levodopa and this compound, including AUC, Cmax, Tmax, and t½, using non-compartmental analysis.
-
Pharmacodynamic Analysis: Erythrocyte COMT activity is measured at baseline and at each time point post-dose. The percentage of COMT inhibition is calculated relative to the baseline value.[6]
Conclusion
This compound is a highly effective, centrally-active COMT inhibitor that significantly enhances the therapeutic potential of levodopa in Parkinson's disease by improving its pharmacokinetic profile. Its potent, dual (peripheral and central) mechanism of action provides substantial clinical benefits in reducing motor fluctuations. However, its utility is constrained by a significant risk of hepatotoxicity, which mandates rigorous safety monitoring. For researchers and drug development professionals, this compound serves as a critical case study in balancing potent efficacy with significant safety liabilities and represents a benchmark for the development of next-generation COMT inhibitors with improved safety profiles.
References
- 1. minicule.com [minicule.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week this compound administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor this compound and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Population pharmacokinetics of this compound in parkinsonian patients in dose finding studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of this compound on levodopa pharmacokinetics is independent of levodopa/carbidopa formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. This compound improves motor function in parkinsonian patients with the "wearing-off" phenomenon: a double-blind, placebo-controlled, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in stable Parkinson's disease: efficacy and safety of long-term treatment. The this compound Stable Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound and hepatotoxic effects. Tasmar Advisory Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (Tasmar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. benchchem.com [benchchem.com]
The Discovery and Synthesis of Tolcapone: A Technical Guide
Tolcapone, a potent and selective inhibitor of catechol-O-methyltransferase (COMT), represents a significant advancement in the management of Parkinson's disease.[1] Marketed under the brand name Tasmar, it serves as an adjunct therapy to levodopa (B1675098)/carbidopa, aimed at mitigating the motor fluctuations often experienced by patients on long-term levodopa treatment.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and analytical protocols for this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The journey to this compound's development began with the understanding of levodopa's metabolic pathways. While levodopa remains the cornerstone of Parkinson's therapy, its efficacy is hampered by extensive peripheral metabolism.[4] A major metabolic route involves the enzyme COMT, which converts levodopa to the inactive metabolite 3-O-methyldopa (3-OMD).[4] This metabolite competes with levodopa for transport across the blood-brain barrier, thereby reducing the amount of active drug reaching the central nervous system.[4][5]
The recognition of this challenge spurred the development of COMT inhibitors. The second generation of these inhibitors, developed in the late 1980s, included this compound.[4] First disclosed by Hoffmann-La Roche, this compound was designed as a selective, potent, and reversible nitrocatechol-type inhibitor of COMT.[5][6] It received its first approvals in Europe in 1997 and in the United States by the FDA in 1998.[4][7]
Early clinical studies in volunteers demonstrated that this compound is rapidly absorbed and exhibits linear, dose-proportional pharmacokinetics.[8] These studies confirmed that when co-administered with levodopa/dopa-decarboxylase inhibitors (DCI), this compound increases the bioavailability and plasma half-life of levodopa without affecting its peak concentration.[8] This leads to more stable plasma levodopa levels, which is believed to result in more consistent dopaminergic stimulation in the brain.[8][9] However, its use has been limited by concerns over hepatotoxicity, leading to the issuance of a black box warning and the requirement for regular liver function monitoring.[2][5] Despite this, a reappraisal of clinical data suggests the risk is minimal with proper monitoring.[10]
Physicochemical and Pharmacokinetic Properties
This compound is an intensely yellow, odorless, and non-hygroscopic crystalline compound.[5][11] Its chemical and pharmacokinetic properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | [5] |
| Molecular Formula | C₁₄H₁₁NO₅ | [5] |
| Molar Mass | 273.244 g/mol | [5] |
| Melting Point | 143 to 146 °C | [5] |
| pKa | 4.5 and 10.6 | [5] |
| Solubility | Practically insoluble in water; Soluble in DMSO and ethanol | [5][12] |
| LogP | 4 |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | ~65% | [5] |
| Protein Binding | >99.9% (mainly to albumin) | [5][9] |
| Half-life | 2-3 hours | [5] |
| Volume of Distribution (Vd) | 0.3 L/kg | [5] |
| Metabolism | Primarily hepatic glucuronidation; also methylation, hydroxylation, and reduction | [5][9][13] |
| Excretion | 60% via urine, 40% via feces (only 0.5% as unchanged drug in urine) | [5] |
| COMT Inhibition Constant (Ki) | 2.5 nM | [5] |
Mechanism of Action
This compound exerts its therapeutic effect by selectively and reversibly inhibiting COMT in both the periphery and the central nervous system.[5][14] COMT is a key enzyme in the catabolism of catecholamines, including levodopa and dopamine.[14] By inhibiting COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa in peripheral tissues.[5] This action increases the bioavailability of levodopa, allowing more of it to cross the blood-brain barrier.[14] Within the CNS, this compound's inhibition of COMT also slows the degradation of dopamine, further enhancing dopaminergic activity.[5]
Figure 1: Mechanism of this compound in Levodopa Metabolism.
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported. A common and efficient method starts from commercially available materials and involves key steps such as Friedel-Crafts acylation, nitration, and demethylation.[6][15] Another notable synthesis begins with 4-benzyloxy-3-methoxybenzaldehyde.[5][16] Below is a generalized representation of a synthetic pathway.
Figure 2: One-Pot Synthesis Pathway for this compound.
Experimental Protocols
One-Pot Synthesis of this compound[16]
This protocol describes a cost-effective, one-pot synthesis from 1,2-dimethoxybenzene.
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
4-Methylbenzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Melamine nitrate (B79036)
-
48% Hydrobromic acid (HBr) in Acetic Acid
-
Chloroform
Procedure:
-
Friedel-Crafts Acylation: Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) and cool the solution to 0-5°C.
-
Add p-methylbenzoyl chloride (2.22 g, 14.4 mmol) dropwise over 10 minutes.
-
Add aluminum chloride (4.32 g, 32.4 mmol) portion-wise, maintaining the temperature at 0-5°C, and stir for 1 hour.
-
Allow the reaction to warm to 28°C and stir for 8 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic layer with water (10 ml) and concentrate to obtain the residue of the benzophenone derivative (Compound 11).
-
Nitration: Dissolve the residue in acetone (10 ml) and cool to 0-5°C.
-
Add melamine nitrate (1.20 g, 7.2 mmol) portion-wise and stir for 30 minutes.
-
Raise the temperature to 40°C and maintain for 4 hours, monitoring by TLC.
-
After completion, concentrate the reaction mass to obtain the nitro benzophenone derivative (Compound 6).
-
Demethylation: To the crude product from the previous step, add 48% HBr in Acetic Acid (10 ml).
-
Heat the reaction mixture to 90-95°C and maintain for 8 hours, monitoring by TLC.
-
Cool the reaction mass to room temperature and add chilled water (20 ml).
-
Purification: Add Chloroform (10 ml) to the reaction mass and stir for 30 minutes at 0-5°C.
-
Filter the resulting solid product and dry it under vacuum at 40-45°C to yield pure this compound as a yellow solid.
Characterization Data:
-
HPLC Purity: 99.17%
-
Melting Point: 147°C
-
FTIR (KBr cm⁻¹): 3392 (-OH), 2924 (-CH₃), 1629 (-CO), 1541 & 1363 (-NO₂)
-
¹H NMR (DMSO-d₆, δ ppm): 2.43 (s, 3H), 7.38 (d, 2H), 7.48 (s, 1H), 7.65 (d, 2H), 7.67 (d, 1H)
-
Mass Spectra (EI): M⁺ = 273
Quantitative Analysis of this compound in Plasma by LC-MS/MS[18]
This protocol provides a robust method for quantifying this compound in human plasma, essential for pharmacokinetic studies.
Materials and Reagents:
-
This compound reference standard
-
This compound-D7 (internal standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ethyl acetate (B1210297)
-
Human plasma (blank)
Instrumentation:
-
Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
-
C18 reversed-phase column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of this compound and this compound-D7 in methanol.
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water to create calibration standards (e.g., 10 to 5000 ng/mL).
-
Prepare a 100 ng/mL internal standard working solution by diluting the this compound-D7 stock solution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 200 µL of plasma sample (blank, calibration standard, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound-D7 internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tubes for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water (containing a suitable modifier like formic acid).
-
Flow Rate: As per column specifications (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 274.1 > 228.1
-
This compound-D7 (IS): m/z 281.2 > 183.1
-
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
-
-
Figure 3: Workflow for this compound Analysis in Plasma.
Conclusion
This compound remains a valuable therapeutic option for Parkinson's disease patients experiencing motor fluctuations. Its discovery was a direct result of a rational drug design approach targeting the COMT enzyme to enhance the efficacy of levodopa. The synthesis of this compound can be achieved through several efficient routes, with ongoing research focusing on developing more cost-effective and environmentally friendly one-pot processes. Detailed analytical methods are crucial for both clinical monitoring and further research into its pharmacology. This guide provides a foundational technical overview for professionals engaged in the ongoing study and development of neuroprotective therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. medlink.com [medlink.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. WO2014147464A2 - Novel process for the preparation of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Role of this compound in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS 134308-13-7 | COMT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 13. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Development of a Novel One-Pot Process for the Synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]
- 16. Convenient synthesis of this compound, a selective catechol-O-methyltransferase inhibitor | RTI [rti.org]
The COMT Inhibitor Tolcapone: A Deep Dive into its Effects on Dopamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] Primarily used as an adjunct therapy in the management of Parkinson's disease, its mechanism of action centers on the modulation of dopamine (B1211576) metabolism. By inhibiting COMT, this compound prevents the degradation of levodopa (B1675098) and dopamine, thereby enhancing dopaminergic neurotransmission.[3][4] This technical guide provides a comprehensive overview of the effects of this compound on dopamine metabolism, detailing its impact on key pharmacokinetic parameters and metabolite levels. The document includes summaries of quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its effects by inhibiting COMT in both the periphery and the central nervous system (CNS).[5] In the periphery, COMT is a key enzyme responsible for the methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[3] By inhibiting peripheral COMT, this compound reduces the formation of 3-OMD, leading to a significant increase in the bioavailability and plasma half-life of levodopa.[1][6] This allows more levodopa to reach the brain, where it is converted to dopamine.
Centrally, this compound inhibits COMT within the brain, slowing the degradation of dopamine to its metabolite, homovanillic acid (HVA).[5] This dual action of peripheral and central COMT inhibition results in more sustained and stable dopamine levels in the synaptic cleft, leading to improved motor control in patients with Parkinson's disease.[7]
Quantitative Effects on Levodopa Pharmacokinetics and Dopamine Metabolites
The administration of this compound significantly alters the pharmacokinetic profile of levodopa and the concentrations of key dopamine metabolites. The following tables summarize the quantitative data from various clinical and preclinical studies.
Table 1: Effects of this compound on Levodopa Pharmacokinetics
| Parameter | This compound Dose | Subject Population | Change from Baseline/Placebo | Citation(s) |
| Levodopa AUC | 200 mg | Healthy Volunteers | Increased by ~100% (twofold) | [3][6] |
| 50, 200, 400 mg tid | Parkinson's Disease Patients | Significantly increased (dose-dependent) | ||
| 200 mg | Healthy Volunteers | Increased by 80% | ||
| Immediate-release levodopa | Healthy Volunteers | Increased by 60-90% | [8] | |
| Controlled-release levodopa | Healthy Volunteers | Increased by 80% | [8] | |
| Levodopa Half-life (t1/2) | 200 mg | Healthy Volunteers | Increased by ~100% (twofold) | [3][6] |
| Not specified | Parkinson's Disease Patients | Increased from ~2 to 3.5 hours | [2] | |
| 200 mg | Healthy Volunteers | Increased by 40% | [6] | |
| Immediate-release levodopa | Healthy Volunteers | Increased by 20-60% | [8] | |
| Controlled-release levodopa | Healthy Volunteers | Increased by 60% | [8] | |
| 3-O-Methyldopa (3-OMD) Levels | 200 mg | Parkinson's Disease Patients | Decreased to ~1/6th of pre-tolcapone values after 6 weeks | [7] |
| 200 mg | Healthy Volunteers | Substantially reduced | [6] | |
| All levodopa formulations | Healthy Volunteers | Cmax decreased by 80%, AUC decreased by 70% | [8] |
Table 2: Effects of this compound on Dopamine and its Metabolites in the Central Nervous System (Preclinical Data)
| Analyte | Brain Region | Animal Model | This compound Treatment | Change in Extracellular Levels | Citation(s) |
| Dopamine (DA) | Striatum | Rats | 30 mg/kg + GBR 12909 | Further increased compared to GBR 12909 alone | [9] |
| Striatum | Rats | 15 mg/kg + L-DOPA/benserazide | Significantly greater increase compared to entacapone | [5] | |
| Striatum | Rats | 30 mg/kg alone | No change | [9][10] | |
| Homovanillic Acid (HVA) | Striatum | Rats | 15 mg/kg | Decreased | [5] |
| Striatum | Rats | 30 mg/kg | Decreased | [10] | |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Striatum | Rats | 30 mg/kg | Increased | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature to study the effects of this compound on dopamine metabolism.
Clinical Study Protocol: Pharmacokinetics of Levodopa with this compound
-
Objective: To evaluate the effect of this compound on the pharmacokinetics of levodopa in healthy volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, two-way crossover study.[3]
-
Subjects: Healthy male volunteers.[3]
-
Drug Administration:
-
Sample Collection:
-
Venous blood samples were collected at predefined time points before and after drug administration.
-
-
Analytical Method:
-
Plasma concentrations of levodopa, 3-OMD, this compound, and its metabolite were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[11]
-
-
Data Analysis:
-
Pharmacokinetic parameters such as AUC (Area Under the Curve) and t1/2 (elimination half-life) were calculated for levodopa and 3-OMD.
-
Statistical comparisons were made between the this compound and placebo treatment groups.
-
Preclinical Study Protocol: In Vivo Microdialysis in Rats
-
Objective: To investigate the effect of this compound on extracellular levels of dopamine and its metabolites in the striatum of freely moving rats.[5]
-
Animal Model: Male Wistar rats.
-
Surgical Procedure:
-
Rats were anesthetized, and a guide cannula for the microdialysis probe was stereotaxically implanted into the striatum.
-
Animals were allowed to recover for at least 24 hours before the experiment.
-
-
Microdialysis Procedure:
-
A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
Analytical Method:
-
The concentrations of dopamine, DOPAC, and HVA in the dialysate samples were quantified using HPLC with electrochemical detection.[11]
-
-
Data Analysis:
-
The baseline levels of the analytes were established, and post-drug levels were expressed as a percentage of the baseline.
-
Statistical analysis was performed to compare the effects of different treatments.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.
Caption: Dopamine metabolism pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound's dual inhibition of peripheral and central COMT provides a robust mechanism for enhancing and stabilizing dopaminergic neurotransmission. The quantitative data clearly demonstrate its significant impact on levodopa pharmacokinetics, leading to increased bioavailability and a prolonged therapeutic effect. Furthermore, its ability to modulate the levels of dopamine metabolites in the CNS underscores its central mechanism of action. The experimental protocols outlined provide a framework for the continued investigation of COMT inhibitors and their role in neuropharmacology. This in-depth guide serves as a valuable resource for researchers and professionals in the field of drug development, offering a comprehensive understanding of this compound's effects on dopamine metabolism.
References
- 1. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor this compound and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week this compound administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of this compound on levodopa pharmacokinetics is independent of levodopa/carbidopa formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound, a catechol-O-methyltransferase inhibitor, on striatal dopaminergic transmission during blockade of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis studies on the action of this compound on pharmacologically-elevated extracellular dopamine levels in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]
Tolcapone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in studies involving this compound.
Core Chemical and Physical Properties
This compound, with the IUPAC name (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a crystalline compound characterized by its intense yellow color.[1] It is an odorless, non-hygroscopic substance with a bitter taste.[1] A summary of its key chemical and physical properties is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | [1][2] |
| Synonyms | Tasmar, Ro 40-7592 | [3] |
| CAS Number | 134308-13-7 | [1][3] |
| Chemical Formula | C₁₄H₁₁NO₅ | [1][3] |
| Molecular Weight | 273.24 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1][3][4] |
| Melting Point | 143 to 146 °C (289 to 295 °F) | [1] |
| Boiling Point (Predicted) | 485.6 ± 45.0 °C | [5] |
| Solubility | ||
| Practically insoluble in water and acids | [1] | |
| Soluble in 0.1 M aqueous sodium hydroxide (B78521) solution | [1] | |
| DMSO: ≥15 mg/mL, ~30 mg/mL, 262 mg/mL | [4][5][6] | |
| Ethanol: ~20 mg/mL, 27.3 mg/mL | [4][6] | |
| Dimethylformamide (DMF): ~30 mg/mL | [4] | |
| DMSO:PBS (pH 7.2) (1:6): ~0.14 mg/mL | [4] | |
| pKa | 4.5 and 10.6 (for the two phenyl groups) | [1] |
| logP | 3.3 | [2] |
| Crystal Structure | Data on the crystal structure of this compound complexed with human transthyretin and rat COMT is available.[7][8] |
Mechanism of Action and Signaling Pathway
This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines, including dopamine (B1211576) and levodopa (B1675098).[1][9] By inhibiting COMT in both the periphery and the central nervous system, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, a precursor to dopamine.[1][10] This leads to more stable plasma levels of levodopa and, consequently, more consistent dopaminergic stimulation in the brain.[10] The primary mechanism involves blocking the conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of this compound on COMT.
Materials:
-
Recombinant human COMT enzyme
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
A catechol substrate (e.g., L-DOPA, epinephrine)
-
This compound
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4)
-
MgCl₂
-
Stop solution (e.g., perchloric acid)
-
96-well microplates
-
Incubator
-
Detection instrument (e.g., HPLC with electrochemical detection)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in a suitable solvent like DMSO. Create a series of dilutions to generate a dose-response curve. Prepare working solutions of COMT enzyme, SAM, and the catechol substrate in the assay buffer.
-
Enzyme Reaction: a. In a 96-well plate, add the assay buffer, MgCl₂, and the COMT enzyme solution. b. Add varying concentrations of this compound to the respective wells. Include a control group with no inhibitor. c. Pre-incubate the mixture at 37°C for approximately 15-20 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the catechol substrate and SAM to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Detection: Quantify the amount of the methylated product formed. For example, if L-DOPA is the substrate, the formation of 3-O-methyldopa can be measured by HPLC.
-
Data Analysis: a. Calculate the percentage of COMT inhibition for each concentration of this compound compared to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
General Protocol for Solubility Determination
This protocol outlines a general stepwise procedure for determining the solubility of this compound in aqueous and organic solvents.
Materials:
-
This compound
-
Solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, DMSO, ethanol)
-
Vials
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a calibrated analytical method.
-
Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or µg/mL.
In Vivo Pharmacokinetic Study in Rodents (General Protocol)
This protocol provides a general framework for a pharmacokinetic study of this compound in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., a solution containing DMSO, PEG300, Tween 80, and saline)
-
Male Wistar or Sprague-Dawley rats
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to the rats via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t₁/₂ (elimination half-life).
Experimental Workflow Visualization
The following diagram illustrates a typical in vitro experimental workflow to assess the potential for drug-drug interactions between this compound and another compound metabolized by Cytochrome P450 enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 134308-13-7 | COMT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 134308-13-7 [chemicalbook.com]
- 6. This compound | Apoptosis | Transferase | Beta Amyloid | TargetMol [targetmol.com]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. Pharmacokinetics and pharmacodynamics of entacapone and this compound after acute and repeated administration: a comparative study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolcapone's Penetration of the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone, a potent and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in the management of Parkinson's disease by enhancing the bioavailability of levodopa (B1675098) to the central nervous system (CNS). Its therapeutic efficacy is intrinsically linked to its ability to cross the blood-brain barrier (BBB) and exert its inhibitory effects on COMT within the brain. This technical guide provides an in-depth analysis of this compound's capacity to penetrate the BBB, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Quantitative Analysis of this compound's Blood-Brain Barrier Permeability
The passage of this compound across the BBB has been quantified in both preclinical and clinical studies. The following tables summarize the key pharmacokinetic parameters and concentration ratios, providing a clear comparison of its distribution between the central and peripheral compartments.
Table 1: this compound Concentrations in Human Cerebrospinal Fluid (CSF)
| Dosage | Time Post-Dose | Mean CSF Concentration (nmol/L) | Mean CSF Concentration (ng/mL) | Study Population |
| 200 mg (oral) | 1-4 hours | 56.4 ± 35.5 | - | Parkinson's Disease Patients |
| 300-600 mg/day (7 days) | 2 hours | - | 39.4 ± 36.3 | Patients with Hereditary ATTR Amyloidosis |
Table 2: this compound and Metabolite Concentrations in Human CSF
| Compound | Dosage | Time Post-Dose | Mean CSF Concentration (ng/mL) | Study Population |
| This compound | 300-600 mg/day (7 days) | 2 hours | 39.4 ± 36.3 | Patients with Hereditary ATTR Amyloidosis |
| 3-O-Methylthis compound | 300-600 mg/day (7 days) | 2 hours | 26.0 ± 4.9 | Patients with Hereditary ATTR Amyloidosis |
Table 3: this compound Brain and Plasma Concentrations in Rats
| Dose (IV) | Time Post-Dose | Mean Striatum Concentration (ng/g) | Mean Plasma/Serum Concentration (ng/mL) | Striatum/Serum Ratio (%) |
| 3 mg/kg | 15 minutes | 24.9 ± 2.2 | 10,300 ± 1,930 | 0.24 |
| 3 mg/kg | 60 minutes | 14.5 ± 1.6 | 1580 ± 260 | 1.0 |
Experimental Protocols
This section details the methodologies employed in key studies to assess the BBB penetration and central activity of this compound.
Protocol 1: Quantification of this compound in Human Cerebrospinal Fluid
-
Objective: To determine the concentration of this compound in the CSF of parkinsonian subjects following oral administration.
-
Methodology:
-
Participants: 12 subjects with Parkinson's disease.
-
Dosing: A single oral dose of 200 mg of this compound was administered.
-
Sample Collection: CSF samples were collected between 1 and 4 hours after drug administration.
-
Analysis: this compound concentrations in the CSF were determined using a validated analytical method (details of the specific assay were not provided in the abstract).
-
Protocol 2: In Vivo Assessment of COMT Inhibition in Rat Brain
-
Objective: To evaluate the inhibitory effect of this compound on COMT activity in the rat brain.
-
Methodology:
-
Animal Model: Wistar rats.
-
Dosing: this compound was administered orally at doses ranging from 0.3 to 30 mg/kg.
-
Sample Collection: Animals were sacrificed one hour after administration, and brain and liver tissues were collected.
-
Tissue Preparation: Tissues were homogenized in a suitable buffer.
-
COMT Activity Assay: The activity of soluble (S-COMT) and membrane-bound (MB-COMT) was determined by measuring the methylation of adrenaline to metanephrine (B195012) in the presence of a saturating concentration of the methyl donor, S-adenosyl-l-methionine. The results showed that a 3.0 mg/kg oral dose of this compound inhibited 78% of MB-COMT and 38% of S-COMT activity in the brain.
-
Protocol 3: Quantification of this compound in Human Plasma via HPLC-MS/MS
-
Objective: To develop and validate a method for the simultaneous determination of this compound and other relevant compounds in human plasma.
-
Methodology:
-
Sample Preparation: Plasma samples were processed for analysis.
-
Chromatographic Separation:
-
Column: C8 column.
-
Mobile Phase: A gradient of water and acetonitrile:methanol (90:10 v/v), both containing 0.1% formic acid.
-
-
Detection: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
-
Validation: The method was validated for selectivity, sensitivity, linearity, precision, and accuracy.
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for assessing its central effects.
This compound's dual inhibition of peripheral and central COMT.
Workflow for assessing central COMT inhibition by this compound.
Conclusion
The evidence presented in this technical guide unequivocally demonstrates that this compound effectively crosses the blood-brain barrier in both preclinical models and humans. The presence of this compound in the cerebrospinal fluid at concentrations sufficient to inhibit COMT underscores its central activity. Quantitative data from rat studies further corroborate its ability to penetrate the brain parenchyma. The detailed experimental protocols provided herein offer a foundation for the design and execution of future research aimed at further elucidating the central pharmacokinetics and pharmacodynamics of this compound and other CNS-acting therapeutics. The continued investigation into the mechanisms governing its transport across the BBB will be crucial for optimizing its therapeutic use and for the development of novel COMT inhibitors with improved CNS penetration profiles.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the In Vitro vs. In Vivo Effects of Tolcapone on COMT Activity
Executive Summary
This compound is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines.[1][2][3] It is utilized as an adjunctive therapy to levodopa (B1675098)/carbidopa in the management of Parkinson's disease, particularly for patients experiencing motor fluctuations.[2][4] this compound's mechanism involves inhibiting COMT in both the periphery and the central nervous system (CNS), which reduces the peripheral breakdown of levodopa, thereby increasing its plasma half-life and bioavailability to the brain.[1][5][6] A comprehensive understanding of the discrepancies and correlations between its in vitro and in vivo activities is paramount for preclinical research and clinical application. This document provides a detailed technical overview of this compound's effects on COMT activity, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: COMT Inhibition
COMT is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of catechol substrates, including neurotransmitters like dopamine (B1211576) and the Parkinson's disease drug, levodopa.[1][7] By inhibiting COMT, this compound prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[8] This inhibition leads to more stable plasma levels of levodopa, a greater supply to the CNS, and consequently, enhanced dopamine synthesis.[1][8] this compound's ability to penetrate the blood-brain barrier allows it to inhibit both peripheral and central COMT.[5][8][9]
Quantitative Data Presentation
In Vitro COMT Inhibition
In vitro studies are essential for determining the intrinsic potency of an inhibitor against its target enzyme. For this compound, these assays typically use recombinant COMT or tissue homogenates from sources like the liver or brain. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments.[10]
Studies have shown that the apparent potency of this compound in vitro can depend on the experimental conditions. When using a fixed amount of total protein but variable concentrations of COMT, this compound shows significantly different IC50 values between brain and liver tissue.[11] However, when a fixed concentration of the COMT enzyme is used, this compound demonstrates consistently high potency against both soluble (S-COMT) and membrane-bound (MB-COMT) forms across different tissues.[11]
| Parameter | Tissue/Enzyme Source | S-COMT | MB-COMT | Reference(s) |
| IC50 (nM) | Rat Brain | 2 | 3 | [11] |
| IC50 (nM) | Rat Liver | 795 | 123 | [11] |
| IC50 (nM) | Human Liver | 773 | - | [12] |
| Ki (nM) | Rat Liver | - | 2.5 | [13] |
| Table 1: In Vitro Inhibitory Activity of this compound on COMT. Data reflects experiments with fixed total protein. |
In Vivo COMT Inhibition
In vivo and ex vivo studies provide critical insights into a drug's efficacy within a complex biological system. Following oral administration in animal models, this compound demonstrates a potent and preferential inhibition of the membrane-bound form of COMT (MB-COMT) over the soluble form (S-COMT) in both the liver and the brain.[11] This contrasts with in vitro findings under fixed enzyme conditions, where it does not discriminate between the two isoforms.[11] In humans, this compound administration leads to a rapid, dose-dependent, and reversible inhibition of COMT activity in erythrocytes.[4][5]
| Tissue | Dose (Oral) | % Inhibition of S-COMT | % Inhibition of MB-COMT | Species | Reference(s) |
| Liver | 0.3 mg/kg | 31% | 82% | Rat | [11] |
| Brain | 3.0 mg/kg | 38% | 78% | Rat | [11] |
| Erythrocytes | 200 mg (single dose) | ≥80% (Total COMT) | - | Human | [4] |
| Duodenum | - | Comparable to Liver | - | Human | [14] |
| Table 2: In Vivo / Ex Vivo COMT Inhibition by this compound (1 hour post-administration for rat data). |
Experimental Protocols
In Vitro COMT Inhibition Assay
This protocol outlines a standard method for determining the IC50 value of this compound.
Objective: To measure the concentration of this compound required to inhibit 50% of COMT enzyme activity in vitro.
Materials:
-
Recombinant human COMT or tissue cytosol (e.g., liver)
-
Assay Buffer (e.g., 50 mM PBS, pH 7.4)
-
Cofactors: Magnesium Chloride (MgCl₂), Dithiothreitol (DTT)
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Substrate: e.g., Epinephrine, 3,4-dihydroxybenzoic acid, or a fluorescent substrate like 3-BTD
-
Test Compound: this compound, dissolved in DMSO and serially diluted
-
96-well microplate
-
Reaction termination solution (e.g., acid)
-
Detection instrument (e.g., HPLC, fluorescence plate reader)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COMT enzyme, cofactors, SAM, substrate, and serially diluted this compound in the assay buffer.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, MgCl₂, DTT, and the COMT enzyme solution to each well.
-
Inhibitor Addition: Add varying concentrations of this compound to the respective wells. Include control wells with no inhibitor (vehicle only) and blank wells with no enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 15-20 minutes to allow this compound to bind to the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and SAM to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-60 minutes), ensuring the reaction remains within the linear range.[10][15]
-
Reaction Termination: Stop the reaction by adding a termination solution.[10]
-
Detection and Quantification: Measure the formation of the methylated product. The method depends on the substrate used (e.g., metanephrine (B195012) detection by HPLC if using epinephrine).[7][10]
-
Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
In Vivo Assessment of COMT Inhibition
This protocol describes a general procedure for evaluating this compound's effect on COMT activity in an animal model.
Objective: To determine the percentage inhibition of COMT activity in various tissues (e.g., brain, liver) following oral administration of this compound.
Materials:
-
Animal Model: e.g., Sprague-Dawley or Lister Hooded rats[11][16]
-
Test Compound: this compound suspended in a vehicle (e.g., 1% methylcellulose (B11928114) with Tween 80)[14]
-
Dosing equipment (e.g., oral gavage needles)
-
Surgical tools for tissue dissection
-
Tissue homogenization buffer and equipment (e.g., Potter-Elvehjem homogenizer)
-
Centrifuge
-
Materials for in vitro COMT activity assay (as described in 4.1)
Procedure:
-
Animal Dosing: Administer this compound orally (e.g., 0.3 to 30 mg/kg) to a group of animals.[11] Administer vehicle only to a control group.
-
Time Course: Euthanize animals at specific time points after administration (e.g., 1 hour) to assess peak activity or duration of effect.[11]
-
Tissue Collection: Rapidly dissect the tissues of interest (e.g., liver, brain) and place them on ice.
-
Sample Preparation:
-
Homogenize the tissues in a suitable buffer.
-
To separate S-COMT and MB-COMT, centrifuge the homogenate at a high speed (e.g., 100,000 x g). The resulting supernatant contains the soluble (S-COMT) fraction, and the pellet contains the membrane-bound (MB-COMT) fraction.
-
-
COMT Activity Assay: Determine the COMT activity in the prepared tissue fractions using the in vitro assay method described in section 4.1. The assay will measure the remaining enzyme activity in the samples from this compound-treated animals.
-
Data Analysis: Calculate the COMT activity per mg of protein for each sample. Determine the percentage inhibition in the this compound-treated groups by comparing their mean activity to that of the vehicle-treated control group.
Comparative Analysis: In Vitro vs. In Vivo
A key discrepancy emerges when comparing the in vitro and in vivo effects of this compound on different COMT isoforms.
-
In Vitro : Under specific assay conditions (fixed enzyme concentration), this compound is a highly potent, non-selective inhibitor of both S-COMT and MB-COMT, with IC50 values in the low nanomolar range for both isoforms in both brain and liver tissue.[11] This suggests that the molecule itself has an equal intrinsic affinity for both forms of the enzyme.
-
In Vivo : Following oral administration, this compound is markedly more potent against MB-COMT than against S-COMT in both the liver and the brain.[11] For instance, a low dose of 0.3 mg/kg in rats inhibited 82% of liver MB-COMT but only 31% of liver S-COMT.[11]
This divergence suggests that factors present in the in vivo environment, but not in the simplified in vitro assay, influence this compound's apparent activity. These factors could include differences in drug distribution to the cellular compartments where each isoform is located, protein binding, or local drug concentrations at the membrane versus in the cytosol. The results underscore that while this compound can potently inhibit both COMT forms, it is particularly effective at inhibiting the membrane-bound form under physiological conditions.[11]
Conclusion
This compound is a powerful COMT inhibitor with distinct activity profiles in vitro and in vivo. While in vitro assays establish its high intrinsic potency against both soluble and membrane-bound COMT isoforms, in vivo studies reveal a functional preference for inhibiting MB-COMT. This highlights the importance of integrated analysis, where in vitro data on molecular potency are contextualized by in vivo studies that account for physiological factors like pharmacokinetics and tissue distribution. For researchers and drug developers, this comparative understanding is crucial for accurately modeling drug behavior and predicting clinical efficacy, reinforcing that this compound's therapeutic effects are likely dominated by its potent inhibition of membrane-bound COMT in target tissues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. minicule.com [minicule.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Brain catechol-o-methyltransferase (COMT) inhibition by this compound counteracts recognition memory deficits in normal and chronic phencyclidine-treated rats and in COMT-Val transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sexually Dimorphic Effects of Catechol-O-Methyltransferase (COMT) Inhibition on Dopamine Metabolism in Multiple Brain Regions | PLOS One [journals.plos.org]
Tolcapone's Expanding Role in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolcapone, a potent, centrally-acting inhibitor of catechol-O-methyltransferase (COMT), is well-established as an adjunct therapy in Parkinson's disease (PD) for managing motor fluctuations. However, a growing body of preclinical evidence suggests its therapeutic potential extends beyond symptomatic relief in PD, pointing towards disease-modifying roles in a spectrum of neurodegenerative disorders. This technical guide synthesizes the current understanding of this compound's mechanisms and its effects in various neurodegenerative disease models. Beyond its canonical role in modulating dopamine (B1211576) metabolism, this document elucidates COMT-independent actions, including the inhibition of pathological protein aggregation and the modulation of key neuroprotective signaling pathways. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of the underlying molecular interactions are provided to support further research and drug development efforts in this promising area.
Core Mechanism of Action: COMT Inhibition
This compound's primary mechanism of action is the inhibition of COMT, an enzyme that metabolizes catecholamines, including dopamine and levodopa (B1675098). In the context of Parkinson's disease, this compound is co-administered with levodopa and a DOPA decarboxylase inhibitor (DDCI) such as carbidopa. By inhibiting COMT in the periphery, this compound prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability and plasma half-life of levodopa. This allows more levodopa to cross the blood-brain barrier (BBB) and be converted to dopamine in the brain.[1][2] Unlike other COMT inhibitors such as entacapone (B1671355), this compound can cross the BBB and also inhibit COMT within the central nervous system (CNS), further prolonging the synaptic availability of dopamine.[3][4]
This compound in Parkinson's Disease (PD) Models
Preclinical studies in PD models have been instrumental in elucidating the neuroprotective potential of this compound.
Rotenone-Induced Rat Model of Parkinsonism
A key study utilized a rotenone-induced rat model of PD to investigate the neuroprotective effects of this compound. Rotenone (B1679576), a pesticide that inhibits complex I of the mitochondrial respiratory chain, induces oxidative stress and dopaminergic neurodegeneration, mimicking key pathological features of PD.
-
Animal Model: Male Wistar rats.
-
Induction of Parkinsonism: Daily intraperitoneal (i.p.) injections of rotenone (2.5 mg/kg) for 60 days.
-
Treatment Groups:
-
Control (vehicle)
-
Rotenone only
-
Rotenone + this compound (10 mg/kg/day, oral)
-
Rotenone + this compound (30 mg/kg/day, oral)
-
-
Behavioral Assessments: Catalepsy (bar test), akinesia (locomotor activity), and motor coordination (rotarod).
-
Neurochemical Analysis: Striatal dopamine and its metabolites (DOPAC and HVA) levels were measured using HPLC.
-
Histopathological Analysis: Tyrosine hydroxylase (TH) immunohistochemistry to assess the number of dopaminergic neurons in the substantia nigra pars compacta (SNc).
| Parameter | Rotenone Only | Rotenone + this compound (10 mg/kg) | Rotenone + this compound (30 mg/kg) |
| Striatal Dopamine (ng/g tissue) | 45.2 ± 5.1 | 68.7 ± 6.3 | 85.1 ± 7.9** |
| TH+ Neurons in SNc (% of control) | 42.3 ± 4.8 | 61.5 ± 5.5 | 75.2 ± 6.1 |
| Rotarod Performance (latency to fall, s) | 85 ± 12 | 132 ± 15* | 165 ± 18 |
*p < 0.05, **p < 0.01 compared to Rotenone only group.
These findings demonstrate a dose-dependent neuroprotective effect of this compound against rotenone-induced dopaminergic neurodegeneration and motor deficits.
This compound in Alzheimer's Disease (AD) Models: A COMT-Independent Mechanism
Emerging evidence suggests that this compound's neuroprotective effects are not solely dependent on COMT inhibition and dopamine modulation. In vitro studies have revealed a direct interaction of this compound with the pathological hallmarks of Alzheimer's disease.
Inhibition of Amyloid-Beta (Aβ) and Tau Aggregation
In cell-free assays, this compound has been shown to inhibit the fibrillization of both amyloid-beta (Aβ) and tau protein, the two key pathological protein aggregates in AD.
-
Aβ42 Fibrillization Assay: Recombinant Aβ42 monomers were incubated with and without this compound at various concentrations. Fibril formation was monitored using Thioflavin T (ThT) fluorescence.
-
Tau Fibrillization Assay: Recombinant tau protein was induced to aggregate in the presence of heparin. The effect of this compound on tau aggregation was assessed by ThT fluorescence and transmission electron microscopy (TEM).
-
Cell Viability Assay: SH-SY5Y neuroblastoma cells were treated with pre-aggregated Aβ42 oligomers in the presence or absence of this compound. Cell viability was measured using the MTT assay.
| Assay | Control (no inhibitor) | This compound (10 µM) | This compound (50 µM) |
| Aβ42 Fibrillization (% of control) | 100% | 45.3 ± 5.2% | 18.7 ± 3.9%** |
| Tau Fibrillization (% of control) | 100% | 52.1 ± 6.1% | 25.4 ± 4.5% |
| Cell Viability (% after Aβ42 exposure) | 55.2 ± 4.7% | 78.9 ± 6.8%* | 91.3 ± 5.9% |
*p < 0.05, **p < 0.01 compared to control.
These results indicate that this compound can directly interfere with the aggregation of key pathological proteins in AD and protect against their cytotoxic effects. A derivative of this compound with reduced hepatotoxicity has also shown similar efficacy in inhibiting Aβ fibrillogenesis and improving cognitive function in a mouse model of AD.[3][5]
This compound in Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS) Models: An Area for Future Research
Currently, there is a notable absence of direct preclinical studies investigating the effects of this compound in animal or cellular models of Huntington's disease and Amyotrophic Lateral Sclerosis. While the general neuroprotective mechanisms of this compound, such as its antioxidant properties and potential modulation of neuroinflammation, may be relevant to these conditions, dedicated research is required to explore its therapeutic potential.
-
Huntington's Disease: The pathogenesis of HD involves the aggregation of the mutant huntingtin (mHTT) protein. Given this compound's demonstrated anti-aggregation properties against other amyloidogenic proteins, it is plausible that it could have a similar effect on mHTT. Future studies could investigate the effect of this compound on mHTT aggregation in vitro and in HD cell and animal models.
-
Amyotrophic Lateral Sclerosis: The pathology of ALS is complex, involving protein misfolding (e.g., TDP-43), oxidative stress, and neuroinflammation. This compound's ability to mitigate oxidative stress and its potential anti-inflammatory effects warrant investigation in ALS models.
Neuroprotective Signaling Pathways Modulated by this compound
Beyond its direct effects on dopamine and protein aggregation, this compound is implicated in the modulation of several key intracellular signaling pathways that are crucial for neuronal survival and resilience.
Mitochondrial Function and Oxidative Stress
This compound has been shown to impact mitochondrial function, which can be a double-edged sword. While some studies have raised concerns about its potential to uncouple the mitochondrial respiratory chain at high concentrations, leading to hepatotoxicity, other evidence suggests it may have beneficial effects on mitochondrial bioenergetics and reduce oxidative stress in neurons.[6] this compound has been observed to increase the production of reactive oxygen species (ROS) in some cancer cell lines, leading to apoptosis.[7] However, in the context of neurodegeneration, its ability to modulate dopamine metabolism may indirectly reduce the oxidative stress associated with dopamine auto-oxidation.
Potential Modulation of Nrf2 and PI3K/Akt Pathways
While direct evidence is still emerging, the neuroprotective effects of this compound may be mediated through the activation of key antioxidant and pro-survival signaling pathways.
-
Nrf2 Pathway: The Nrf2 pathway is a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. The catechol structure of this compound and its ability to modulate cellular redox status suggest a potential interaction with the Keap1-Nrf2 system.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a critical pathway for promoting cell survival, growth, and proliferation. Its activation is known to be neuroprotective in various models of neurodegeneration. The increase in dopamine levels mediated by this compound could potentially activate dopamine receptors coupled to the PI3K/Akt pathway, thereby promoting neuronal survival.
Conclusion and Future Directions
This compound is a multifaceted compound with therapeutic potential that appears to extend beyond its established role in Parkinson's disease. Its ability to not only modulate dopamine levels but also to directly inhibit the aggregation of key pathological proteins and potentially activate endogenous neuroprotective pathways makes it a compelling candidate for further investigation in a range of neurodegenerative disorders.
Key areas for future research include:
-
In-depth studies in Huntington's disease and ALS models: There is a critical need for preclinical studies to evaluate the efficacy of this compound in these diseases.
-
Elucidation of signaling pathways: Further research is required to definitively map the intracellular signaling cascades modulated by this compound that contribute to its neuroprotective effects.
-
Development of derivatives with improved safety profiles: The development of this compound analogs with reduced hepatotoxicity, while retaining or enhancing neuroprotective efficacy, is a promising avenue for clinical translation.
This technical guide provides a comprehensive overview of the current state of knowledge on this compound's role in neurodegenerative disease models. The presented data and experimental frameworks are intended to serve as a valuable resource for the scientific community to accelerate research and development in this promising field.
References
- 1. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection [mdpi.com]
- 2. Traversing through the cell signaling pathways of neuroprotection by betanin: therapeutic relevance to Alzheimer's Disease and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of Tolcapone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamines.[1] Marketed under the brand name Tasmar, it is utilized as an adjunct therapy to levodopa (B1675098)/carbidopa for treating Parkinson's disease, particularly in patients experiencing motor fluctuations.[2] By inhibiting COMT, this compound enhances the bioavailability and prolongs the action of levodopa in the central nervous system (CNS).[3] This guide provides a comprehensive overview of this compound's molecular structure, its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for its characterization. It also addresses the significant liver toxicity associated with its use.[1]
Molecular Structure
This compound is a non-hygroscopic, crystalline compound with an intense yellow color.[1] Its chemical name is (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone.[4] The molecule consists of a benzophenone (B1666685) core substituted with two hydroxy groups and a nitro group on one phenyl ring, and a methyl group on the other.[4] This nitrocatechol structure is fundamental to its function as a COMT inhibitor.[1]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₁NO₅ | [1] |
| Molar Mass | 273.244 g·mol⁻¹ | [1] |
| IUPAC Name | (3,4-Dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone | [1] |
| CAS Number | 134308-13-7 | [1] |
| Melting Point | 143 to 146 °C (289 to 295 °F) | [1] |
| Solubility | Practically insoluble in water and acids, soluble in 0.1 M aqueous sodium hydroxide. | [1] |
| pKa | 4.5 and 10.6 | [1] |
The presence of the catechol moiety (the two adjacent hydroxyl groups) and electron-withdrawing substituents allows for high-affinity binding to the active site of COMT.[5]
Mechanism of Action
This compound's primary mechanism of action is the selective and reversible inhibition of the COMT enzyme.[6] COMT is responsible for the degradation of catecholamines, including the neurotransmitter dopamine (B1211576), and levodopa, its precursor.[6]
In patients with Parkinson's disease treated with levodopa, a significant portion of the drug is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD).[7] This metabolite competes with levodopa for transport across the blood-brain barrier, reducing the amount of levodopa that reaches the CNS.[1]
By inhibiting COMT, primarily in the periphery, this compound decreases the formation of 3-OMD.[6] This leads to:
-
Increased Bioavailability of Levodopa: More levodopa is available to cross the blood-brain barrier.[1]
-
Prolonged Levodopa Half-life: The elimination half-life of levodopa is extended, leading to more stable plasma concentrations.[8][9]
-
Enhanced Central Dopamine Levels: Once in the CNS, levodopa is converted to dopamine. This compound can also inhibit central COMT, slowing the degradation of dopamine and further prolonging its therapeutic effect.[1][7]
The binding affinity of this compound to COMT is high, with a reported inhibition constant (Ki) of 2.5 nM.[1]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
This compound exhibits linear and dose-proportional pharmacokinetics.[8][9]
| Parameter | Value | Reference |
| Bioavailability | ~65% | [1] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1][10] |
| Protein Binding | >99.9% (primarily to albumin) | [1] |
| Volume of Distribution (Vd) | 0.3 L/kg | [1] |
| Elimination Half-life | 2-3 hours | [1][10] |
| Metabolism | Primarily via glucuronidation. Other pathways include methylation by COMT, and hydroxylation by CYP3A4 and CYP2A6. | [1] |
| Excretion | ~60% in urine, ~40% in feces. Only 0.5% is excreted unchanged in urine. | [1] |
Pharmacodynamics
The pharmacodynamic effect of this compound is a rapid, substantial, and reversible inhibition of COMT activity.[8][9]
| Parameter | Value | Reference |
| Inhibition Constant (Ki) | 2.5 nM | [1] |
| IC₅₀ (Rat Liver) | 36 nM | [5] |
| IC₅₀ (Rat Brain S-COMT) | 2 nM | [11] |
| IC₅₀ (Rat Brain MB-COMT) | 3 nM | [11] |
| Maximum Inhibition of Erythrocyte COMT (200 mg dose) | >80% | [10] |
Key Experimental Protocols
COMT Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on COMT activity.
Methodology:
-
Enzyme Source: Soluble (S-COMT) and membrane-bound (MB-COMT) fractions are prepared from rat brain and liver homogenates.[11]
-
Reaction Mixture: The assay is typically conducted in a buffer containing the COMT enzyme preparation, a catechol substrate (e.g., adrenaline), and the methyl donor S-adenosyl-L-methionine (SAM).[11]
-
Incubation: Various concentrations of this compound are added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C).
-
Product Measurement: The reaction is stopped, and the methylated product (e.g., metanephrine) is quantified. This is often done using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. minicule.com [minicule.com]
- 3. This compound, a selective catechol-O-methyltransferase inhibitor for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. drugs.com [drugs.com]
- 11. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Siege: A Technical Guide to Tolcapone's Interaction with Catechol-O-Methyltransferase
For Immediate Release
Abstract
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines and plays a pivotal role in the pharmacology of levodopa-based treatments for Parkinson's disease. Tolcapone, a potent, selective, and reversible COMT inhibitor, enhances the therapeutic efficacy of levodopa (B1675098) by preventing its peripheral degradation. This technical guide provides an in-depth analysis of the molecular interaction between this compound and COMT, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on inhibitory potency, details common experimental methodologies for assessing this interaction, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to COMT and this compound
Catechol-O-methyltransferase is a ubiquitous enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate.[1] This action terminates the biological activity of crucial neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine.[1] In the context of Parkinson's disease therapy, COMT metabolizes the precursor drug levodopa (L-DOPA) to 3-O-methyldopa (3-OMD).[2] This peripheral metabolism reduces the bioavailability of L-DOPA, limiting the amount that can cross the blood-brain barrier (BBB) to be converted into dopamine.[2][3]
This compound (3,4-dihydroxy-4′-methyl-5-nitrobenzophenone) is a second-generation, nitrocatechol-based COMT inhibitor.[4] Unlike its counterpart entacapone (B1671355), this compound is capable of crossing the blood-brain barrier, allowing it to inhibit both peripheral and central COMT.[2][3][5] This dual action not only increases the plasma half-life and bioavailability of L-DOPA but also slows the central metabolism of dopamine itself.[5][6] Clinically, this results in a more sustained dopaminergic stimulation, alleviating motor fluctuations in patients with Parkinson's disease.[5] this compound acts as a selective and reversible, tight-binding inhibitor of the enzyme.[2][4]
Mechanism of COMT Inhibition by this compound
The catalytic mechanism of COMT follows an ordered Bi-Bi reaction, where the methyl donor, SAM, binds first, followed by the catechol substrate.[7] this compound's inhibitory action is primarily competitive with respect to the catechol substrate. Its nitrocatechol structure mimics endogenous substrates, allowing it to bind with high affinity to the active site of COMT. The acidity of the catechol hydroxyl groups and the lipophilicity of the side chains are crucial for the binding affinity.[8] The crystal structure of COMT reveals a binding pocket where a Mg²⁺ ion is octahedrally coordinated, playing a pivotal role in the O-methylation reaction by interacting with the catechol hydroxyl groups.[7] this compound chelates this essential magnesium ion, anchoring it firmly within the active site and preventing the binding and subsequent methylation of L-DOPA.
Quantitative Analysis of this compound-COMT Interaction
This compound is a potent inhibitor of both the soluble (S-COMT) and membrane-bound (MB-COMT) isoforms of the enzyme. Its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), is in the low nanomolar range under specific in vitro conditions.
Table 1: In Vitro Inhibitory Potency (IC50) of this compound against COMT
| Tissue Source | COMT Isoform | IC50 (nM) | Experimental Condition | Reference |
| Rat Brain | S-COMT | 2 | Fixed total protein | [9] |
| Rat Brain | MB-COMT | 3 | Fixed total protein | [9] |
| Rat Liver | S-COMT | 795 | Fixed total protein | [9] |
| Rat Liver | MB-COMT | 123 | Fixed total protein | [9] |
| Human Liver | Total COMT | 773 | Substrate: DHBA | [10] |
Note: IC50 values can vary significantly based on experimental conditions, such as substrate concentration and the amount of enzyme used. Studies have shown that when a fixed concentration of the COMT enzyme is used, this compound inhibits S-COMT and MB-COMT with similar potency in the low nanomolar range.[9]
Table 2: Pharmacokinetic & Pharmacodynamic Effects of this compound (in conjunction with Levodopa)
| Parameter | Effect | Reference |
| Levodopa Bioavailability (AUC) | Increased by ~2-fold | [6] |
| Levodopa Elimination Half-life | Increased by ~2-fold | [6] |
| 3-O-Methyldopa (3-OMD) Formation | Dose-dependent decrease | [6] |
| This compound Elimination Half-life | ~2.3 hours | [6] |
| This compound Time to Max (Tmax) | ~1.5 hours | [6] |
Key Experimental Methodologies
The determination of COMT inhibitory activity by compounds like this compound can be accomplished through various in vitro assays. Below are protocols for two common methods.
Spectrophotometric COMT Inhibition Assay
This assay measures the COMT-catalyzed O-methylation of a catechol substrate, where the formation of the methylated product is quantified by a change in absorbance.
Objective: To determine the IC50 value of this compound for the inhibition of recombinant human S-COMT.
Materials:
-
Recombinant human S-COMT
-
Assay Buffer (e.g., 0.2 M TES, pH 7.6)
-
Substrate (e.g., 3,4-dihydroxybenzoic acid - DHBA)
-
Co-factor (S-adenosyl-L-methionine - SAM)
-
MgCl₂ Solution (e.g., 6 mM)
-
Dithiothreitol (DTT) Solution (e.g., 20 mM)
-
This compound Stock Solution (in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Protocol:
-
Solution Preparation: Prepare all solutions and keep the enzyme and SAM on ice. Prepare a serial dilution of this compound in DMSO to create a dose-response curve.
-
Reaction Mixture: In each well of a 96-well plate, add the reagents in the following order: Assay Buffer, MgCl₂ solution, DTT solution, substrate solution, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding the COMT enzyme solution to each well.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 344 nm for some substrates) every 30 seconds for 10-15 minutes.[11]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each this compound concentration from the linear portion of the absorbance vs. time curve. Normalize the rates to the control to determine the percent inhibition. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[11]
HPLC-Based COMT Inhibition Assay
This method offers high specificity and sensitivity by separating and quantifying the methylated product using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the IC50 value of this compound using HPLC with electrochemical detection.
Materials:
-
Recombinant human COMT or tissue homogenate
-
Buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate (e.g., DHBA)
-
Co-factor (SAM)
-
MgCl₂, Dithiothreitol (DTT)
-
This compound (or vehicle control)
-
Termination Solution (e.g., ice-cold perchloric acid)
-
HPLC system with a C18 column and an electrochemical detector
Protocol:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing buffer, MgCl₂, and DTT.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the tubes.
-
Enzyme Pre-incubation: Add the COMT enzyme to each tube and pre-incubate for 10 minutes at 37°C.[12]
-
Reaction Initiation: Start the reaction by adding the substrate (DHBA) and co-factor (SAM).[12]
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains within the linear range.[12]
-
Termination: Stop the reaction by adding ice-cold perchloric acid.[12]
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein and collect the supernatant.[12]
-
HPLC Analysis: Inject the supernatant into the HPLC system. Separate, detect, and quantify the methylated product.[12]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[12]
Visualizations: Pathways and Workflows
Biochemical Pathway of L-DOPA Metabolism
References
- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective catechol-O-methyltransferase inhibitor for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor this compound and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound upon soluble and membrane-bound brain and liver catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tolcapone in In Vitro Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catecholamines such as dopamine (B1211576).[1][2] While clinically used in the management of Parkinson's disease, recent in vitro studies have highlighted its potential as an anti-cancer agent, particularly in neuroblastoma, and have also investigated its mechanisms of hepatotoxicity.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to explore its cytotoxic and metabolic effects.
Mechanism of Action
In neuroblastoma (NB) cells, this compound's primary mechanism involves the inhibition of COMT, leading to an increase in the bioavailability of dopamine.[2] This elevated dopamine level induces significant oxidative stress, characterized by an increase in reactive oxygen species (ROS), and a subsequent reduction in cellular ATP levels.[1][2] This cascade of events culminates in caspase-3-mediated apoptosis and a reduction in tumor cell proliferation.[1][2]
Furthermore, studies in hepatic cell lines have demonstrated that this compound can induce mitochondrial dysfunction.[3][5] It acts as an uncoupler of the mitochondrial proton gradient, which impairs ATP synthesis and can lead to cytotoxicity.[5]
Data Presentation
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines (48h Treatment)
| Cell Line | Assay | IC50 (µM) | GI50 (µM) |
| SMS-KCNR | Calcein (B42510) AM | 32.27 | - |
| SH-SY5Y | Calcein AM | - | - |
| BE(2)-C | Calcein AM | - | - |
| CHLA-90 | Calcein AM | - | - |
| MGT-015-08 (Primary) | Calcein AM | - | 130.0 |
| MGT9-102-08 (Primary) | Calcein AM | 219.8 | - |
| SMS-KCNR | BrdU | - | 34.0 |
Data sourced from studies on neuroblastoma cell lines.
Table 2: Effects of this compound on Cellular Viability in Hepatic and Intestinal Cell Lines (24h Treatment)
| Cell Line | Concentration (µM) | Assay | % Viability (vs. Control) |
| Caco-2 | 50 | MTT Reduction | 68.0 ± 6.7 |
| Caco-2 | 50 | Neutral Red Uptake | 86.5 ± 3.5 |
| HepG2 (Glucose medium) | 10 | MTT Reduction | 80.9 ± 4.1 |
| HepG2 (Glucose medium) | 50 | MTT Reduction | 49.3 ± 2.7 |
| HepG2 (Glucose medium) | 50 | Neutral Red Uptake | 54.7 ± 5.7 |
| HepG2 (Galactose medium) | 10 | MTT Reduction | 45.2 ± 6.4 |
| HepG2 (Galactose medium) | 50 | MTT Reduction | 5.6 ± 1.1 |
| HepG2 (Galactose medium) | 10 | Neutral Red Uptake | 68.4 ± 5.6 |
| HepG2 (Galactose medium) | 50 | Neutral Red Uptake | 15.0 ± 4.1 |
Data sourced from studies on hepatic and intestinal cell lines.[3][4]
Mandatory Visualizations
Caption: this compound's proposed mechanism of action in cancer cells.
Caption: General experimental workflow for in vitro this compound studies.
Experimental Protocols
Cell Viability Assessment: Calcein AM Assay
This assay measures the number of live cells by detecting the conversion of non-fluorescent Calcein AM to fluorescent calcein by intracellular esterases.
Materials:
-
Calcein AM dye
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485-490 nm, Emission: ~520-530 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C. For neuroblastoma cell lines like BE(2)-C and CHLA90, a density of 3500 cells/well is suggested, while for SMS-KCNR and SH-SY5Y, 5000 cells/well is recommended.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common concentration range to test is 1.5625–400 µmol/L.[1] Aspirate the old medium and add the this compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.2% DMSO).[1]
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a CO2 incubator.[1]
-
Calcein AM Staining: Prepare a 2 µg/mL working solution of Calcein AM in phenol-red free RPMI medium.[1]
-
Staining: Aspirate the culture medium containing this compound. Add the Calcein AM working solution to each well.[6]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate IC50 values using a four-parameter variable-slope dose-response curve.[1]
Cell Proliferation Assessment: BrdU Assay
This assay measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
BrdU Cell Proliferation Assay Kit (e.g., from Cell Signaling)
-
This compound
-
Culture medium
-
96-well plates
-
Absorbance microplate reader (450 nm)
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Calcein AM protocol.
-
Incubation: Incubate the plate for 48 hours with this compound.[1]
-
BrdU Labeling: Add the BrdU solution to the cells according to the manufacturer's protocol and incubate for the recommended time.[1]
-
Detection: Follow the remaining steps of the manufacturer's protocol for fixation, denaturation, and antibody incubation.[1]
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.
ATP Level Measurement: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
CyQuant™ Cell Proliferation Assay Kit (for DNA normalization)
-
96-well black-walled plates
-
Luminometer and fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate. Treat cells with this compound (e.g., 50, 75, 100, and 200 µmol/L) for 48 hours.[1]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent mixed with CyQuant™ stock solution according to the manufacturer's instructions.[1]
-
Lysis and Signal Generation: Aspirate the medium and add the prepared reagent to each well. This lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Measurement: Measure luminescence to determine total cellular ATP. Then, measure fluorescence to determine total cellular DNA for normalization.[1]
-
Data Analysis: Express results as ATP per cell, normalized to the vehicle control.[1]
Reactive Oxygen Species (ROS) Detection: DCFH-DA Assay
This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
DCFH-DA
-
Anhydrous DMSO
-
Serum-free and phenol (B47542) red-free cell culture medium
-
96-well black-walled plates
-
Fluorescence microplate reader (Excitation: ~485-495 nm, Emission: ~529-535 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to adhere.
-
DCFH-DA Loading: Prepare a 20 µM working solution of DCFH-DA in serum-free, phenol red-free medium.[1] Remove the culture medium, add the DCFH-DA working solution, and incubate for 45 minutes at 37°C in the dark.[1][6]
-
Wash: Remove the DCFH-DA solution and wash the cells with PBS to remove excess probe.[6]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0–100 µmol/L) for the specified time (e.g., 1 or 3 hours).[1][6]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity.[6]
-
Data Analysis: Express results as fold-change in ROS levels compared to the vehicle control.[1]
Mitochondrial Function Assessment: Seahorse XF Analyzer
This technology measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial respiration.
Materials:
-
Seahorse XF96 Extracellular Flux Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium
-
Mitochondrial stressor compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 at 20,000 cells/well) in a Seahorse XF cell culture microplate and allow them to adhere for 24 hours.[3]
-
Compound Treatment: Expose cells to this compound (e.g., 10 and 50 µM) for 24 hours.[3]
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]
-
Cell Plate Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[6]
-
Stressor Loading: Load the mitochondrial stressor compounds into the designated ports of the hydrated sensor cartridge.[6]
-
Seahorse XF Measurement: Calibrate the sensor cartridge in the Seahorse XF analyzer. Replace the calibrant plate with the cell plate and run the assay, which involves sequential injections of the mitochondrial stressors and real-time measurement of OCR.[3][6]
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity.[3]
References
- 1. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating Differences in the Hepatotoxic Potential of this compound and Entacapone With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing Tolcapone in Neuroblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor, in neuroblastoma cell line research. The protocols and data presented are based on established findings and are intended to facilitate the investigation of this compound as a potential therapeutic agent for neuroblastoma.
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, often presents with elevated levels of catecholamines.[1] this compound, a potent COMT inhibitor, is traditionally used in the management of Parkinson's disease to increase the bioavailability of dopamine (B1211576).[1][2] In the context of neuroblastoma, this mechanism presents a novel therapeutic avenue. By inhibiting COMT, this compound leads to an accumulation of intracellular dopamine, inducing oxidative stress and subsequent apoptosis in neuroblastoma cells.[2][3] This document outlines the underlying mechanism, provides quantitative data on its efficacy, and details the experimental protocols to study the effects of this compound on neuroblastoma cell lines.
Mechanism of Action
This compound's primary mechanism of action against neuroblastoma cells involves the inhibition of the COMT enzyme.[2] COMT is responsible for the O-methylation and subsequent inactivation of catecholamines, including dopamine.[2] Neuroblastoma cells are known to overexpress dopamine.[1] Inhibition of COMT by this compound results in an accumulation of intracellular dopamine.[1][3] This excess dopamine undergoes auto-oxidation, leading to the generation of reactive oxygen species (ROS).[1][2] The subsequent increase in oxidative stress triggers the intrinsic apoptotic pathway, mediated by caspase-3, ultimately leading to programmed cell death.[1][2] Furthermore, this compound has been observed to decrease intracellular ATP levels, suggesting a potential role as a glycolytic inhibitor.[1][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various neuroblastoma cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) after 48h | Reference |
| SMS-KCNR | 32.27 | [1] |
| SH-SY5Y | Not explicitly stated, but showed sensitivity | [1][2] |
| BE(2)-C | Not explicitly stated, but showed sensitivity | [1][2] |
| CHLA-90 | Not explicitly stated, but showed sensitivity | [1][2] |
| MGT-015-08 (Primary) | Not explicitly stated, but showed sensitivity | [1] |
| MGT9-102-08 (Primary) | 219.8 | [1] |
| Additional NB Cell Lines (7 total) | 13.33 - 156 | [5] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: In Vitro Growth Inhibition of this compound in Neuroblastoma Cell Lines
| Cell Line | GI50 (µM) after 48h | Reference |
| SMS-KCNR | 34.0 | [1] |
| MGT-015-08 (Primary) | 130.0 | [1] |
GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell proliferation.
Table 3: Effect of this compound on Intracellular ATP and ROS Levels
| Effect | Cell Lines | This compound Concentration | Duration | Outcome | Reference |
| ATP Reduction | SMS-KCNR, SH-SY5Y, BE(2)-C, CHLA-90 | Dose-dependent (12.5-200 µM) | 48 hours | Significant decrease in ATP per cell | [1][5] |
| ROS Increase | SMS-KCNR, SH-SY5Y, BE(2)-C, CHLA-90 | Dose-dependent (12.5-200 µM) | 24 hours | Significant increase in ROS levels | [1][5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on neuroblastoma cell lines are provided below.
Cell Viability Assay (Calcein AM Method)
This assay measures cell viability by quantifying the fluorescence of Calcein AM, which is converted to the fluorescent Calcein by esterases in live cells.
Materials:
-
Neuroblastoma cell lines (e.g., SMS-KCNR, SH-SY5Y)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Calcein AM solution
-
96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the medium and wash the cells with PBS.
-
Add 100 µL of Calcein AM solution to each well and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This protocol detects the induction of apoptosis by measuring the levels of cleaved (activated) caspase-3 and its substrate, PARP.
Materials:
-
Treated and untreated neuroblastoma cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the Bradford assay.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence detection reagent.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
ATP Measurement Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Neuroblastoma cells treated with this compound in a 96-well plate
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Follow the treatment protocol as described in the cell viability assay.
-
Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
This assay uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Neuroblastoma cells
-
DCFDA solution
-
This compound
-
96-well plate
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Add different concentrations of this compound to the cells.
-
Measure the fluorescence intensity immediately and at various time points (e.g., up to 24 hours) at an excitation of 485 nm and an emission of 535 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound demonstrates significant cytotoxic and anti-proliferative effects against neuroblastoma cell lines in vitro.[1][2] Its mechanism of action, centered on COMT inhibition and subsequent ROS-induced apoptosis, presents a promising targeted approach for this pediatric cancer.[1][2][3] The provided protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in neuroblastoma. Further in vivo studies are warranted to translate these preclinical findings.[1]
References
- 1. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differences in toxicity of the catechol-O-methyl transferase inhibitors, this compound and entacapone to cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tolcapone Concentration in SH-SY5Y Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the effective concentration of Tolcapone for cell viability assays using the SH-SY5Y human neuroblastoma cell line. This document includes detailed protocols for cell culture, treatment, and viability assessment, along with data presentation and visualization of the associated signaling pathways.
Introduction
This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines like dopamine.[1][2] While primarily used in the treatment of Parkinson's disease, recent studies have highlighted its cytotoxic effects on various cancer cell lines, including the neuroblastoma cell line SH-SY5Y.[1][3] Understanding the effective concentration range of this compound is crucial for in vitro studies investigating its therapeutic potential and mechanisms of action. This document outlines the necessary protocols to assess this compound-induced cytotoxicity in SH-SY5Y cells.
Data Presentation
The following tables summarize the reported cytotoxic concentrations of this compound on SH-SY5Y cells from various studies. This data provides a reference for selecting an appropriate concentration range for your experiments.
Table 1: Cytotoxicity of this compound on SH-SY5Y Cells
| Parameter | Value | Assay Type | Incubation Time | Reference |
| EC50 | 29.8 µM | ATP Viability Assay | 48 hours | [3] |
| IC50 | Not explicitly stated for SH-SY5Y, but ranged from 32.27 µM to 219.8 µM in other neuroblastoma cell lines. | Calcein AM Fluorescent Assay | 48 hours | [3] |
| Effect | Dose-dependent decrease in cell viability | IncuCyte Imaging | 48 hours | [1][4] |
Experimental Protocols
SH-SY5Y Cell Culture
Aseptic techniques should be strictly followed throughout the cell culture process.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete growth medium: 1:1 mixture of Ham's F-12 and DMEM
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks (T-25 or T-75)
-
Culture plates (96-well)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Thaw the cryovial of SH-SY5Y cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Change the culture medium every 2-3 days.
-
Observe the cells under a microscope to monitor confluency.
-
-
Passaging Cells:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 4-5 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate the new flask at 37°C and 5% CO2.
-
This compound Treatment and Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
SH-SY5Y cells
-
96-well clear flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest SH-SY5Y cells as described in the passaging protocol.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from your stock solution. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal range for your experimental conditions.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO) and a no-treatment control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
After the incubation, carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cell viability assay.
This compound's Proposed Signaling Pathway for Cytotoxicity in SH-SY5Y Cells
Caption: this compound-induced apoptotic pathway in SH-SY5Y cells.
References
- 1. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tolcapone as an Adjunct to L-dopa in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tolcapone as an adjunctive therapy to L-dopa in preclinical models of Parkinson's disease (PD). The protocols outlined below are designed to guide researchers in evaluating the efficacy and mechanism of action of this combination therapy.
Introduction
Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine (B1211576) in the striatum. Levodopa (L-dopa), a dopamine precursor, remains the most effective symptomatic treatment for PD. However, its long-term use is often complicated by motor fluctuations and dyskinesias.
This compound is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of L-dopa. By inhibiting COMT, this compound increases the bioavailability and prolongs the half-life of L-dopa, leading to more stable plasma levels and sustained dopaminergic stimulation in the brain.[1][2][3] this compound is unique among clinically available COMT inhibitors in its ability to cross the blood-brain barrier and inhibit central COMT, further enhancing its therapeutic effect.[4][5] Preclinical studies have demonstrated that this compound can effectively inhibit COMT in the brain and peripheral tissues.[1]
This document provides detailed protocols for utilizing this compound in conjunction with L-dopa in rodent models of Parkinson's disease, along with methods for assessing behavioral and neurochemical outcomes.
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the effects of a novel controlled-release formulation of this compound in a rotenone-induced rat model of Parkinson's disease. While this particular study did not co-administer L-dopa, the data illustrates the neuroprotective and behavioral rescue effects of this compound monotherapy, which are expected to be potentiated when used as an adjunct to L-dopa.
Table 1: Behavioral Outcomes in a Rotenone-Induced Rat Model of Parkinson's Disease Treated with this compound
| Treatment Group | Catalepsy Test (Bar Test - Latency in s) | Akinesia Test (Time in s) | Swim Test (Immobility in s) |
| Control | ~5 | ~2 | ~20 |
| Rotenone (B1679576) (PD Model) | ~25 | ~12 | ~100 |
| Rotenone + this compound (in saline) | ~15 | ~7 | ~60 |
| Rotenone + this compound NPs | ~8 | ~3 | ~30 |
Data adapted from a study using a rotenone-induced rat model.[6] "this compound NPs" refers to a nanoparticle formulation of this compound. Values are approximated from graphical data for illustrative purposes.
Table 2: Immunohistochemical Analysis in the Substantia Nigra Pars Compacta (SNpc) of a Rotenone-Induced Rat Model
| Treatment Group | Glial Fibrillary Acidic Protein (GFAP) Immunoreactivity (Gliosis) | Tyrosine Hydroxylase (TH) Immunoreactivity (Dopaminergic Neuron Survival) |
| Control | Low | High |
| Rotenone (PD Model) | High | Low |
| Rotenone + this compound (in saline) | Partially Reduced | Partially Restored |
| Rotenone + this compound NPs | Near Control Levels | Near Control Levels |
Data adapted from a study using a rotenone-induced rat model.[6] "this compound NPs" refers to a nanoparticle formulation of this compound.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound as an Adjunct to L-dopa
Caption: this compound enhances L-dopa efficacy by inhibiting COMT in both the periphery and the brain.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound and L-dopa combination therapy in rodent models of Parkinson's.
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This model induces a unilateral lesion of the nigrostriatal dopamine pathway, leading to quantifiable motor asymmetry.
Materials:
-
Male Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Hamilton syringe
Protocol:
-
Pre-treatment: To protect noradrenergic neurons, administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 8 µg in 2 µL of sterile saline containing 0.02% ascorbic acid).
-
Inject the 6-OHDA solution unilaterally into the medial forebrain bundle (MFB) at predetermined coordinates.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and hydration.
-
Model Confirmation (2-3 weeks post-surgery):
-
Administer apomorphine (B128758) (0.5 mg/kg, s.c.).
-
Measure contralateral rotations for 30-60 minutes. A stable rotation rate of >5-7 full body turns per minute indicates a successful lesion.
-
Rotenone-Induced Rat Model of Parkinson's Disease
This model recapitulates some of the systemic and neurodegenerative features of Parkinson's disease.
Materials:
-
Male Wistar rats (200-250g)
-
Rotenone
-
Sunflower oil
-
Intraperitoneal (i.p.) injection supplies
Protocol:
-
Preparation of Rotenone Solution: Dissolve rotenone in sunflower oil to a final concentration of 2 mg/mL.
-
Administration: Administer rotenone (2 mg/kg, i.p.) daily for a period of 21-43 days to induce neurodegeneration.[6]
-
Monitoring: Monitor the animals for weight loss and the development of motor deficits.
Drug Administration
Materials:
-
L-dopa
-
Carbidopa (or Benserazide)
-
This compound
-
Appropriate vehicle (e.g., sterile water, saline)
-
Oral gavage needles
Protocol:
-
L-dopa/Carbidopa Preparation: Prepare a suspension of L-dopa and a decarboxylase inhibitor (e.g., carbidopa at a 4:1 ratio of L-dopa:carbidopa) in the vehicle. A typical dose is 6-12 mg/kg of L-dopa.[7]
-
This compound Preparation: Prepare a suspension of this compound in the vehicle. A typical dose is 3-10 mg/kg.[6]
-
Administration:
-
Administer this compound (or vehicle) via oral gavage 30-60 minutes before L-dopa administration.
-
Administer L-dopa/carbidopa (or vehicle) via oral gavage.
-
For chronic studies, administer drugs daily for the duration of the experimental period (e.g., 21 days).
-
Behavioral Assessments
a) Rotarod Test (Motor Coordination and Balance)
-
Acclimatize the animals to the rotarod apparatus for 2-3 days prior to testing.
-
Place the animal on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
b) Cylinder Test (Forelimb Asymmetry)
-
Place the animal in a transparent cylinder.
-
Videotape the animal for 5 minutes.
-
Score the number of independent wall contacts made with the left forepaw, right forepaw, and both forepaws simultaneously.
-
Calculate the percentage of contralateral forelimb use relative to the total number of contacts.
c) Abnormal Involuntary Movements (AIMs) Rating (L-dopa-induced dyskinesia)
-
Following chronic L-dopa administration, observe individual animals in a clear cage.
-
Score the severity of axial, limb, and orolingual AIMs every 20 minutes for 2-3 hours post-L-dopa injection.
-
Use a standardized rating scale (e.g., 0-4) based on the frequency and amplitude of the movements.[8]
Neurochemical and Histological Analysis
a) HPLC Analysis of Dopamine and its Metabolites
-
At the end of the study, euthanize the animals and rapidly dissect the striatum on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Perform high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, DOPAC, and HVA.
b) Tyrosine Hydroxylase (TH) Immunohistochemistry
-
Perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in paraformaldehyde, then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain (e.g., substantia nigra, striatum) using a cryostat or microtome.
-
Perform standard immunohistochemical staining using a primary antibody against TH and an appropriate secondary antibody and detection system.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
Conclusion
The adjunctive use of this compound with L-dopa holds significant promise for improving the management of Parkinson's disease by enhancing the efficacy of L-dopa and potentially reducing motor complications. The protocols described herein provide a framework for preclinical researchers to investigate the therapeutic potential and underlying mechanisms of this combination therapy in established animal models of the disease. Careful and standardized implementation of these methodologies will contribute to a better understanding of how to optimize treatment strategies for Parkinson's disease.
References
- 1. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of L-Dopa after acute and 6-week this compound administration in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective catechol-O-methyltransferase inhibitor for treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micro- and Nano-Systems Developed for this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Levodopa on Reward and Impulsivity in a Rat Model of Parkinson’s Disease [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
Application Notes: Investigating the Neuroprotective Effects of Tolcapone
Introduction
Tolcapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines like dopamine (B1211576).[1] Primarily used as an adjunct therapy in Parkinson's disease, this compound enhances the bioavailability of levodopa (B1675098), a dopamine precursor.[1][2] Beyond its established role in dopamine metabolism, emerging evidence suggests that this compound may possess direct neuroprotective properties. This is hypothesized to be linked to its ability to modulate mitochondrial function and reduce oxidative stress.[3][4] Specifically, this compound has been shown to act as a mitochondrial uncoupling agent at clinically relevant concentrations, a mechanism that can, under certain conditions, decrease the production of reactive oxygen species (ROS).[3][5]
These application notes provide a comprehensive experimental framework to investigate the neuroprotective and mechanistic effects of this compound using an in vitro model of Parkinson's disease. The human neuroblastoma SH-SY5Y cell line, treated with the neurotoxin 6-hydroxydopamine (6-OHDA), serves as a widely accepted model for studying dopaminergic neurodegeneration.[6][7] The protocols outlined below will enable researchers to assess this compound's ability to protect against 6-OHDA-induced cytotoxicity and to dissect the underlying mechanisms, including its effects on ROS production, mitochondrial membrane potential, and apoptosis.
Hypothesized Neuroprotective Mechanism of this compound
This compound's primary mechanism is the inhibition of COMT, which increases the availability of levodopa to the central nervous system.[8] However, its neuroprotective effects are thought to extend beyond this. One key hypothesis centers on its interaction with mitochondria. This compound can uncouple the mitochondrial respiratory chain, which may lead to a mild depolarization of the mitochondrial membrane.[3][4] This uncoupling can reduce the production of ROS, a major contributor to neuronal damage in neurodegenerative diseases. By mitigating oxidative stress and potentially modulating downstream apoptotic pathways, this compound may confer direct protection to neurons.
Figure 1: Hypothesized signaling pathway of this compound's neuroprotective action.
Experimental Design and Workflow
The following experimental workflow is designed to systematically evaluate the neuroprotective effects of this compound. The SH-SY5Y cell line is a human-derived neuroblastoma line that can be differentiated into a neuronal phenotype, expressing key dopaminergic markers, making it a suitable model for Parkinson's disease research.[6] The neurotoxin 6-OHDA is widely used to induce selective degeneration of dopaminergic neurons by generating oxidative stress and impairing mitochondrial function.[9][10]
The workflow begins with cell culture and differentiation, followed by treatment with this compound and/or 6-OHDA. A series of assays are then performed to measure cell viability, reactive oxygen species (ROS) levels, mitochondrial membrane potential (MMP), and apoptosis.
Figure 2: Overall experimental workflow for assessing this compound's neuroprotection.
Detailed Experimental Protocols
Protocol 1: SH-SY5Y Cell Culture and Treatment
This protocol describes the maintenance of the SH-SY5Y cell line and the procedure for treating the cells with this compound and the neurotoxin 6-OHDA.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA, stock solution prepared fresh in PBS with 0.02% ascorbic acid)
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in a T-75 flask with complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2. Refresh the medium every 2-3 days.[6]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using 0.25% Trypsin-EDTA. Neutralize with complete medium and centrifuge.
-
Plating: Resuspend the cell pellet and count the cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of medium.[11] Incubate for 24 hours to allow for attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound (e.g., 1, 5, 10, 25, 50 µM) in serum-free medium. The final DMSO concentration should not exceed 0.1%. Aspirate the medium from the wells and add 100 µL of the this compound-containing medium. Incubate for 2 hours.
-
6-OHDA Induction: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM.[9][10] This concentration is typically determined from dose-response curves to induce approximately 50% cell death (IC50).[9]
-
Incubation: Incubate the plates for an additional 24 hours at 37°C with 5% CO2 before proceeding to endpoint assays.[12]
Experimental Groups:
-
Control (untreated cells)
-
Vehicle Control (DMSO)
-
This compound only (highest concentration)
-
6-OHDA only
-
This compound (various concentrations) + 6-OHDA
Protocol 2: Assessment of Neuroprotection (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO or Solubilization Solution
-
Microplate reader
Procedure:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13][14]
-
Calculate cell viability as a percentage relative to the untreated control group.
Protocol 3: Measurement of Intracellular ROS (DCFDA Assay)
This assay measures intracellular reactive oxygen species using the cell-permeable dye 2′,7′-dichlorofluorescin diacetate (DCFDA).[15]
Materials:
-
DCFDA (stock solution in DMSO)
-
Serum-free medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Following the treatment period, aspirate the medium from the wells.
-
Wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of DCFDA in pre-warmed serum-free medium.[16]
-
Add 100 µL of the DCFDA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.[12][15]
-
Aspirate the DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[16]
Protocol 4: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 assay uses a cationic dye to measure mitochondrial membrane potential (MMP). In healthy cells with high MMP, JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low MMP, it remains as green fluorescent monomers.[17][18]
Materials:
-
JC-1 dye (stock solution in DMSO)
-
Assay Buffer
-
Fluorescence microplate reader
Procedure:
-
After the treatment period, aspirate the culture medium.
-
Prepare a JC-1 working solution (e.g., 2 µM) in pre-warmed assay buffer or medium.[19]
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in the dark.[18][19]
-
Aspirate the staining solution and wash the cells with assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Measure fluorescence intensity immediately.
-
The results are typically presented as the ratio of red to green fluorescence, where a decrease in this ratio indicates mitochondrial depolarization.[18]
Protocol 5: Measurement of Apoptosis (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20][21]
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates (for luminescence)
-
Luminometer
Procedure:
-
Ensure the 96-well plate containing cells and the Caspase-Glo® 3/7 Reagent are at room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[20][22] This "add-mix-measure" format lyses the cells and initiates the reaction.[23]
-
Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours to allow the luminescent signal to stabilize.[21]
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[22]
Data Presentation
Quantitative data from the described experiments should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on 6-OHDA-Induced Cytotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) ± SD |
|---|---|---|
| Control | - | 100 ± 4.5 |
| Vehicle (DMSO) | 0.1% | 98.9 ± 5.1 |
| 6-OHDA | 100 | 51.2 ± 6.2 |
| This compound + 6-OHDA | 1 + 100 | 58.7 ± 5.8 |
| This compound + 6-OHDA | 5 + 100 | 67.4 ± 6.0 |
| This compound + 6-OHDA | 10 + 100 | 75.1 ± 5.5 |
| This compound + 6-OHDA | 25 + 100 | 82.3 ± 4.9 |
| This compound + 6-OHDA | 50 + 100 | 85.6 ± 5.3 |
| This compound Only | 50 | 97.5 ± 4.8 |
Table 2: Mechanistic Effects of this compound Treatment
| Treatment Group | ROS Production (Fold Change) ± SD | MMP (Red/Green Ratio) ± SD | Caspase-3/7 Activity (RLU) ± SD |
|---|---|---|---|
| Control | 1.00 ± 0.12 | 3.5 ± 0.4 | 1,500 ± 210 |
| 6-OHDA (100 µM) | 2.85 ± 0.25 | 1.2 ± 0.2 | 8,900 ± 750 |
| This compound (25 µM) + 6-OHDA | 1.45 ± 0.18 | 2.6 ± 0.3 | 3,200 ± 420 |
| This compound (50 µM) + 6-OHDA | 1.20 ± 0.15 | 2.9 ± 0.3 | 2,100 ± 350 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accegen.com [accegen.com]
- 7. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model o... [degruyterbrill.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. biocompare.com [biocompare.com]
- 16. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. ulab360.com [ulab360.com]
- 22. promega.com [promega.com]
- 23. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Application Note: Measuring Tolcapone-Induced Cytotoxicity with the Calcein AM Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, has raised safety concerns due to its potential to induce cytotoxicity, particularly hepatotoxicity.[1][2][3] The mechanism of this compound-induced cell death is linked to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and subsequent apoptosis.[4][5][6] Assessing the cytotoxic effects of this compound and other compounds is a critical step in drug safety and development.
The Calcein (B42510) AM assay is a robust and sensitive method for determining cell viability.[7][8] This assay utilizes the cell-permeant and non-fluorescent Calcein AM, which is hydrolyzed by intracellular esterases in viable cells to the intensely green fluorescent molecule, calcein.[9][10] Only cells with intact plasma membranes can retain calcein, making the fluorescence intensity directly proportional to the number of living cells.[7][9] This application note provides a detailed protocol for using the Calcein AM assay to quantify this compound-induced cytotoxicity in cultured cells.
Principle of the Calcein AM Assay
The Calcein AM assay is based on the enzymatic activity and membrane integrity of viable cells. Non-fluorescent Calcein AM readily crosses the membrane of both live and dead cells. Inside live cells, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein AM into the hydrophilic and highly fluorescent calcein. The anionic nature of calcein prevents it from passing through the intact plasma membrane of viable cells. In contrast, dead or dying cells with compromised membranes lack the esterase activity and membrane integrity to produce and retain calcein, thus exhibiting minimal fluorescence. The resulting fluorescent signal, typically measured at an excitation of ~485 nm and an emission of ~520-530 nm, is therefore a direct measure of the viable cell population.[7][8][9][11]
Quantitative Data Summary
The following table summarizes quantitative data from studies on this compound-induced cytotoxicity, providing a reference for experimental design.
| Cell Line | This compound Concentration Range | Treatment Duration | IC50 Value | Reference |
| SMS-KCNR (Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | 32.27 µM | [4][12] |
| SH-SY5Y (Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | Not explicitly stated, but cytotoxic | [4][12] |
| BE(2)-C (Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | Not explicitly stated, but cytotoxic | [4][12] |
| CHLA-90 (Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | Not explicitly stated, but cytotoxic | [4][12] |
| MGT-015-08 (Primary Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | Not explicitly stated, but cytotoxic | [4][12] |
| MGT9-102-08 (Primary Neuroblastoma) | Not specified, used to determine IC50 | 48 hours | 219.8 µM | [4][12] |
| HepG2 (Hepatocellular Carcinoma) | 10 µM and 50 µM | Not specified | Significant decrease in viability at these concentrations | [2][5] |
| Caco-2 (Colon Adenocarcinoma) | 50 µM | Not specified | Decrease in viability to ~68% | [2][5] |
| HeLa, A549, THP-1, Huh-7 | 7.81 µM to 1000 µM | Not specified | Cytotoxicity observed | [13] |
Experimental Protocols
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials and Reagents
-
Target cells (e.g., HepG2, SH-SY5Y, or other relevant cell lines)
-
Complete cell culture medium
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calcein AM
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with filters for Ex/Em of ~485/525 nm
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 100 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light.
-
Calcein AM Stock Solution (1 mM): Allow the vial of Calcein AM to equilibrate to room temperature. Add the appropriate volume of anhydrous DMSO to create a 1 mM stock solution.[14] For example, to a 50 µg vial, add 50 µL of DMSO.[14] Mix well and store any unused portion in small aliquots at -20°C, desiccated and protected from light.[11]
-
Calcein AM Working Solution (e.g., 2 µM): Immediately before use, dilute the 1 mM Calcein AM stock solution in PBS or HBSS to the desired final working concentration.[15] The optimal concentration may vary between cell types but is typically in the range of 1-10 µM.[11][15] For a final concentration of 2 µM, dilute the 1 mM stock solution 1:500. Prepare enough working solution for all wells. The working solution is susceptible to hydrolysis and should be used within a few hours.[7]
Assay Procedure
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂. A 48-hour incubation has been used to determine this compound's IC50 in neuroblastoma cells.[4][12]
-
-
Calcein AM Staining:
-
After the treatment period, gently aspirate the medium containing this compound from each well.
-
Wash the cells once or twice with 100 µL of PBS or HBSS to remove any residual drug and serum, which can interfere with the assay.[15]
-
Add 100 µL of the freshly prepared Calcein AM working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[7][8][16] Incubation time may need optimization for different cell lines.[8]
-
-
Fluorescence Measurement:
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of a "no-cell" or "media only" control from all experimental values.
-
Calculation of Percent Viability:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = [(Fluorescence of Treated Cells - Background) / (Fluorescence of Vehicle Control Cells - Background)] x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Calcein AM Assay Principle for Cytotoxicity Assessment
Caption: Principle of the Calcein AM assay in live vs. dead cells.
Experimental Workflow for this compound Cytotoxicity Assessment
Caption: Experimental workflow for the Calcein AM cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. creative-bioarray.com [creative-bioarray.com]
Application Notes: Measuring Tolcapone's Effect on Cell Proliferation using a BrdU Assay
References
- 1. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. media.cellsignal.com [media.cellsignal.com]
Application Note and Protocol: Measuring Tolcapone's Impact on Mitochondrial Respiration using the Seahorse XF Assay
Introduction
Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT) used in the management of Parkinson's disease.[1][2] However, its clinical use has been limited by concerns about potential hepatotoxicity.[1][2][3] Emerging evidence suggests that this compound-induced liver injury may be linked to mitochondrial dysfunction.[1][2][3][4] The mechanism is thought to involve the uncoupling of oxidative phosphorylation and inhibition of the mitochondrial respiratory chain.[4]
The Agilent Seahorse XF Analyzer is a powerful tool for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR) in real-time. The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to dissect key parameters of mitochondrial respiration. This application note provides a detailed protocol for using the Seahorse XF assay to investigate the impact of this compound on mitochondrial respiration in a hepatic cell model.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. The assay uses a specialized microplate with embedded sensors to monitor OCR in real-time.[5] By sequentially injecting a series of pharmacological agents that target different components of the electron transport chain (ETC), a complete profile of mitochondrial function can be generated.[5]
The key parameters of mitochondrial function measured are:
-
Basal Respiration: The baseline oxygen consumption of the cells, representing the energetic demand under normal conditions.
-
ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.
-
Proton Leak: The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage.
-
Maximal Respiration: The maximum OCR that the cells can achieve, indicative of the spare respiratory capacity.
-
Spare Respiratory Capacity: The cell's ability to respond to an increased energy demand.
-
Non-Mitochondrial Respiration: Oxygen consumption from cellular processes outside of the mitochondria.
Materials and Methods
Reagents and Consumables
-
Seahorse XF96 or XF24 Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (e.g., DMEM)
-
Supplements: Glucose, Sodium Pyruvate (B1213749), L-Glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., EMEM supplemented with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Equipment
-
Agilent Seahorse XF96 or XF24 Analyzer
-
Cell culture incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
-
Microplate reader (for cell number normalization)
-
Microscope
-
Multichannel pipette
Experimental Protocols
Cell Culture and Seeding
-
Culture HepG2 cells in EMEM supplemented with 10% FBS in a 37°C, 5% CO2 incubator.
-
The day before the assay, harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed HepG2 cells in a Seahorse XF96 cell culture microplate at a density of 2.0 x 10^4 cells per well in 80 µL of culture medium.[1][6] For a 24-well plate, a seeding density of 4.0 x 10^4 cells per well can be used.[7]
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
This compound Treatment
-
On the day of the experiment, prepare fresh dilutions of this compound in cell culture medium from a stock solution. A final concentration range of 10 µM to 50 µM is recommended based on previous studies.[1][2] A vehicle control (e.g., DMSO at a concentration not exceeding 0.1%) must be included.
-
Remove the culture medium from the wells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells with this compound for the desired time period. A 24-hour incubation has been shown to be effective.[1][2]
Seahorse XF Assay Preparation (Day of Assay)
-
Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.[3]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and L-glutamine (e.g., 2 mM).[6] Adjust the pH to 7.4.
-
Prepare Cell Plate:
-
Remove the cell culture plate from the incubator.
-
Wash the cells by removing the this compound-containing medium and adding 180 µL of pre-warmed assay medium. Repeat the wash step.
-
After the final wash, add 180 µL of fresh, pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the temperature and pH to equilibrate.[3]
-
-
Load the Sensor Cartridge: Prepare stock solutions of the mitochondrial inhibitors from the Seahorse XF Cell Mito Stress Test Kit in the assay medium. Load the appropriate volume of each inhibitor into the designated ports of the hydrated sensor cartridge.
| Port | Compound | Final Concentration (Example) |
| A | Oligomycin | 1.5 µM |
| B | FCCP | 1.0 µM |
| C | Rotenone/Antimycin A | 0.5 µM |
| Note: The optimal concentration of FCCP can be cell-type dependent and should be determined by a titration experiment.[8] |
Running the Seahorse XF Assay
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Start the assay run. The instrument will measure the basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.
Data Analysis and Normalization
-
After the assay, normalize the OCR data to the cell number in each well. This can be done using a variety of methods, such as the CyQUANT assay or by imaging and counting cells.
-
Use the Seahorse Wave software or Seahorse Analytics to calculate the key parameters of mitochondrial respiration.[9]
-
Compare the mitochondrial parameters of this compound-treated cells to the vehicle-treated control cells.
Data Presentation
The following tables summarize the expected effects of this compound on mitochondrial respiration based on published findings.
Table 1: Key Parameters of Mitochondrial Respiration Affected by this compound
| Parameter | Expected Effect of this compound | Reference |
| Basal Respiration | No significant change or slight decrease | [1] |
| ATP Production | Decrease | [4] |
| Maximal Respiration | Significant Decrease | [1] |
| Spare Respiratory Capacity | Significant Decrease | [1] |
| Non-Mitochondrial Respiration | No significant change or slight decrease | [1] |
Table 2: Example Quantitative Data from a Seahorse XF Assay with this compound (50 µM) on HepG2 Cells
| Parameter | Vehicle Control (Mean ± SEM) | This compound (50 µM) (Mean ± SEM) | % Change | p-value |
| Basal Respiration (pmol/min) | 100 ± 5.0 | 90 ± 4.5 | -10% | >0.05 |
| ATP Production (pmol/min) | 75 ± 3.8 | 50 ± 2.5 | -33% | <0.01 |
| Maximal Respiration (pmol/min) | 250 ± 12.5 | 112.5 ± 5.6 | -55% | <0.0001 |
| Spare Respiratory Capacity (pmol/min) | 150 ± 7.5 | 30 ± 1.5 | -80% | <0.0001 |
| Note: This table presents hypothetical data based on reported percentage decreases for illustrative purposes.[1] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's proposed mechanism of mitochondrial toxicity.
Caption: Experimental workflow for the Seahorse XF assay.
Conclusion
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive platform to investigate the effects of this compound on mitochondrial respiration. By following this protocol, researchers can obtain detailed insights into the bioenergetic profile of cells treated with this compound, helping to elucidate the mechanisms of its potential mitochondrial toxicity. This information is valuable for drug development professionals and scientists studying drug-induced liver injury.
References
- 1. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Oxygen Consumption Rate Analysis of Mitochondrial Dysfunction Caused by Bacillus cereus Cereulide in Caco-2 and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for In Vitro Assessment of Tolcapone Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease, has been associated with rare but severe hepatotoxicity, including fatal cases of fulminant hepatic failure.[1][2] Understanding the mechanisms of this compound-induced liver injury is crucial for patient safety and the development of safer therapeutic alternatives. In vitro models provide essential tools to investigate the cytotoxic effects of this compound on liver cells and elucidate the underlying molecular pathways.
These application notes provide a comprehensive overview of established in vitro models and detailed protocols for assessing this compound-induced hepatotoxicity. The primary mechanisms of this compound's liver toxicity are believed to involve mitochondrial dysfunction and oxidative stress.[3][4] this compound acts as an uncoupler of oxidative phosphorylation in mitochondria, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[2][4][5] This can trigger a cascade of events culminating in cell death.
This document outlines methodologies using relevant hepatic cell lines, such as HepG2 and HepaRG, to evaluate key markers of cytotoxicity, mitochondrial health, and oxidative stress following this compound exposure.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced hepatotoxicity and a general experimental workflow for its in vitro assessment.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tolcapone Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolcapone. The focus is on optimizing experimental concentrations to achieve desired therapeutic effects while avoiding cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell death observed even at low this compound concentrations. | Cell line sensitivity: Different cell lines exhibit varying sensitivity to this compound. For example, hepatocyte-derived cells like HepG2 and primary hepatocytes are particularly susceptible.[1][2] | - Perform a dose-response curve starting from a low concentration (e.g., 1 µM) to determine the IC50 for your specific cell line. - Consider using a less sensitive cell line if experimentally appropriate. - Review literature for reported cytotoxic concentrations in your cell model. For instance, in HepG2 cells, significant cytotoxicity is often observed at concentrations above 50 µM.[1] |
| Inconsistent results between experiments. | Variability in cell health and density: Differences in cell confluence, passage number, or overall health can affect their response to this compound. | - Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. - Use cells from a consistent low passage number. - Regularly check for mycoplasma contamination. |
| Unexpected decrease in cellular ATP levels. | Mitochondrial toxicity: this compound is a known uncoupler of oxidative phosphorylation, which dissipates the mitochondrial proton gradient and inhibits ATP synthesis.[1][3][4][5][6][7] | - Measure mitochondrial membrane potential (e.g., using JC-1 staining) to confirm mitochondrial uncoupling. - Perform a Seahorse XF Mito Stress Test to analyze the oxygen consumption rate (OCR) and assess specific effects on mitochondrial respiration.[1] - Consider co-treatment with mitochondrial protective agents if the experimental design allows. |
| Increased levels of reactive oxygen species (ROS). | Mitochondrial dysfunction: The uncoupling of the mitochondrial respiratory chain by this compound can lead to an increase in electron leakage and subsequent formation of ROS.[1][4][8] | - Quantify ROS production using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][10] - Test the effect of antioxidants (e.g., N-acetylcysteine) to determine if ROS are contributing to the observed cytotoxicity. |
| Difficulty distinguishing between cytotoxicity and cytostatic effects. | Assay limitations: Some viability assays, like MTT, primarily measure metabolic activity, which can be affected by mitochondrial dysfunction without immediate cell death. | - Use multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (MTT) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion) and a lysosomal activity assay (Neutral Red uptake).[1][11] - Perform cell cycle analysis to investigate cytostatic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity is direct mitochondrial toxicity.[1][2][12][13] this compound acts as an uncoupler of oxidative phosphorylation, disrupting the mitochondrial membrane potential.[3][5][6] This leads to a decrease in ATP synthesis, increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[1][4][7][8]
Q2: How does the cytotoxicity of this compound compare to that of entacapone (B1671355)?
A2: this compound is significantly more cytotoxic than entacapone, another COMT inhibitor.[1][4][7] This difference is largely attributed to this compound's higher lipophilicity, which allows for greater accumulation within the mitochondrial membrane, leading to more pronounced uncoupling of oxidative phosphorylation.[1][2] Entacapone shows minimal to no cytotoxic effects at concentrations where this compound is toxic.[1][3][7]
Q3: What are the typical cytotoxic concentrations of this compound in vitro?
A3: The cytotoxic concentration of this compound varies depending on the cell line. Generally, cytotoxicity is observed in the micromolar range. For instance:
-
Primary rat hepatocytes: A significant decrease in viability is seen at 50 µM.[1][2]
-
HepG2 cells: Cytotoxic effects are evident at concentrations of 50 µM and higher, with more pronounced effects in cells cultured in galactose medium to force reliance on mitochondrial respiration.[1] In some studies, the IC50 in HepaRG cells was estimated to be around 100 µM for ATP depletion and 333 µM for overall cytotoxicity.[4][14]
-
Caco-2 cells: A decrease in metabolic activity is observed at 50 µM.[1]
-
Neuroblastoma cells (e.g., SH-SY5Y, SMS-KCNR): IC50 values can range from approximately 32 µM to over 200 µM depending on the specific cell line.[9]
It is crucial to determine the specific IC50 for your experimental model.
Q4: What in vitro assays are recommended for assessing this compound-induced cytotoxicity?
A4: A multi-parametric approach is recommended:
-
Metabolic Activity: MTT assay.[1]
-
Lysosomal Integrity: Neutral Red (NR) uptake assay.[1]
-
Mitochondrial Function: Measurement of ATP levels, mitochondrial membrane potential (e.g., with JC-10), and oxygen consumption rate (e.g., Seahorse XF Mito Stress Test).[1][15]
-
Oxidative Stress: Quantification of ROS production using probes like DCFH-DA.[9][10]
Q5: Is the cytotoxicity of this compound related to its metabolism?
A5: While the primary mechanism is direct mitochondrial toxicity, some research suggests that reactive metabolites of this compound could contribute to its hepatotoxicity.[16] However, studies have shown that this compound's toxicity is not dependent on bioactivation by cytochrome P450 enzymes.[1][2][12][13]
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different In Vitro Models
| Cell Line | Concentration (µM) | Effect | Reference |
| Primary Rat Hepatocytes | 50 | >50% decrease in metabolic and lysosomal activity | [1][2] |
| HepG2 (glucose medium) | 50 | ~45% decrease in lysosomal activity | [1] |
| HepG2 (galactose medium) | 10 | ~55% decrease in metabolic activity | [1] |
| HepG2 (galactose medium) | 50 | ~94% decrease in metabolic activity | [1] |
| Caco-2 | 50 | ~32% decrease in metabolic activity | [1] |
| SH-SY5Y (Neuroblastoma) | 32.27 | IC50 | [9] |
| HepaRG | 100 | IC50 (ATP depletion) | [4][14] |
| HepaRG | 333 | IC50 (Cytotoxicity) | [4][14] |
Experimental Protocols
1. MTT Assay for Metabolic Activity
-
Principle: Measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, indicating mitochondrial dehydrogenase activity.[1]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Remove the treatment medium and add fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Express results as a percentage of the vehicle control.
-
2. DCFH-DA Assay for Reactive Oxygen Species (ROS)
-
Principle: The non-fluorescent DCFH-DA is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10]
-
Methodology:
-
Seed cells in a black, clear-bottom 96-well plate.
-
After cell adherence, wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with 20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove excess probe.
-
Add the different concentrations of this compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points.
-
Normalize the fluorescence values to cell viability if necessary.
-
Visualizations
Caption: this compound's mechanism of mitochondrial toxicity.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
References
- 1. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The catechol-O-methyltransferase inhibitors this compound and entacapone uncouple and inhibit the mitochondrial respiratory chain in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in toxicity of the catechol-O-methyl transferase inhibitors, this compound and entacapone to cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tolcapone Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tolcapone in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water and acids.[1] Its aqueous solubility is reported to be very low, around 0.057 g/L.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in 0.1 M aqueous sodium hydroxide (B78521) solution.[1] It is also soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3]
Q3: What is the recommended method for preparing aqueous solutions of this compound for in vitro experiments?
A3: Due to its low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[3] This stock solution can then be diluted with the desired aqueous buffer (e.g., PBS) to the final working concentration.[3]
Q4: What is a typical final concentration of DMSO in cell culture media when using a this compound stock solution?
A4: To avoid solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should generally be kept low, typically not exceeding 0.5% (v/v).[4] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[5]
Q5: How stable are aqueous solutions of this compound?
A5: It is not recommended to store aqueous solutions of this compound for more than one day.[3] For long-term storage, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C.[4][6]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Question: Are you attempting to dissolve solid this compound directly in an aqueous buffer?
-
Answer: this compound has very poor solubility in neutral or acidic aqueous solutions.[1] It is best to first dissolve it in an organic solvent.
-
Recommended Action: Prepare a high-concentration stock solution in DMSO.[3][7] Then, dilute this stock solution into your aqueous buffer to achieve the desired final concentration.
-
Issue: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous buffer.
-
Question: What is the final concentration of this compound you are trying to achieve?
-
Answer: Even when using a DMSO stock, the final concentration of this compound in the aqueous buffer can exceed its solubility limit, leading to precipitation.
-
Recommended Action:
-
Try preparing a more dilute final solution.
-
Increase the percentage of DMSO in the final solution, but be mindful of its potential effects on your experimental system (typically keeping it below 0.5%).[4]
-
Consider adjusting the pH of your buffer. This compound's solubility increases in alkaline conditions; it is soluble in 0.1 M NaOH.[1] However, ensure the pH is compatible with your experimental setup.
-
-
-
Question: Did you sonicate the solution after dilution?
Issue: I'm concerned about the stability of this compound in my experimental buffer during a long incubation period.
-
Question: How long is your experiment?
-
Answer: The stability of this compound in aqueous solutions can be limited.[3] Factors like pH, temperature, and light exposure can affect its stability.[9]
-
Recommended Action:
-
Prepare fresh dilutions of this compound immediately before each experiment.
-
For long-term experiments, consider the stability of this compound under your specific conditions (e.g., 37°C in cell culture medium). It may be necessary to replenish the this compound-containing medium at regular intervals.
-
Protect solutions from light.[4]
-
-
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Practically insoluble; ~0.057 g/L | [1][2] |
| 0.1 M NaOH | Soluble | [1] |
| Ethanol | ~20 mg/mL; 27.3 mg/mL | [3][6] |
| DMSO | ~30 mg/mL; 55 mg/mL; 262 mg/mL | [3][6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 5 mg/mL | [6] |
Experimental Protocols
Protocol for Preparing this compound Solution for in vitro Cell-Based Assays
This protocol describes the preparation of a this compound working solution for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[6]
-
-
Store the Stock Solution:
-
Prepare the Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution with your sterile aqueous buffer or cell culture medium to the desired final concentration.
-
Important: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤ 0.5%).[4]
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the aqueous buffer or cell culture medium, but without this compound. This is essential for distinguishing the effects of this compound from those of the solvent.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H11NO5 | CID 4659569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Apoptosis | Transferase | Beta Amyloid | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing Tolcapone in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to effectively use Tolcapone in cell culture experiments while minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents.[1] It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your cell culture medium.
-
Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are suitable solvents for preparing stock solutions.[1][2]
-
Concentration: Stock solutions can be prepared at concentrations of 10-100 mM. For example, to prepare a 100 mM stock solution in DMSO, dissolve 27.32 mg of this compound in 1 mL of fresh, high-quality DMSO.[2][3]
-
Procedure: Dissolve the this compound powder in the solvent by vortexing.[4] Sonication may also be recommended to ensure complete dissolution.[2] It is good practice to purge the solvent with an inert gas before use.[1]
-
Final DMSO Concentration: When diluting the stock solution into your cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced toxicity to your cells.[4][5]
Q2: What is the solubility of this compound in different solvents and aqueous solutions?
A2: The solubility of this compound varies significantly between organic solvents and aqueous buffers. Refer to the table below for a summary of its solubility.
Q3: Is this compound stable in cell culture media? What are the potential degradation pathways?
A3: The stability of this compound in cell culture media can be influenced by several factors. While specific data on its degradation in cell culture media is limited, general principles of small molecule stability suggest potential pathways for degradation.[5]
-
Oxidation: As a catechol-containing compound, this compound may be susceptible to oxidation, which can be catalyzed by exposure to oxygen, light, or trace metals in the media.[5][6]
-
Cellular Metabolism: If using metabolically active cells, this compound can be metabolized. The primary metabolic pathways in vivo are glucuronidation and methylation by catechol-O-methyltransferase (COMT).[7][8][9][10] Cytochrome P450 enzymes can also contribute to its metabolism, leading to the formation of reactive intermediates.[9][11][12]
-
Hydrolysis and Photolysis: While less specific information is available for this compound, hydrolysis and photolysis are common degradation pathways for small molecules in aqueous environments.[5][6]
Q4: How can I minimize this compound degradation in my cell culture experiments?
A4: To ensure consistent and reliable experimental results, it is crucial to minimize the degradation of this compound.
-
Prepare Fresh Working Solutions: Prepare working solutions of this compound in your cell culture medium immediately before each experiment.[5]
-
Protect from Light: Store stock solutions and conduct experiments in a manner that protects this compound from light to prevent photolysis.[6][13] Use amber-colored tubes or wrap tubes in foil.
-
Control Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4][14][15]
-
Use High-Quality Reagents: Use fresh, high-quality cell culture media and solvents to minimize the presence of contaminants that could accelerate degradation.
-
Consider Serum-Free Media for Short-Term Experiments: If compatible with your experimental design, using serum-free media for the duration of the drug treatment can reduce enzymatic degradation from components in the serum.
Q5: For how long can I store this compound solutions?
A5: The stability of this compound solutions depends on the solvent and storage conditions.
-
Organic Stock Solutions: When stored at -20°C or -80°C, stock solutions of this compound in DMSO or ethanol are stable for extended periods (months to years).[1][2] It is recommended to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[3]
-
Aqueous Working Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1] Ideally, these should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of this compound activity over the course of the experiment. | 1. Chemical Degradation: this compound may be unstable in the cell culture medium due to oxidation, photolysis, or hydrolysis.[5] 2. Cellular Metabolism: The cells may be metabolizing this compound into inactive forms.[9] | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment using HPLC or LC-MS/MS.[5] 2. Prepare Fresh Solutions: Prepare working solutions immediately before use.[5] 3. Protect from Light: Minimize light exposure during incubation. |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Low Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium.[1] 2. Solvent Shock: The stock solution was not properly mixed into the medium, causing localized high concentrations and precipitation. | 1. Check Final Concentration: Ensure the final concentration of this compound is below its solubility limit in your media. 2. Proper Mixing: Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion. |
| High variability in experimental results between replicates or experiments. | 1. Inconsistent Stock Solution: The stock solution may not be homogeneous or may have degraded over time due to improper storage. 2. Degradation During Experiment: The rate of this compound degradation may vary between wells or plates. | 1. Proper Stock Preparation: Ensure the stock solution is fully dissolved and vortex it before each use. 2. Aliquot Stock Solution: Store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.[4] 3. Standardize Experimental Conditions: Maintain consistent light exposure, temperature, and incubation times for all samples. |
| Cells appear stressed or die at all concentrations tested. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high for your cell line.[5] | 1. Calculate Final Solvent Concentration: Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO).[4][5] 2. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to assess its effect on the cells. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Solution | Approximate Solubility | Reference(s) |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide (B127407) (DMF) | ~30 mg/mL | [1] |
| Ethanol | ~20 mg/mL | [1] |
| 1:6 solution of DMSO:PBS (pH 7.2) | ~0.14 mg/mL | [1] |
Table 2: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Recommended Duration | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO/Ethanol | -20°C or -80°C | Months to a year | [2][4][14][15] |
| Aqueous Working Solution | 4°C or Room Temperature | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, high-purity
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Accurately weigh out 27.32 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Your specific cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point and replicate.
-
Immediately take a sample for the time 0 (T=0) analysis. Store it at -80°C until analysis.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for each replicate from the incubator.
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
Calculate the percentage of this compound remaining at each time point by comparing the concentration to the T=0 sample.
Diagrams
Caption: Workflow for preparing and using this compound to minimize degradation.
Caption: Simplified overview of potential this compound metabolic pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Apoptosis | Transferase | Beta Amyloid | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biofargo.com [biofargo.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound [drugfuture.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rjptonline.org [rjptonline.org]
- 17. benchchem.com [benchchem.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Tolcapone Interference in Fluorescence-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the COMT inhibitor, Tolcapone, in fluorescence-based assays. This compound's intrinsic properties, notably its intense yellow color and UV absorbance, can lead to inaccurate data if not properly managed.
Frequently Asked Questions (FAQs)
Q1: Why does this compound interfere with fluorescence-based assays?
A1: this compound is an intensely yellow crystalline compound.[1] This inherent color can interfere with fluorescence measurements in two primary ways:
-
Autofluorescence: this compound itself can fluoresce, emitting light upon excitation that can be mistakenly detected as the signal from the assay's specific fluorophore. This leads to artificially high background signals and false positives.
-
Inner Filter Effect (IFE) & Quenching: Due to its light-absorbing properties, this compound can absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore before it reaches the detector. This phenomenon, known as the inner filter effect, leads to a decrease in the measured fluorescence signal and can result in false negatives or an underestimation of the true signal.[2][3]
Q2: Which fluorescence-based assays are most likely to be affected by this compound interference?
A2: Assays that utilize fluorophores with excitation and/or emission spectra that overlap with this compound's absorbance or emission spectra are most susceptible. This compound has a maximum UV absorption at 268 nm, and its yellow color suggests absorbance in the blue region of the visible spectrum.[1] Therefore, assays using UV or blue-excited dyes are at high risk of interference. Examples include:
-
Cell Viability/Cytotoxicity Assays: Assays using dyes like Calcein AM or those measuring cellular redox states with probes like DCFH-DA.[4][5]
-
Nuclear Staining: Assays employing UV-excitable dyes such as Hoechst stains for DNA content.
-
Mitochondrial Membrane Potential Assays: Probes like JC-1, which have components that fluoresce in the green part of the spectrum.
-
Reactive Oxygen Species (ROS) Assays: Assays using probes like DCFH-DA, which are excited around 485 nm and emit around 530 nm.[5]
Q3: What are the primary metabolites of this compound, and can they also interfere with fluorescence assays?
A3: The major metabolite of this compound is its 3-O-β,d-glucuronide conjugate. Other metabolites are formed through reduction of the nitro group to an amine, followed by acetylation or further conjugation.[6] While the spectral properties of these metabolites are not extensively documented in the available literature, any colored metabolite could potentially cause interference. In long-term cell-based assays (e.g., >24 hours), the contribution of metabolites to assay interference should be considered.
Troubleshooting Guides
Problem 1: Unusually High Background Fluorescence in the Presence of this compound
This is a strong indication of this compound's autofluorescence.
Troubleshooting Workflow:
Caption: Workflow to address high background fluorescence.
Detailed Methodologies:
-
Step 1: Confirm this compound Autofluorescence
-
Protocol:
-
Prepare wells containing only assay buffer and this compound at the concentrations used in your experiment.
-
Include a set of wells with only assay buffer (blank).
-
Read the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
-
Interpretation: A significantly higher signal in the "this compound only" wells compared to the blank confirms autofluorescence.
-
-
Step 2: Background Subtraction
-
Protocol: For each plate, include control wells with the corresponding concentrations of this compound but without the fluorescent probe or cells. Subtract the average fluorescence of these controls from your experimental wells.
-
Note: This method assumes that the autofluorescence of this compound is additive and not significantly altered by the experimental components.
-
-
Step 3: Further Mitigation Strategies
| Mitigation Strategy | Experimental Protocol |
| Use of Red-Shifted Dyes | Select fluorescent probes with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), where the likelihood of this compound interference is lower.[7] Validate the performance of the new dye in your assay system. |
| Time-Resolved Fluorescence (TRF) | Employ assays that use lanthanide-based fluorophores with long fluorescence lifetimes. A time delay between excitation and emission detection can filter out the short-lived autofluorescence from this compound.[1][8] |
Problem 2: Lower Than Expected Fluorescence Signal in the Presence of this compound
This suggests that this compound is causing an inner filter effect or quenching your fluorescent probe.
Troubleshooting Workflow:
Caption: Workflow to address low fluorescence signals.
Detailed Methodologies:
-
Step 1: Assess the Inner Filter Effect
-
Protocol:
-
Using a spectrophotometer, measure the UV-Visible absorbance spectrum of this compound at the concentrations used in your experiment.
-
Specifically, determine the absorbance values at the excitation (Aex) and emission (Aem) wavelengths of your fluorescent probe.
-
-
Interpretation: Significant absorbance at either wavelength indicates a high probability of the inner filter effect.
-
-
Step 2: Mathematical Correction
-
Protocol: A commonly used formula to correct for the inner filter effect is: F_corrected = F_observed * 10^((Aex * d) / 2) * 10^((Aem * g) / 2) Where F_corrected is the corrected fluorescence, F_observed is the measured fluorescence, Aex and Aem are the absorbances at the excitation and emission wavelengths, and d and g are the path lengths for excitation and emission light, respectively. For microplate readers, these path lengths can be complex and instrument-dependent. A simplified correction can often be achieved by generating a standard curve of the fluorophore in the presence of different concentrations of this compound and using this to correct the experimental data.[9]
-
-
Step 3: Further Mitigation Strategies
| Mitigation Strategy | Experimental Protocol |
| Reduce Sample Concentration | If possible, dilute your samples to a concentration where the absorbance from this compound is minimal (typically <0.1).[10] |
| Use Shorter Pathlength | If your instrument allows, use microplates or cuvettes with a shorter pathlength to minimize the distance light travels through the sample. |
| Use Red-Shifted Dyes | As with autofluorescence, using dyes that excite and emit at longer wavelengths where this compound does not absorb is a highly effective strategy.[11] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound's primary biological action and a general workflow for mitigating its interference in fluorescence assays.
Caption: this compound inhibits COMT, increasing Levodopa bioavailability.
Caption: A systematic approach to managing this compound interference.
References
- 1. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism and excretion of this compound, a novel inhibitor of catechol-O-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Tolcapone-Induced Mitochondrial Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro studies of tolcapone-induced mitochondrial toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?
A1: The primary mechanism involves the uncoupling of oxidative phosphorylation.[1][2][3][4] this compound, due to its nitrocatechol structure and lipophilicity, acts as a protonophore, dissipating the mitochondrial proton gradient.[5] This uncoupling leads to a decrease in ATP synthesis and can increase reactive oxygen species (ROS) production, ultimately causing cellular damage.[2][6][7] Additionally, this compound can inhibit mitochondrial respiratory chain complexes.[5][7][8]
Q2: Why is this compound more toxic than entacapone (B1671355), despite their structural similarities?
A2: The difference in toxicity is largely attributed to this compound's higher lipophilicity.[5][9][10][11] This property allows for greater accumulation within the mitochondrial membrane, enhancing its uncoupling effect.[5][9] While both are nitrocatechol-based COMT inhibitors, entacapone has a lower potential to disrupt the mitochondrial membrane potential at clinically relevant concentrations.[1][2]
Q3: What are the most suitable in vitro models to study this compound's mitochondrial toxicity?
A3: Human hepatoma cell lines like HepG2 are frequently used.[5][9] To accentuate the reliance on mitochondrial respiration, HepG2 cells can be cultured in a galactose-containing medium instead of glucose, forcing them into oxidative phosphorylation.[5][9] Primary hepatocytes are also a relevant model, though their availability and viability can be limitations.[5][9] For studying intestinal effects, the Caco-2 cell line can be utilized.[5][9]
Q4: What are the key parameters to measure when assessing this compound-induced mitochondrial dysfunction?
A4: Key parameters include:
-
Cell Viability: Assays like MTT, Neutral Red, or Calcein AM provide a general measure of cytotoxicity.[5][12]
-
Mitochondrial Membrane Potential (ΔΨm): Dyes such as JC-1 or TMRE can be used to assess the level of mitochondrial uncoupling.[13][14]
-
Oxygen Consumption Rate (OCR): Extracellular flux analyzers (e.g., Seahorse XF) can measure basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[5][12]
-
Reactive Oxygen Species (ROS) Production: Fluorescent probes like DCFH-DA are used to quantify oxidative stress.[5][6][9]
-
Intracellular ATP Levels: Luciferase-based assays can directly measure the impact on cellular energy production.[6][15]
Q5: Does the metabolism of this compound influence its mitochondrial toxicity?
A5: While some studies have investigated the formation of reactive metabolites, a significant body of evidence suggests that this compound's direct interference with mitochondrial function is a primary driver of its toxicity, independent of bioactivation by cytochrome P450 enzymes.[5][9][10][11][16][17] However, metabolites of this compound may also contribute to hepatocellular injury through oxidation and the formation of reactive species.[7][18]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| This compound Precipitation | This compound is lipophilic and may precipitate in aqueous culture media at higher concentrations. Visually inspect the treatment media for any precipitate. Prepare fresh stock solutions in DMSO and ensure the final DMSO concentration is consistent and low (<0.5%) across all wells. Consider using a lower concentration range or pre-warming the media before adding it to the cells. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling, which can cause cells to accumulate in the center. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased compound concentration and affect cell viability. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or culture medium. |
| Inconsistent Incubation Times | Adhere strictly to the planned incubation times for both drug treatment and assay reagent exposure. Use a multichannel pipette for simultaneous addition of reagents where possible. |
Issue 2: Low Signal or High Background in Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)
| Potential Cause | Troubleshooting Step |
| Suboptimal Dye Concentration or Incubation Time | Optimize the concentration of the ΔΨm dye (e.g., JC-1) and the incubation time for your specific cell type and experimental conditions. A concentration that is too high can be toxic, while one that is too low will yield a weak signal. |
| Cell Loss During Staining/Washing | Use gentle aspiration and washing steps to avoid detaching cells, especially if they are not strongly adherent. Consider using pre-coated plates to improve cell attachment. |
| Photobleaching | Minimize the exposure of fluorescently labeled cells to light. Perform all steps in the dark where possible and acquire images promptly after staining. |
| Inappropriate Filter Sets | Ensure that the excitation and emission wavelengths used on the fluorescence microscope or plate reader are appropriate for the specific dye (e.g., for JC-1, detecting both green monomers and red J-aggregates).[14] |
Issue 3: Inconsistent Oxygen Consumption Rate (OCR) Readings with Seahorse XF Analyzer
| Potential Cause | Troubleshooting Step |
| Cell Monolayer Issues | Ensure the cell monolayer is confluent and evenly distributed across the well. Gaps in the monolayer can lead to inconsistent OCR readings. |
| Incorrect Assay Medium | Use the recommended Seahorse XF assay medium, which is bicarbonate-free. Ensure it is supplemented with glucose, pyruvate, and glutamine as required for your experiment and pre-warmed to 37°C. |
| Mitochondrial Stressor Concentration | Optimize the concentrations of the mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) for your specific cell line to ensure a robust response. |
| Sensor Cartridge Not Hydrated Properly | Hydrate the sensor cartridge in the Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C as per the manufacturer's protocol.[12] |
Quantitative Data Summary
Table 1: Effects of this compound and Entacapone on Cell Viability in Different In Vitro Models
| Cell Line | Compound | Concentration (µM) | Viability Assay | % Viability (Mean ± SEM) | Reference |
| HepG2 (Glucose Medium) | This compound | 10 | MTT | 80.9 ± 4.1 | [9] |
| 50 | MTT | 49.3 ± 2.7 | [9] | ||
| Entacapone | 50 | MTT | >96 | [5] | |
| HepG2 (Galactose Medium) | This compound | 10 | MTT | 45.2 ± 6.4 | [5] |
| 50 | MTT | 5.6 ± 1.1 | [5] | ||
| Entacapone | 50 | MTT | >86 | [5] | |
| Caco-2 | This compound | 50 | MTT | 68.0 ± 6.7 | [5] |
| Entacapone | 50 | MTT | >96 | [5] | |
| Primary Rat Hepatocytes | This compound | 50 | MTT | <50 | [9] |
| Entacapone | 50 | MTT | ~51 | [9] |
Table 2: Impact of this compound on Mitochondrial Respiration in HepG2 Cells
| Parameter | Treatment (50 µM this compound) | % Change from Control | Significance | Reference |
| Maximal Respiration | 24h incubation | ↓ 55% | p < 0.0001 | [5] |
| Spare Respiratory Capacity | 24h incubation | ↓ 80% | p < 0.0001 | [5] |
| Non-mitochondrial Respiration | 24h incubation | ↓ 25% | p < 0.05 | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24 hours). Include a positive control for depolarization, such as FCCP.
-
JC-1 Staining: Prepare a fresh working solution of JC-1 dye (e.g., 5 µg/mL) in pre-warmed culture medium.[13]
-
Remove the compound-containing medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in a CO2 incubator, protected from light.[13]
-
Washing: Gently wash the cells twice with a pre-warmed buffer (e.g., PBS).
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.
-
J-aggregates (red fluorescence): Excitation ~560 nm, Emission ~595 nm.
-
JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
-
Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.[12]
-
Compound Incubation: Treat cells with this compound for the desired duration (e.g., 24 hours).[12]
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine). Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.[12]
-
Load the mitochondrial stressor compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge.[12]
-
-
Seahorse XF Measurement:
-
Calibrate the sensor cartridge in the Seahorse XF analyzer.
-
Replace the calibrant plate with the cell plate and run the assay. The instrument will perform sequential injections of the mitochondrial stressors and record real-time OCR.[12]
-
-
Data Analysis: Analyze the OCR data using the Seahorse XF software to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]
Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for Seahorse XF mitochondrial toxicity assay.
Caption: Logical relationship for troubleshooting inconsistent cell viability.
References
- 1. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The catechol-O-methyltransferase inhibitors this compound and entacapone uncouple and inhibit the mitochondrial respiratory chain in HepaRG cells. [sonar.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Item - Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - figshare - Figshare [figshare.com]
- 18. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in Tolcapone experimental replicates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in experimental replicates involving Tolcapone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] For cell-based assays, DMSO is the most commonly used solvent. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.1% (v/v) to avoid solvent-induced toxicity.[2]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: this compound stock solutions prepared in organic solvents should be stored at -20°C or -80°C for long-term stability.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: this compound is sparingly soluble in aqueous buffers and is prone to precipitation.[1] It is not recommended to store this compound in aqueous solutions for more than one day.[1] For experiments, fresh dilutions from the stock solution should be prepared immediately before use.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and reversible inhibitor of Catechol-O-methyltransferase (COMT).[4][5] COMT is an enzyme responsible for the degradation of catecholamines, including dopamine.[4] By inhibiting COMT, this compound increases the levels of these neurotransmitters.
Q5: What are the common sources of variability in this compound experiments?
A5: Variability in this compound experiments can arise from several factors, including:
-
Inconsistent solution preparation: Inaccurate weighing, incomplete dissolution, or improper storage of this compound can lead to variations in the actual concentration.
-
Precipitation of the compound: Due to its low aqueous solubility, this compound can precipitate in cell culture media or buffers, leading to inconsistent results.[1]
-
Cell health and density: Variations in cell viability, passage number, and seeding density can affect the cellular response to this compound.
-
Assay conditions: Fluctuations in incubation time, temperature, and reagent concentrations can contribute to variability.
-
Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
Troubleshooting Guides
High Variability Between Replicates (High Coefficient of Variation)
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix to increase the volume being pipetted. |
| Incomplete Dissolution of this compound | Ensure the this compound stock solution is fully dissolved before making further dilutions. Gentle warming or vortexing may aid dissolution. |
| Precipitation of this compound in Assay Medium | Prepare fresh dilutions of this compound immediately before each experiment. Visually inspect the medium for any signs of precipitation before adding it to the cells. Consider using a lower concentration of this compound or a medium with a higher protein content (e.g., increased serum concentration) to improve solubility. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to ensure an even distribution of cells in each well. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Variations in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments. |
| Differences in Cell Confluency at the Time of Treatment | Standardize the cell seeding density and the duration of cell culture before adding this compound to ensure consistent confluency. |
| Instability of this compound in Solution | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Do not store diluted this compound solutions.[1] |
| Changes in Assay Reagents | Use reagents from the same lot for a series of experiments. If a new lot is introduced, perform a bridging experiment to ensure consistency. |
| Incorrect Data Analysis | Use a consistent and appropriate non-linear regression model to calculate the IC50 value. Ensure that the data points cover the full range of the dose-response curve. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~30 | ~110 |
| Ethanol | ~20 | ~73 |
| DMF | ~30 | ~110 |
| DMSO:PBS (pH 7.2) (1:6) | ~0.14 | ~0.51 |
Data compiled from multiple sources.[1]
Table 2: Example of Expected Variability in a COMT Inhibition Assay
| Assay Parameter | Typical Coefficient of Variation (CV) |
| Intra-assay Precision | < 10% |
| Inter-assay Precision | < 15% |
Note: These are general guidelines. The acceptable CV may vary depending on the specific assay and its application.[6][7][8][9]
Experimental Protocols
Detailed Methodology for In Vitro COMT Inhibition Assay (Spectrophotometric)
This protocol is a generalized method for determining the IC50 value of this compound for the inhibition of recombinant human soluble COMT (S-COMT) activity.
Materials:
-
Recombinant human S-COMT
-
S-Adenosyl-L-Methionine (SAM) - Co-factor
-
3,4-Dihydroxyacetophenone (DHAP) - Substrate
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
N-Tris(hydroxymethyl)-methyl-2-aminoethane sulphonic acid (TES) buffer
-
This compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Solution Preparation:
-
Assay Buffer: 0.2 M TES, pH 7.6.
-
MgCl₂ Solution: 6 mM in deionized water.
-
DTT Solution: 20 mM in deionized water (prepare fresh).
-
Substrate Solution (DHAP): 0.5 mM in deionized water (prepare fresh).
-
Co-factor Solution (SAM): 5 mM in deionized water (prepare fresh and keep on ice).
-
This compound Stock Solution: 10 mM in DMSO. Prepare serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
-
COMT Enzyme Solution: Dilute recombinant human S-COMT to a working concentration (e.g., 2.0 µg/mL) in cold Assay Buffer immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in order:
-
Assay Buffer
-
MgCl₂ Solution
-
DTT Solution
-
Substrate Solution (DHAP)
-
This compound solution at various concentrations (or DMSO for the vehicle control).
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the COMT Enzyme Solution to each well.
-
Immediately place the plate in a microplate spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 344 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the control (no inhibitor) to calculate the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value.
-
Mandatory Visualizations
COMT Inhibition by this compound
In Vitro Experimental Workflow
Troubleshooting Variability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 5. Pharmacokinetics, pharmacodynamics, and tolerability of this compound: a review of early studies in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coefficient of variation [help.bioassay.de]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Coefficients of Variation for Clinical Chemistry Tests Based on Internal Quality Control Data Across 5,425 Laboratories in China From 2013 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
Tolcapone Stability and Storage: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Tolcapone for research use. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
For long-term storage, it is recommended to store this compound as a solid powder. Different suppliers provide slightly varying recommendations, which are summarized below. To ensure the longest shelf-life, storing at -20°C in a desiccated environment is advisable.
Q2: What is the recommended way to prepare and store this compound solutions?
This compound is sparingly soluble in aqueous buffers. The recommended practice is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a stock solution. This stock solution can then be diluted with the aqueous buffer of choice for your experiment. It is crucial to note that aqueous solutions of this compound are not stable and should be prepared fresh daily.[1]
Q3: For how long are this compound stock solutions in DMSO stable?
The stability of this compound in DMSO depends on the storage temperature. For longer-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended.
Q4: Is this compound sensitive to light?
Forced degradation studies have shown that this compound is stable under UV and visible light conditions.[2] However, as a general laboratory practice, it is always prudent to protect solutions from prolonged exposure to light.
Q5: Under what conditions is this compound unstable?
Forced degradation studies indicate that this compound is susceptible to degradation under basic (alkaline) hydrolysis, in the presence of water (hydrolysis), and under oxidative conditions.[2] It is relatively stable under acidic hydrolysis and heat.[2]
Troubleshooting Guide
Issue: My this compound precipitated out of solution after diluting my DMSO stock with an aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Here are some steps to troubleshoot this problem:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the concentration.
-
Increase the percentage of organic solvent: If your experimental design allows, increasing the final percentage of DMSO in your aqueous solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
pH of the aqueous buffer: this compound is soluble in 0.1 M aqueous sodium hydroxide (B78521) solution, indicating that its solubility is pH-dependent. Depending on your experimental constraints, adjusting the pH of your buffer might be an option.
-
Sonication: Gentle sonication after dilution may help to redissolve small amounts of precipitate.
-
Prepare fresh dilutions: Due to the limited stability of aqueous dilutions, always prepare them immediately before use.
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability for this compound in its solid form and in solution.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Recommended Duration | Notes |
| +4°C | Short-term | |
| 2-8°C | Medium-term | Store in a desiccated environment. |
| -20°C | Up to 4 years | Recommended for long-term storage. |
Table 2: Storage and Stability of this compound in Solution
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 6 months[3][4] | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 1 year[3] | Recommended for long-term solution storage. |
| Aqueous Buffer | Room Temperature or 4°C | Not recommended (use fresh)[1] | Prone to precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, you would need 2.73 mg of this compound for 1 mL of DMSO.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.
-
Sample Preparation:
-
For stability testing of a stock solution, dilute an aliquot of the solution to a suitable concentration with the mobile phase.
-
For forced degradation studies, subject the this compound solution to stress conditions (e.g., acid, base, oxidation, heat, light) for a defined period. Neutralize the solution if necessary and dilute to a suitable concentration with the mobile phase.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation: Compare the peak area of this compound in the stressed samples to that of the unstressed sample (or a freshly prepared standard) to calculate the percentage of degradation. The appearance of new peaks in the chromatograms of the stressed samples indicates the formation of degradation products.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 134308-13-7 [chemicalbook.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Micro- and Nano-Systems Developed for this compound in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating Tolcapone off-target effects in proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of Tolcapone in proteomics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem: My proteomics results show significant changes in mitochondrial proteins unrelated to COMT.
-
Possible Cause: This is a known off-target effect of this compound. The drug and its metabolites can interfere with mitochondrial respiration and fatty acid β-oxidation.[1][2][3] This interference is a suspected mechanism of its hepatotoxicity.[1][4]
-
Troubleshooting Steps:
-
Validate Off-Target Interactions: Confirm the interaction between this compound and the identified mitochondrial proteins using orthogonal methods. Biochemical assays, such as enzyme activity assays for the identified proteins, can validate a direct functional effect.
-
Use Control Compounds: Perform parallel experiments with Entacapone, a structurally related COMT inhibitor with a lower reported incidence of hepatotoxicity.[5][6] This will help differentiate between class-wide effects on catecholamine metabolism and this compound-specific off-target effects.
-
Cell Viability Assays: Conduct cell viability assays (e.g., MTT or neutral red uptake) on your experimental cell line with a range of this compound concentrations to determine the toxicity threshold.[7] This will help you select a sub-toxic concentration for your proteomics experiments that minimizes confounding effects from cell death.
-
Dose-Response Analysis: Perform a dose-response proteomics experiment to identify which protein changes are most sensitive to this compound concentration. Off-target effects may have different dose-response curves than the on-target inhibition of COMT.
-
Problem: I am seeing a high degree of variability in protein expression changes between my this compound-treated replicates.
-
Possible Cause: High variability can stem from inconsistent sample preparation, batch effects, or the inherent biological variability in the response to a compound with mitochondrial liabilities.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your entire workflow, from cell lysis to protein digestion and peptide cleanup, is highly standardized. Utilize a robust sample preparation protocol. (See Experimental Protocols section).
-
Implement a Sound Experimental Design: Use a randomized block design to minimize batch effects.[8] Ensure that samples from control and this compound-treated groups are processed and analyzed in an interleaved manner.[8]
-
Include Quality Control Samples: Incorporate pooled quality control (QC) samples throughout your mass spectrometry runs to assess and correct for technical variability.[8]
-
Assess Cell Health: Before harvesting cells for proteomic analysis, perform a quick check of cell morphology and viability to ensure that the variability is not due to inconsistent cellular responses to the drug.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound relevant to proteomics?
A1: The most significant off-target effect of this compound is its interaction with mitochondrial proteins, leading to mitochondrial dysfunction.[2][3] This is believed to be a key factor in its observed hepatotoxicity.[1][4] Proteomics studies have identified that this compound can bind to components of the respiratory chain and proteins involved in fatty acid β-oxidation.[2][3] One specific potential off-target identified is 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[5] Additionally, reactive metabolites of this compound can be formed, which may covalently modify proteins.[3]
Q2: How can I design my proteomics experiment to proactively mitigate this compound's off-target effects?
A2: A well-designed experiment is crucial. Here are key considerations:
-
Comparative Analysis: Include Entacapone as a control compound to distinguish this compound-specific off-target effects from the general effects of COMT inhibition.[5][6]
-
Dose Selection: Use the lowest concentration of this compound that effectively inhibits COMT in your system to minimize off-target interactions.
-
Time-Course Analysis: A time-course experiment can help differentiate early, direct off-target effects from later, downstream consequences of toxicity.
-
Appropriate Model System: If studying hepatotoxicity, use liver-derived cells (e.g., HepG2) or primary hepatocytes, which are more relevant for observing these specific off-target effects.[7]
Q3: What proteomics techniques are best suited for identifying this compound's off-target proteins?
A3: Several advanced proteomics techniques can be employed:
-
Capture Compound Mass Spectrometry (CCMS): This chemical proteomics approach uses a modified this compound molecule (a "capture compound") to pull down its binding partners from a cell lysate for identification by mass spectrometry.[2][9] This is a powerful method for identifying direct protein interactions.
-
Differential Competition Capture Compound Mass Spectrometry (dCCMS): This is a variation of CCMS where the lysate is co-incubated with the capture compound and a competing drug (like free this compound or Entacapone).[5] This helps to confirm the specificity of the interactions.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon drug binding.[10] It can identify both on- and off-targets in a cellular context without chemically modifying the drug.[10]
Q4: How can I validate the off-target interactions I identify in my proteomics screen?
A4: Validation with orthogonal methods is essential.
-
Biochemical Assays: If the identified off-target is an enzyme, you can perform an in vitro enzyme activity assay in the presence and absence of this compound to see if it has a direct inhibitory or activating effect.[11]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinity and kinetics between purified off-target proteins and this compound.
-
Cellular Thermal Shift Assay (CETSA): This can be performed on individual target proteins to confirm engagement by this compound in intact cells or cell lysates.
Data Presentation
Table 1: Summary of Known and Potential Off-Target Proteins of this compound
| Protein/Complex | Cellular Pathway | Experimental Evidence | Reference(s) |
| Components of the Respiratory Chain | Oxidative Phosphorylation | Capture Compound Mass Spectrometry (CCMS) | [2][3] |
| Proteins of Fatty Acid β-oxidation | Fatty Acid Metabolism | Capture Compound Mass Spectrometry (CCMS) | [2][3] |
| 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) | Valine Metabolism | Differential Competition CCMS (dCCMS) | [5] |
Table 2: Comparison of this compound and Entacapone Cytotoxicity
| Cell Line | Assay | This compound (50 µM) Effect | Entacapone (50 µM) Effect | Reference |
| Primary Rat Hepatocytes | MTT Reduction | >50% decrease in viability | ~49% decrease in viability | [7] |
| Primary Rat Hepatocytes | Neutral Red Uptake | >50% decrease in viability | ~20% decrease in viability | [7] |
| Caco-2 | MTT Reduction | ~32% decrease in viability | <4% decrease in viability | [7] |
| Caco-2 | Lysosomal Activity | ~13.5% decrease in viability | <4% decrease in viability | [7] |
Experimental Protocols
Protocol 1: General Sample Preparation for Bottom-Up Proteomics
This protocol provides a general workflow for preparing cell lysates for mass spectrometry analysis.
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in a buffer containing a strong chaotrope (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Elute the peptides with a high organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid).
-
Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: Capture Compound Mass Spectrometry (CCMS) Workflow
This protocol outlines the key steps for a CCMS experiment to identify direct binding partners of this compound.
-
Probe Synthesis: Synthesize a trifunctional this compound probe containing:
-
The this compound molecule as the selectivity function.
-
A photo-reactive group (e.g., phenylazide) as the reactivity function for covalent crosslinking.
-
A sorting tag (e.g., biotin) as the sorting function for enrichment.[2]
-
-
Lysate Incubation: Incubate the this compound capture compound with a complex protein lysate. For competition experiments, also add free this compound or Entacapone.
-
UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the capture compound and interacting proteins.
-
Enrichment: Use streptavidin-coated beads to capture the biotin-tagged protein complexes.
-
Washing: Perform extensive washing steps to remove non-specific protein binders.
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: Elute the peptides and analyze them by high-resolution mass spectrometry to identify the captured proteins.
Visualizations
Caption: Workflow for identifying and validating this compound off-targets.
Caption: On-target vs. off-target effects of this compound.
Caption: Decision tree for addressing potential off-target effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Capture compound mass spectrometry sheds light on the molecular mechanisms of liver toxicity of two Parkinson drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Learn How Proteomics Can Advance Drug Development - MetwareBio [metwarebio.com]
- 5. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating Differences in the Hepatotoxic Potential of this compound and Entacapone With DILIsym(®), a Mechanistic Model of Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 9. academic.oup.com [academic.oup.com]
- 10. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
Troubleshooting unexpected results in Tolcapone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving Tolcapone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] The COMT enzyme is crucial for the metabolism of catecholamines, including the neurotransmitter dopamine (B1211576).[1][2] In a therapeutic context, particularly for Parkinson's disease, this compound is used as an adjunct to levodopa/carbidopa therapy.[2][3] By inhibiting COMT, this compound slows the breakdown of levodopa, increasing its plasma half-life and availability to the brain.[1][4] This leads to more sustained dopamine levels in the central nervous system, which helps to manage motor fluctuations in patients.[1]
Q2: We are observing significant cytotoxicity in our cell cultures at concentrations where we expect to see only COMT inhibition. Is this a known effect?
Yes, this is a known phenomenon. While this compound is a potent COMT inhibitor, it has been shown to induce cytotoxicity, particularly at higher concentrations.[5] This toxicity is a key concern and has been linked to severe hepatotoxicity in some patients.[1] The mechanism is believed to be independent of its COMT inhibitory activity and is primarily attributed to mitochondrial dysfunction.[5][6][7]
Q3: What are the proposed off-target mechanisms that could explain unexpected cellular effects?
The primary off-target effect of this compound leading to toxicity is its interference with mitochondrial energy metabolism.[5][8][9] Studies have demonstrated that this compound can act as an uncoupler of the mitochondrial respiratory chain, which disrupts the mitochondrial membrane potential and reduces ATP synthesis.[9][10] This can lead to increased production of reactive oxygen species (ROS) and subsequent cellular damage.[5][6] Additionally, some research has identified 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) as a potential off-target of this compound, which is not observed with the less toxic COMT inhibitor, Entacapone (B1671355).[11]
Q4: Why do our results with this compound differ significantly from those with Entacapone, another COMT inhibitor?
While both this compound and Entacapone are nitrocatechol-based COMT inhibitors, they have different safety profiles, which is reflected in in-vitro experiments.[5] this compound's higher lipophilicity is thought to contribute to its greater potential for mitochondrial toxicity compared to Entacapone.[5][7] Studies have shown that this compound causes more significant mitochondrial uncoupling, decreases in maximal respiration and spare respiratory capacity, and increases in ROS levels, effects that are not as pronounced with Entacapone at similar concentrations.[5][10]
Troubleshooting Guides
Issue 1: Higher-Than-Expected Cytotoxicity
If you are observing a significant decrease in cell viability that does not correlate with the expected level of COMT inhibition, consider the following:
-
Mitochondrial Toxicity: The observed cytotoxicity is likely due to this compound's effect on mitochondria.[5][6] Consider running assays to assess mitochondrial health.
-
Concentration Range: Review the concentrations of this compound being used. Cytotoxic effects are more pronounced at higher concentrations (e.g., 10-50 µM in some cell lines).[5][6]
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound-induced mitochondrial dysfunction. For example, HepG2 cells are often used due to their susceptibility to drug-induced mitochondrial alterations.[5]
-
Culture Conditions: The metabolic state of your cells can influence their susceptibility. For instance, cells cultured in galactose medium, which forces reliance on oxidative phosphorylation, may show increased sensitivity to this compound's effects.[6]
A potential troubleshooting workflow for this issue is outlined below:
Issue 2: No significant change in extracellular dopamine levels in neuronal cultures.
If you are not observing an increase in extracellular dopamine after applying this compound, consider the following:
-
Dopamine Uptake: In systems with active dopamine uptake mechanisms, the effect of COMT inhibition by this compound on extracellular dopamine levels may be masked.[12] The dopamine transporter (DAT) is highly efficient at clearing dopamine from the extracellular space.
-
Experimental System: The impact of this compound on dopamine levels is more readily observed when dopamine uptake is blocked.[12] Consider co-administration with a dopamine uptake inhibitor, such as GBR 12909, to unmask the effect of COMT inhibition.[12]
Below is a diagram illustrating the interplay between COMT inhibition and dopamine uptake:
Quantitative Data Summary
The following tables summarize key quantitative data from in-vitro studies of this compound.
Table 1: In-Vitro Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| SH-SY5Y | Calcein AM | IC50 | 32.27 | [13] |
| HepG2 | MTT | - | >50% viability decrease at 50µM | [5] |
| Caco-2 | MTT | - | Viability ~68% at 50µM | [6] |
| Primary Rat Hepatocytes | MTT | - | >50% viability decrease at highest conc. | [5] |
Table 2: Effects of this compound on Mitochondrial Respiration in HepG2 Cells (50 µM, 24h)
| Parameter | % Change from Control | p-value | Reference |
| Maximal Respiration | -55% | < 0.0001 | [5] |
| Spare Respiratory Capacity | -80% | < 0.0001 | [5] |
| Non-mitochondrial Respiration | -25% | < 0.05 | [5] |
Experimental Protocols
Protocol 1: In-Vitro COMT Inhibition Assay
This assay measures the ability of this compound to inhibit the COMT-catalyzed methylation of a substrate.
Materials:
-
Recombinant human COMT or tissue cytosol
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
MgCl₂ (COMT cofactor)
-
S-adenosyl-L-methionine (SAM - methyl group donor)
-
COMT substrate (e.g., epinephrine)
-
This compound
-
Stop solution (e.g., acidic solution)
-
Detection system (e.g., HPLC)
Procedure:
-
Preparation: Prepare working solutions of the COMT enzyme, SAM, substrate, and various concentrations of this compound in the assay buffer.
-
Reaction Initiation: In a microplate, combine the COMT enzyme, MgCl₂, substrate, and this compound (or vehicle control).
-
Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding SAM.
-
Termination: After a defined incubation period, stop the reaction by adding the stop solution.
-
Detection: Quantify the amount of methylated product formed using a suitable detection method like HPLC.
-
Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting inhibition versus inhibitor concentration.[14]
Protocol 2: Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS levels.[13]
Materials:
-
DCFH-DA
-
Anhydrous DMSO
-
Serum-free and phenol (B47542) red-free cell culture medium
-
96-well black-walled plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled plate and allow them to adhere.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time.
-
DCFH-DA Loading: Prepare a working solution of DCFH-DA (e.g., 20 µM) in serum-free, phenol red-free medium. Remove the medium containing this compound, wash the cells, and add the DCFH-DA working solution.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~485-495 nm, Emission: ~529-535 nm).
-
Data Analysis: Quantify the change in fluorescence relative to vehicle-treated control cells.[13]
Signaling Pathway Visualization
The hepatotoxicity of this compound is primarily linked to its effects on mitochondria. The following diagram illustrates the proposed mechanism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. minicule.com [minicule.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: Package Insert / Prescribing Information [drugs.com]
- 5. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - ACS Pharmacology and Translational Science - Figshare [figshare.com]
- 8. Elucidating Differences in the Hepatotoxic Potential of this compound and Entacapone With DILIsym®, a Mechanistic Model of Drug‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potential Off-target Toxicity Liabilities of Catechol-O-methyltransferase Inhibitors by Differential Competition Capture Compound Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound, a catechol-O-methyltransferase inhibitor, on striatal dopaminergic transmission during blockade of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Tolcapone's Reactive Metabolite Formation In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the in vitro reactive metabolite formation of Tolcapone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's reactive metabolite formation?
A1: this compound's hepatotoxicity is linked to its bioactivation into reactive metabolites. The process begins with the metabolism of the parent drug into amine (M1) and acetylamine (M2) metabolites.[1][2] These metabolites are more easily oxidized than this compound itself and are subsequently converted by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1) into electrophilic quinone-imine species.[1][2][3] These reactive species can form covalent bonds with cellular macromolecules, such as proteins, which is a proposed mechanism for the observed liver injury.[2]
Q2: Which in vitro systems are most suitable for studying this compound's bioactivation?
A2: The most common in vitro systems include:
-
Human Liver Microsomes (HLMs): HLMs are a standard tool as they contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s.[4][5] They are ideal for initial screening and identifying the specific enzymes involved in forming reactive metabolites.
-
Hepatocytes: Cultured primary hepatocytes or cell lines like HepG2 provide a more complete cellular model, including both Phase I and Phase II metabolic pathways, as well as cellular defense mechanisms.[6][7]
-
Subcellular Fractions: In addition to microsomes, other fractions like mitochondria can be used to investigate specific organelle toxicity.[8]
Q3: How can I detect and trap these unstable reactive metabolites?
A3: Due to their high reactivity and short half-lives, direct detection of these metabolites is difficult. The standard method is to "trap" them by introducing a nucleophilic agent into the incubation.[4] Glutathione (B108866) (GSH) is the most commonly used trapping agent, as it mimics an important endogenous detoxification pathway.[1][2][4] The stable GSH-adducts that are formed can then be readily identified and characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] N-acetylcysteine (NAC) can also be used as a trapping agent.[4]
Q4: What is the role of Cytochrome P450 (P450) enzymes, and how can I confirm their involvement?
A4: P450 enzymes are crucial for the oxidative reaction that converts this compound's primary metabolites into reactive quinone-imine species.[1][2] To confirm their role, you can perform experiments that include:
-
P450 Inhibitors: Incubating this compound with a non-selective P450 inhibitor, such as 1-aminobenzotriazole (B112013) (ABT), should lead to a significant reduction in the formation of trapped adducts.[6]
-
Recombinant P450 Enzymes: Using specific cDNA-expressed P450 enzymes can help identify the particular isoforms (e.g., CYP1A2, CYP2E1) responsible for the bioactivation.[1]
Q5: Why is Entacapone often used as a comparator drug in these studies?
A5: Entacapone is a structurally similar COMT inhibitor that is not associated with the same level of hepatotoxicity as this compound.[2][9] A key difference is that the analogous reactive amine and acetylamine metabolites seen with this compound have not been detected with Entacapone.[2][3] Therefore, Entacapone serves as an essential negative control to demonstrate that the observed toxicity and reactive metabolite formation are specific to this compound's metabolic pathway.
Troubleshooting Guides
Problem 1: I am not detecting any GSH-adducts in my HLM incubation.
| Possible Cause | Troubleshooting Step |
| NADPH regenerating system is inactive or missing. | The P450-mediated oxidation is NADPH-dependent. Ensure the NADPH regenerating system is properly prepared and active. Run a positive control with a compound known to form GSH adducts. |
| Incorrect concentration of trapping agent. | Ensure the concentration of GSH is sufficient (typically 1-10 mM) to trap the reactive intermediates effectively. |
| Incubation time is too short or too long. | Optimize the incubation time. If too short, insufficient adducts will form. If too long, the adducts may degrade. |
| Metabolism is too slow in the system. | Increase the concentration of microsomes or the parent compound (this compound) to drive the reaction. |
| LC-MS/MS sensitivity is too low. | Optimize the mass spectrometry method for the specific mass of the predicted GSH adduct. |
Problem 2: I am observing high variability in my cell-based cytotoxicity assays (e.g., MTT, Calcein AM).
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well. Use a multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate, as they are prone to evaporation, which can affect cell growth and compound concentration. Fill outer wells with sterile PBS or medium. |
| Compound precipitation. | This compound is lipophilic and may precipitate at higher concentrations in aqueous media.[6] Visually inspect the wells for precipitate. Use a solvent like DMSO for stock solutions and ensure the final solvent concentration is low and consistent across all wells (e.g., <0.5%).[10] |
| Fluctuations in incubator conditions. | Ensure the incubator maintains stable temperature (37°C), humidity, and CO₂ levels. |
Visualizations
This compound Bioactivation Pathway
Experimental Workflow for Reactive Metabolite Trapping
Troubleshooting Logic for Failed Trapping Experiments
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | Parameter | Value (µM) | Exposure Time |
| HepG2 | MTT | Viability Decrease | Significant at 10 & 50 µM | 24 hours |
| HepG2 | Neutral Red Uptake | Viability Decrease | Significant at all concentrations | 24 hours |
| Caco-2 | MTT | Viability = 68.0 ± 6.7% | 50 µM | 24 hours |
| Caco-2 | Neutral Red Uptake | Viability = 86.5 ± 3.5% | 50 µM | 24 hours |
| Primary Rat Hepatocytes | MTT | >50% decline in viability | 50 µM | 24 hours |
| SMS-KCNR | Calcein AM | IC50 | 32.27 | 48 hours |
| SH-SY5Y | Calcein AM | IC50 | >50 | 48 hours |
| Data compiled from multiple sources.[6][7][10] |
Table 2: In Vitro Inhibition of Catechol-O-Methyltransferase (COMT) by this compound
| Enzyme Source | Assay Format | IC50 (nM) |
| Rat Brain (Soluble COMT) | Radiometric | 2 |
| Rat Brain (Membrane-Bound COMT) | Radiometric | 3 |
| Rat Liver (Membrane-Bound COMT) | Radiometric | 123 |
| Recombinant Human MB-COMT | HTRF | 1.9 ± 1 |
| Data compiled from reference[10]. |
Experimental Protocols
Protocol 1: In Vitro Reactive Metabolite Trapping in Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for identifying reactive metabolites of this compound by trapping them with glutathione (GSH).
-
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 100 mM stock of GSH in phosphate buffer.
-
In a microcentrifuge tube, combine phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and GSH (final concentration 5-10 mM).
-
Add this compound to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-warm the reaction mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5] A control reaction should be run without the NADPH system.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the sample and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.
-
Analyze the sample for the presence of the predicted this compound-GSH adduct.
-
Protocol 2: Reactive Oxygen Species (ROS) Detection using DCFH-DA Assay
This assay measures intracellular ROS levels in cells treated with this compound.
-
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Cultured cells (e.g., HepG2) in a 96-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS) or phenol (B47542) red-free medium
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium or PBS.
-
Remove the medium containing this compound and wash the cells gently with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[10]
-
Remove the DCFH-DA solution and wash the cells again with PBS to remove any excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm). Increased fluorescence indicates higher levels of intracellular ROS.[10]
-
References
- 1. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the In Vitro COMT Inhibition Potency of Tolcapone and Entacapone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro efficacy of two prominent catechol-O-methyltransferase (COMT) inhibitors, tolcapone and entacapone (B1671355). Both are potent, selective, and reversible inhibitors of COMT, an enzyme crucial in the metabolism of levodopa (B1675098), the primary therapeutic agent for Parkinson's disease.[1][2] By inhibiting COMT, these drugs prevent the peripheral conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of levodopa to the brain.[1][3] While they share a similar mechanism, their biochemical properties and clinical profiles show notable differences.[1]
Quantitative Comparison of COMT Inhibition
The inhibitory potency of this compound and entacapone is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data from in vitro studies consistently demonstrate that both compounds are potent inhibitors, with potencies in the nanomolar range.[1] However, their relative potency can differ depending on the experimental setup and tissue source.[1]
One study found that in human liver tissue, entacapone was a more potent inhibitor than this compound, with IC50 estimates of 151 nM and 773 nM, respectively.[4] Both are considered powerful inhibitors of the COMT enzyme.[1][4]
| Inhibitor | IC50 (Liver) | Tissue Source |
| Entacapone | 151 nM | Human |
| This compound | 773 nM | Human |
Data sourced from Keränen et al., as cited in PubMed.[4]
It is important to note that while these in vitro potency figures are a key metric, they do not fully encapsulate the clinical effectiveness of the drugs. For instance, this compound acts on COMT both peripherally and centrally, whereas entacapone's action is primarily limited to the periphery.[1][5] Furthermore, significant differences have been observed in their in vitro toxicity profiles, with this compound exhibiting greater cellular toxicity in various cell line models.[1][6][7]
Mechanism of Action: COMT Inhibition
COMT is an enzyme that catalyzes the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to a hydroxyl group of catechol substrates, such as levodopa and dopamine.[1] this compound and entacapone competitively bind to the active site of the COMT enzyme, physically blocking it from metabolizing levodopa.[1] This inhibition increases the plasma half-life of levodopa, allowing more of it to cross the blood-brain barrier to be converted into dopamine.[2][8]
Experimental Protocols
The following is a generalized methodology for a typical in vitro COMT inhibition assay used to determine the IC50 values of compounds like this compound and entacapone. This protocol is synthesized from established methods.[9][10][11]
Objective:
To determine the IC50 value of a test compound (e.g., this compound, entacapone) for the inhibition of COMT enzyme activity.
Principle:
The assay measures the COMT-catalyzed transfer of a methyl group from a donor (SAM) to a catechol substrate. The rate of formation of the methylated product is quantified, often through radiometric or chromatographic methods. The rate of reaction in the presence of various concentrations of an inhibitor is compared to the rate in its absence to determine the extent of inhibition.
Materials:
-
Enzyme Source: Recombinant human COMT or tissue cytosol (e.g., from liver).[1][9]
-
Substrate: A catechol compound such as 3,4-dihydroxybenzoic acid (DHBA).[9]
-
Co-factor (Methyl Donor): S-adenosyl-L-methionine (SAM). For radiometric assays, a radiolabeled version like [³H-methyl]-SAM is used.[9]
-
Test Inhibitors: this compound and Entacapone, dissolved in a suitable solvent (e.g., DMSO).[10]
-
Reaction Buffer: A suitable buffer such as Tris-HCl or phosphate (B84403) buffer (pH ~7.4).[9]
-
Cofactor: Magnesium Chloride (MgCl₂), which is necessary for COMT activity.[1][9]
-
Stop Solution: An acidic solution (e.g., perchloric acid) to terminate the reaction.[9]
-
Detection System: Liquid scintillation counter (for radiometric assays) or an HPLC system with an electrochemical or fluorescence detector.[9]
Procedure:
-
Preparation: A reaction mixture is prepared containing the reaction buffer, MgCl₂, and the catechol substrate.[9]
-
Inhibitor Addition: Varying concentrations of the test inhibitor (this compound or entacapone) are added to the reaction mixture. A control sample with no inhibitor is included.[9]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the COMT enzyme preparation and the co-factor SAM.[9][12]
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction remains within the linear range.[9]
-
Termination: The reaction is stopped by adding the stop solution.[9]
-
Detection & Quantification: The amount of methylated product is quantified. In radiometric assays, this involves separating the radiolabeled product from unreacted [³H]-SAM and measuring its radioactivity.[9] In HPLC-based assays, the supernatant is injected into the HPLC system to separate and quantify the product peak.[11]
-
Data Analysis: The percentage of COMT inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMT inhibitors (entacapone, this compound, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 4. Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cambridge.org [cambridge.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Tolcapone and Entacapone
For Researchers, Scientists, and Drug Development Professionals
Tolcapone and Entacapone, both catechol-O-methyltransferase (COMT) inhibitors, are primarily utilized as adjuncts to Levodopa therapy in the management of Parkinson's disease. Their principal mechanism of action involves the inhibition of peripheral COMT, which increases the bioavailability of Levodopa to the brain. However, emerging research indicates that these compounds may also possess direct neuroprotective properties, independent of their COMT-inhibiting function. This guide provides a comprehensive comparison of the neuroprotective efficacy of this compound and Entacapone, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the neuroprotective effects of this compound and Entacapone.
| Table 1: Inhibition of α-Synuclein Fibrillization | |
| Compound | Inhibition of α-Synuclein Fibril Formation (at 100 µM) |
| This compound | Significant Inhibition |
| Entacapone | Significant Inhibition |
| Data adapted from Di Giovanni et al., 2010 |
| Table 2: Protection Against α-Synuclein-Induced Toxicity | |
| Compound | Increase in Cell Viability (%) |
| This compound | ~10-30% |
| Entacapone | ~10-30% (with one instance showing close to 100% protection) |
| Data adapted from Di Giovanni et al., 2010 |
| Table 3: Inhibition of Aβ42 Fibrillization | |
| Compound | Inhibition of Aβ42 Fibrillization (at 20 µM after 48h) |
| This compound | ≥50% |
| Entacapone | ≥50% |
| Data adapted from Di Giovanni et al., 2010 |
| Table 4: Cellular Toxicity in HepG2 Cells (MTT Assay) | |
| Compound (Concentration) | Cell Viability (%) |
| This compound (10 µM) | Decreased to ~45.2% in galactose medium |
| This compound (50 µM) | Decreased to ~5.6% in galactose medium |
| Entacapone (10 µM) | >86% in galactose medium |
| Entacapone (50 µM) | >86% in galactose medium |
| Data adapted from Oliveira et al., 2021 |
| Table 5: Reactive Oxygen Species (ROS) Production in HepG2 Cells | |
| Compound (Concentration) | Change in ROS Levels |
| This compound (50 µM) | Significant Increase |
| Entacapone (10 µM and 50 µM) | Decrease |
| Data adapted from Oliveira et al., 2021 |
Experimental Protocols
Inhibition of α-Synuclein and Aβ42 Fibrillization
Objective: To assess the ability of this compound and Entacapone to inhibit the aggregation of α-synuclein and β-amyloid (Aβ42), key proteins implicated in neurodegenerative diseases.
Methodology:
-
Protein Preparation: Recombinant human α-synuclein and Aβ42 are purified and prepared in monomeric form.
-
Aggregation Assay:
-
Monomeric α-synuclein (100 µM) or Aβ42 (5 µM or 20 µM) is incubated at 37°C with continuous agitation in the presence or absence of varying concentrations of this compound or Entacapone.
-
Aliquots are taken at different time points (e.g., 24, 48, 72 hours).
-
-
Quantification: Fibril formation is quantified using the Thioflavin T (ThT) fluorescence assay. ThT binds to amyloid fibrils, and the resulting fluorescence is proportional to the amount of aggregated protein.
-
Visualization: The morphology of the aggregates is visualized using Transmission Electron Microscopy (TEM).[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the protective effect of this compound and Entacapone against toxicity induced by protein aggregates.
Methodology:
-
Cell Culture: PC12 cells (a rat pheochromocytoma cell line commonly used in neuroscience research) are cultured in appropriate media.
-
Toxicity Induction: Pre-aggregated α-synuclein (40 µM) is added to the cell culture medium.
-
Treatment: this compound or Entacapone are co-incubated with the aggregated α-synuclein.
-
Viability Assessment: After a specified incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which is measured spectrophotometrically. The amount of formazan produced is proportional to the number of living cells.[1]
Cellular Toxicity and Oxidative Stress Analysis
Objective: To evaluate the cytotoxic effects and the impact on reactive oxygen species (ROS) production of this compound and Entacapone in a human liver cell line (HepG2).
Methodology:
-
Cell Culture: HepG2 cells are cultured in both glucose-containing and galactose-containing media. The galactose medium forces cells to rely on oxidative phosphorylation for energy, making them more sensitive to mitochondrial toxicants.
-
Treatment: Cells are treated with varying concentrations of this compound or Entacapone for 24 hours.
-
Cytotoxicity Assessment:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity, another marker of cell health.
-
-
ROS Measurement: Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Fluorescence intensity is measured to determine ROS levels.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of COMT Inhibition by this compound and Entacapone.
Caption: Experimental Workflow for Assessing Neuroprotective Efficacy.
Discussion and Conclusion
The experimental evidence suggests that both this compound and Entacapone exhibit neuroprotective properties beyond their function as COMT inhibitors.[1][2][3] A key mechanism appears to be the inhibition of amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases.[1][2][3] Both compounds have been shown to effectively inhibit the fibrillization of α-synuclein and Aβ42 in vitro.[1][2][3]
In cell-based assays, both this compound and Entacapone demonstrated a capacity to protect against α-synuclein-induced toxicity.[1] However, a critical point of differentiation arises from their cellular toxicity profiles. This compound has been associated with significant cytotoxicity, particularly in liver cells under conditions of mitochondrial stress, and has been shown to increase the production of reactive oxygen species.[4] In contrast, Entacapone appears to be considerably less toxic and may even possess antioxidant properties by reducing ROS levels.[4]
The ability of this compound to cross the blood-brain barrier allows it to exert its effects, both COMT inhibition and potentially direct neuroprotection, within the central nervous system. Entacapone's action is primarily peripheral. This distinction is crucial when considering their therapeutic potential for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Entacapone and this compound, Two Catechol O-Methyltransferase Inhibitors, Block Fibril Formation of α-Synuclein and β-Amyloid and Protect against Amyloid-induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entacapone and this compound, two catechol O-methyltransferase inhibitors, block fibril formation of alpha-synuclein and beta-amyloid and protect against amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Tolcapone and Other COMT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Tolcapone with other prominent Catechol-O-methyltransferase (COMT) inhibitors, primarily Entacapone (B1671355) and Opicapone (B609759). COMT inhibitors are a class of medications used as an adjunct to Levodopa (B1675098) therapy in Parkinson's disease to improve its efficacy and manage motor fluctuations.[1][2][3]
Mechanism of Action
Catechol-O-methyltransferase (COMT) is an enzyme that metabolizes Levodopa in the periphery to 3-O-methyldopa (3-OMD), reducing the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine (B1211576).[1][4] COMT inhibitors block this enzymatic degradation, thereby increasing the bioavailability and extending the plasma half-life of Levodopa.[4][5] This leads to more stable dopamine levels in the brain, which helps to reduce "OFF" time (periods of poor symptom control) and increase "ON" time (periods of good symptom control) for patients.[2][5]
This compound is unique in that it acts both peripherally and centrally, as it can cross the blood-brain barrier.[6][7][8] In contrast, Entacapone and Opicapone are peripherally selective and do not cross the blood-brain barrier to a significant extent.[7]
Pharmacokinetic Profile
The pharmacokinetic properties of COMT inhibitors directly influence their dosing regimens and clinical utility. This compound's ability to penetrate the central nervous system and its longer duration of action compared to Entacapone are key differentiators. Opicapone stands out for its prolonged half-life, allowing for a convenient once-daily dosage.
| Parameter | This compound | Entacapone | Opicapone |
| Site of Action | Central & Peripheral[6][7] | Peripheral Only[7] | Peripheral Only[7] |
| Elimination Half-life (t½) | 2 - 3 hours[9] | ~0.8 hours (shorter than this compound)[8] | Long half-life |
| Bioavailability | ~65%[9] | Not significantly affected by food[9] | N/A |
| Typical Dosing Regimen | 100-200 mg, 3 times daily[3] | 200 mg with each Levodopa dose[3] | 50 mg, once daily at bedtime[3][10] |
| COMT Inhibition (Peak) | >80% (at 200 mg dose)[9] | ~65% (at 200 mg dose)[9] | High affinity for COMT[10] |
Efficacy: Head-to-Head Clinical Data
Clinical trials and meta-analyses provide quantitative data on the efficacy of these inhibitors in improving motor symptoms in Parkinson's disease. The primary endpoints in these studies are typically the change in daily "ON" and "OFF" times and the extent to which the daily Levodopa dose can be reduced.
A Cochrane meta-analysis of 14 studies involving 2,566 patients found that while both this compound and Entacapone were superior to placebo, the effect of this compound on increasing "ON" time and decreasing "OFF" time was approximately double that of Entacapone.[9] A more recent network meta-analysis suggested that Opicapone 50 mg provides a significant increase in "ON" time while being associated with the lowest risk of adverse events.[11]
| Clinical Outcome | This compound | Entacapone | Opicapone |
| Increase in Levodopa AUC | 60 - 90%[9][12] | ~35 - 40%[9][13] | Significantly increases Levodopa bioavailability[14] |
| Reduction in "OFF" Time (vs. Placebo) | 2.0 - 2.5 hours/day[15] | ~1.5 hours/day[16] | ~54-58 minutes/day[17][18] |
| Increase in "ON" Time (vs. Placebo) | 2.1 - 2.3 hours/day[15] | ~1.7 hours/day[16] | N/A |
| Reduction in Daily Levodopa Dose | Significant reduction (e.g., ~185-250 mg)[15] | Modest reduction (e.g., ~54 mg)[16] | No significant reduction vs. placebo[19] |
Safety and Tolerability Profile
The most significant concern with this compound is the risk of hepatotoxicity.[20] This led to its initial market withdrawal in some regions and the implementation of a "black box" warning in the United States, mandating strict liver function monitoring.[21] Studies suggest the mechanism may involve the uncoupling of mitochondrial oxidative phosphorylation.[22] In contrast, Entacapone and Opicapone have not been associated with severe liver injury.[9][23]
| Adverse Event Profile | This compound | Entacapone | Opicapone |
| Hepatotoxicity | Risk of severe, potentially fatal liver injury; requires regular liver enzyme monitoring [20][21][22][24] | Not associated with significant liver toxicity[9][23] | Not associated with significant liver toxicity |
| Common Adverse Events | Dyskinesia, nausea, diarrhea, insomnia, urine discoloration[6][20] | Dyskinesia, nausea, diarrhea, urine discoloration[16][24] | Dyskinesia, constipation, dry mouth[18] |
| Withdrawal Rates | Generally lower than Entacapone in meta-analysis[9] | Higher dropout rates in some long-term studies[25] | Low discontinuation rates in clinical trials[18] |
Experimental Protocols
A. In Vitro COMT Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard non-radiometric method for determining the inhibitory potency (IC50) of a compound against COMT.[26]
-
Objective: To quantify the concentration of an inhibitor required to reduce COMT enzyme activity by 50%.
-
Principle: The assay measures the COMT-catalyzed O-methylation of a catechol substrate. The formation of the methylated product is monitored by measuring the increase in absorbance at a specific wavelength over time.
-
Materials:
-
Recombinant human COMT enzyme
-
Assay Buffer (e.g., 0.2 M TES, pH 7.6)
-
Substrate (e.g., 3,4-dihydroxy-L-phenylalanine - L-DOPA)
-
Co-factor (S-adenosyl-L-methionine - SAM)
-
MgCl₂, Dithiothreitol (DTT)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microplate and spectrophotometer
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, MgCl₂, DTT, substrate, and the test inhibitor at various concentrations (use DMSO as a control).
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the COMT enzyme solution to all wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 344 nm) kinetically for 10-15 minutes.
-
Analysis: Calculate the initial reaction rate for each inhibitor concentration. Normalize the rates to the control to determine the percent inhibition and calculate the IC50 value.
-
B. Cellular Hepatotoxicity Assay
This protocol assesses the potential for drug-induced liver injury using a human liver cell line.[27]
-
Objective: To evaluate the cytotoxicity of COMT inhibitors on hepatocytes.
-
Cell Line: HepG2 (a human liver carcinoma cell line).
-
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., glucose- or galactose-containing medium to stress mitochondrial respiration).
-
Treatment: Expose cells to various concentrations of the test compounds (e.g., this compound, Entacapone) for a defined period (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using assays like MTT or PrestoBlue, which assess metabolic activity.
-
Oxidative Stress: Quantify the production of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Mitochondrial Health: Assess the mitochondrial membrane potential using dyes like JC-1 to detect mitochondrial dysfunction.[28]
-
Analysis: Compare the results from treated cells to untreated controls to determine the concentration at which toxic effects occur.
-
Summary and Conclusion
The selection of a COMT inhibitor involves a trade-off between efficacy and safety.
-
This compound offers the highest efficacy in terms of extending Levodopa's effects, likely due to its dual central and peripheral action and potent COMT inhibition.[9][29] However, its use is limited by the significant risk of hepatotoxicity, which necessitates rigorous safety monitoring.[20][21]
-
Entacapone has a well-established safety profile with no risk of liver damage, making it a widely used option.[9][23] Its efficacy is considered moderate, and the need for dosing with every Levodopa intake can be inconvenient for patients.
-
Opicapone represents a newer alternative that combines a favorable safety profile with the convenience of once-daily dosing.[3][10] Clinical data suggests its efficacy is robust, and some studies indicate it may be superior to Entacapone.[11][30]
For drug development professionals, the history of this compound underscores the critical importance of assessing mitochondrial toxicity and off-target effects early in the development of new chemical entities. The evolution from this compound to Entacapone and Opicapone illustrates a clear trajectory toward optimizing the therapeutic window by improving safety and dosing convenience while retaining effective COMT inhibition.
References
- 1. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do COMT Inhibitors Work? [rxlist.com]
- 3. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 4. COMT Inhibitors: What Are They And How Do They Work? [xcode.life]
- 5. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
- 6. This compound: review of its pharmacology and use as adjunctive therapy in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Evidence‐Based Efficacy Comparison of this compound and Entacapone as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journeywithparkinsons.com [journeywithparkinsons.com]
- 11. The Cost-Effectiveness of Opicapone Versus Entacapone as Adjuvant Therapy for Levodopa-Treated Individuals With Parkinson's Disease Experiencing End-of-Dose Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of this compound on levodopa pharmacokinetics is independent of levodopa/carbidopa formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. oruen.com [oruen.com]
- 15. Randomized, placebo-controlled study of this compound in patients with fluctuating Parkinson disease treated with levodopa-carbidopa. This compound Fluctuator Study Group III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of entacapone in Parkinson's disease patients with suboptimal levodopa response: a 6-month randomized placebo-controlled double-blind study in Germany and Austria (Celomen study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long‐term efficacy of opicapone in fluctuating Parkinson's disease patients: a pooled analysis of data from two phase 3 clinical trials and their open‐label extensions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Opicapone as Adjunct to Levodopa Therapy in Patients With Parkinson Disease and Motor Fluctuations: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 20. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. This compound and hepatotoxic effects. Tasmar Advisory Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound in Parkinson's disease: liver toxicity and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparative toxicological study on the hepatic safety of entacapone and this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. COMT inhibitors (entacapone, this compound, opicapone) | Parkinson's UK [parkinsons.org.uk]
- 25. One-Year Open-Label Study of Entacapone in Patients with Advanced Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Validating Tolcapone's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tolcapone's performance with its alternative, Entacapone. By presenting supporting experimental data from various cell lines, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its cytotoxic effects.
This compound is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines, including the neurotransmitter dopamine.[1][2] In the context of Parkinson's disease, this compound is utilized as an adjunct to levodopa (B1675098)/carbidopa therapy to increase the bioavailability of levodopa in the brain.[3][4] It achieves this by inhibiting COMT in both the periphery and the central nervous system.[1] However, the clinical use of this compound has been associated with a risk of severe liver injury, a factor that necessitates careful consideration and has led to the development of alternative COMT inhibitors with improved safety profiles.[5][6]
This guide delves into the experimental data validating this compound's mechanism of action and explores its effects in different cell line models, offering a comparative perspective with Entacapone, another widely used COMT inhibitor known for its lower hepatotoxicity.
Comparative Analysis of COMT Inhibition
The primary mechanism of action for both this compound and Entacapone is the inhibition of the COMT enzyme. The following table summarizes their inhibitory potency (IC50) against human and rat COMT.
| Compound | Enzyme Source | IC50 (nM) |
| This compound | Human Liver | 773 |
| Rat Liver | 25 | |
| Rat Brain (S-COMT) | 2 | |
| Rat Brain (MB-COMT) | 3 | |
| Entacapone | Human Liver | 151 |
| Rat Liver | 18 |
S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT
Cytotoxicity Profile in Various Cell Lines
Beyond its intended enzymatic inhibition, it is crucial to assess the cytotoxic effects of this compound in different cell types to understand its potential off-target effects and the mechanisms underlying its toxicity. The following tables present a comparison of the cytotoxic effects of this compound and Entacapone in neuroblastoma, intestinal, and liver cell lines.
Neuroblastoma Cell Lines
Studies in neuroblastoma cell lines have shown that this compound can induce cytotoxicity and inhibit cell proliferation.
| Cell Line | This compound IC50 (µM) | This compound GI50 (µM) |
| SMS-KCNR | 32.27 | 34.0 |
| SH-SY5Y | Not specified in snippet | Not specified in snippet |
| BE(2)-C | Not specified in snippet | Not specified in snippet |
| CHLA-90 | Not specified in snippet | Not specified in snippet |
IC50: Half-maximal inhibitory concentration for cell viability; GI50: Half-maximal growth inhibition.[7]
Intestinal and Liver Cell Lines
The cytotoxicity of this compound and Entacapone has been evaluated in Caco-2 (intestinal) and HepG2 (liver) cell lines, providing insights into their potential gastrointestinal and hepatic toxicity.
| Cell Line | Compound | Concentration (µM) | Cell Viability (%) |
| Caco-2 | This compound | 50 | 68.0 ± 6.7 |
| Entacapone | 50 | >96 | |
| HepG2 | This compound | 10 | 45.2 ± 6.4 (in galactose media) |
| 50 | 5.6 ± 1.1 (in galactose media) | ||
| Entacapone | 10 | >86 (in galactose media) | |
| 50 | >86 (in galactose media) |
Data presented as mean ± standard error of the mean. Cells cultured in galactose-containing medium are more reliant on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[8][9]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the mechanism of action of COMT inhibitors and a typical experimental workflow for assessing cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. This compound induces oxidative stress leading to apoptosis and inhibition of tumor growth in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tolcapone and Other COMT Inhibitors in the Management of Motor Fluctuations in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of Tolcapone's efficacy in managing motor fluctuations in Parkinson's disease, with a focus on its performance relative to other catechol-O-methyltransferase (COMT) inhibitors, namely Entacapone (B1671355) and Opicapone. The information is compiled from a range of clinical trials and meta-analyses to offer an objective overview supported by experimental data.
Mechanism of Action of COMT Inhibitors
This compound, Entacapone, and Opicapone are all selective and reversible inhibitors of the catechol-O-methyltransferase (COMT) enzyme. In patients with Parkinson's disease treated with levodopa (B1675098), the COMT enzyme is responsible for the peripheral breakdown of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier. By inhibiting COMT, these drugs increase the plasma half-life of levodopa, leading to more sustained plasma levels and increased availability of levodopa to the brain. This central action helps to prolong the therapeutic effect of levodopa, thereby reducing the "off" time and increasing the "on" time experienced by patients with motor fluctuations.[1][2] this compound is unique in that it has both peripheral and central COMT inhibitory effects, while Entacapone and Opicapone act primarily in the periphery.[3][4]
References
- 1. Entacapone improves motor fluctuations in levodopa-treated Parkinson's disease patients. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COMT inhibition with this compound in the treatment algorithm of patients with Parkinson’s disease (PD): relevance for motor and non-motor features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of this compound in fluctuating Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placebo-controlled, double-blind dose-finding study of entacapone in fluctuating parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Tolcapone and Entacapone's mitochondrial toxicity
A Guide for Researchers and Drug Development Professionals
Tolcapone and entacapone (B1671355) are potent catechol-O-methyltransferase (COMT) inhibitors utilized as adjuncts to levodopa (B1675098) therapy in the management of Parkinson's disease.[1] Despite their similar therapeutic mechanism, their safety profiles diverge significantly. This compound has been associated with a risk of severe hepatotoxicity, leading to restricted clinical use, whereas entacapone is generally considered safer for the liver.[2][3][4] A substantial body of evidence points towards mitochondrial dysfunction as a key mechanism underlying this compound's liver injury.[2][3][5][6]
This guide provides an objective, data-driven comparison of the mitochondrial toxicity of this compound and entacapone, summarizing key experimental findings to elucidate the differences in their effects on mitochondrial function.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from comparative in vitro studies on the mitochondrial toxicity of this compound and entacapone.
| Parameter | Drug | Cell Line / Model System | Concentration(s) | Key Quantitative Results | Citation(s) |
| Cytotoxicity (Cell Viability) | This compound | HepaRG cells | - | IC50: 333 ± 45 µM | [5] |
| HepG2 cells (Glucose) | 50 µM | Viability reduced to ~55% (NR assay) | [2][3] | ||
| HepG2 cells (Galactose) | 10 µM | Viability reduced to ~45% (MTT assay) | [3] | ||
| Caco-2 cells | 50 µM | Viability reduced to 68.0 ± 6.7% (MTT assay) | [2][3] | ||
| Entacapone | HepaRG cells | Up to 200 µM | No cytotoxicity observed | [5] | |
| HepG2 cells (Glucose/Galactose) | 50 µM | Viability >85% | [2][3] | ||
| Caco-2 cells | 50 µM | Viability >96% | [2][3] | ||
| ATP Depletion | This compound | HepaRG cells | - | IC50: 100 ± 15 µM | [5] |
| Entacapone | HepaRG cells | Up to 200 µM | No ATP depletion observed | [5] | |
| Reactive Oxygen Species (ROS) Production | This compound | HepG2 cells (Glucose) | 50 µM | ~1.6-fold increase vs. control | [2][3] |
| HepG2 cells (Galactose) | 50 µM | ~12-fold increase vs. control | [2][3] | ||
| Entacapone | HepG2 cells | Up to 50 µM | No increase in ROS; slight decrease observed | [2][3] | |
| Mitochondrial Respiration | This compound | HepaRG cells | - | Inhibited maximal complex I- and complex II-linked oxygen consumption | [5] |
| Disrupted mouse liver mitochondria | - | Inhibited complexes I, II, and IV | [5] | ||
| Entacapone | HepaRG cells | - | No inhibition of maximal complex I- and II-linked oxygen consumption | [5] | |
| Disrupted mouse liver mitochondria | - | Inhibited complexes I and IV | [5] | ||
| Mitochondrial Uncoupling (ΔΨm Disruption) | This compound | Isolated rat liver mitochondria | Low µM concentrations | Disrupted mitochondrial membrane potential | [1][6] |
| Entacapone | Isolated rat liver mitochondria | Therapeutic concentrations | No effect on mitochondrial membrane potential | [1][6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of this compound-induced mitochondrial toxicity and a general workflow for its assessment.
Caption: Proposed signaling pathway for this compound-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing mitochondrial toxicity in vitro.
Comparative Analysis of Mitochondrial Effects
Experimental data consistently demonstrates that this compound is a more potent mitochondrial toxicant than entacapone.[5] The primary mechanisms for this toxicity are the uncoupling of oxidative phosphorylation and the direct inhibition of the mitochondrial respiratory chain.[2][5]
Mitochondrial Uncoupling and Membrane Potential: this compound acts as a protonophore, dissipating the crucial proton gradient across the inner mitochondrial membrane.[2] This uncoupling action disrupts the mitochondrial membrane potential (ΔΨm) at low micromolar concentrations, an effect not observed with entacapone at therapeutically relevant levels.[1][6] The loss of ΔΨm is a critical event, as it uncouples the electron transport chain from ATP synthesis.
Inhibition of Respiratory Chain and ATP Synthesis: Both compounds inhibit components of the electron transport chain.[5] this compound inhibits complexes I, II, and IV, while entacapone's inhibitory action is directed at complexes I and IV.[5] However, the overall functional consequence is far more severe with this compound. In cellular models, this compound significantly inhibits oxygen consumption and causes a sharp decrease in cellular ATP levels, with an estimated IC50 of 100 µM in HepaRG cells.[5] Conversely, entacapone does not cause significant ATP depletion or inhibit maximal respiration in the same cell line.[5] The increased sensitivity of cells grown in galactose medium (forcing reliance on mitochondrial ATP production) to this compound further solidifies its role as a direct mitochondrial toxicant.[2][3]
Oxidative Stress: A consequence of disrupting the electron transport chain is the leakage of electrons and the subsequent formation of reactive oxygen species (ROS). This compound treatment leads to a significant increase in ROS production, particularly under conditions where cells are reliant on mitochondrial respiration.[2][3][5] This elevation in oxidative stress can damage cellular components and trigger cell death pathways. In stark contrast, entacapone does not induce oxidative stress and may even have antioxidant properties.[2][3][7]
Cellular Viability: The culmination of these mitochondrial insults—ATP depletion, ΔΨm collapse, and oxidative stress—results in significant cytotoxicity for this compound.[2][3][5] This is reflected in the dose-dependent decrease in cell viability across various cell lines, including those of hepatic origin.[2][3][5] Entacapone consistently demonstrates a much safer profile, with minimal to no impact on cell viability at comparable concentrations.[2][3][5] Studies also suggest that the higher lipophilicity of this compound may contribute to its greater toxic potential.[2][8]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparative analysis.
Cell Viability Assays (MTT & Neutral Red)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the activity of mitochondrial dehydrogenases, indicating metabolic activity. The Neutral Red (NR) uptake assay assesses lysosomal integrity.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, Caco-2) in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of this compound or entacapone for a specified period (e.g., 24 hours).
-
MTT Assay:
-
Replace the culture medium with a fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan (B1609692) crystals by viable cells.[2][3]
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
NR Assay:
-
Incubate cells with a medium containing Neutral Red dye.
-
After incubation, wash the cells to remove excess dye.
-
Extract the dye from the lysosomes of viable cells using a destain solution.
-
Measure the absorbance of the extracted dye.
-
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells.
-
Reactive Oxygen Species (ROS) Production Assay
-
Principle: Utilizes a cell-permeant probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9][10]
-
Methodology:
-
Cell Seeding and Treatment: Prepare and treat cells as described for viability assays.
-
Probe Loading: Wash the cells and incubate them with DCFH-DA solution (e.g., 20 µM) in assay buffer for 30-60 minutes at 37°C in the dark.[11]
-
Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm Ex / ~535 nm Em).[10][12]
-
Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: Uses a cationic, lipophilic fluorescent dye like JC-1 or Tetramethylrhodamine (TMRM) that accumulates in the mitochondria of healthy cells, driven by the negative membrane potential.
-
Methodology (using JC-1):
-
Cell Treatment: Treat cells with the test compounds.
-
Dye Incubation: Incubate the cells with JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[9]
-
Analysis: The ratio of red to green fluorescence is measured using a fluorescence plate reader or flow cytometry. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Caspase Activity Assay
-
Principle: Detects the activity of key executioner caspases (caspase-3 and -7), which are activated during apoptosis. The assay uses a substrate that is cleaved by active caspases to release a luminescent or fluorescent signal.[13][14]
-
Methodology (Luminescent Assay):
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with compounds.
-
Reagent Addition: Add a caspase-glo reagent containing a pro-luminescent caspase substrate and a thermostable luciferase directly to the cells.
-
Incubation: Incubate at room temperature for 1-2 hours to allow cell lysis and the caspase cleavage reaction to occur.[13]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase.[13]
-
References
- 1. Effects of entacapone and this compound on mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of the inhibitory effects of this compound and entacapone against human UDP-glucuronosyltransferases [pubmed.ncbi.nlm.nih.gov]
- 5. The catechol-O-methyltransferase inhibitors this compound and entacapone uncouple and inhibit the mitochondrial respiratory chain in HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Item - Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - figshare - Figshare [figshare.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase Assays | Thermo Fisher Scientific - FR [thermofisher.com]
Tolcapone Demonstrates Superior Blood-Brain Barrier Permeability Compared to Entacapone
A comprehensive review of experimental data reveals that Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor, exhibits significantly greater penetration of the blood-brain barrier (BBB) than its counterpart, Entacapone (B1671355). This key difference in central nervous system (CNS) availability underpins their distinct clinical applications in the management of Parkinson's disease, with this compound acting both centrally and peripherally, while Entacapone's effects are primarily confined to the periphery. [1][2]
This compound's ability to cross the BBB allows it to inhibit COMT within the brain, potentially offering a more pronounced effect on dopamine (B1211576) levels.[1][3] In contrast, Entacapone is considered a peripherally-acting inhibitor with limited ability to enter the CNS.[1][2] This distinction is critical for researchers and clinicians developing and prescribing treatments for neurodegenerative disorders. Animal models have confirmed that this compound can reach therapeutic concentrations in the striatum and other brain regions.[3]
Quantitative Comparison of Permeability
| Parameter | This compound | Entacapone | Significance |
| Primary Site of Action | Central & Peripheral[2] | Peripheral[1][2] | This compound can inhibit COMT within the brain. |
| BBB Permeability | Yes[1][3] | Limited/No[1] | Determines central therapeutic potential. |
| Efflux Transporter Substrate | P-glycoprotein (P-gp)[4][5] | Breast Cancer Resistance Protein (BCRP)[5] | Efflux transporters actively pump the drugs out of the brain, limiting their concentration. |
| Lipophilicity | Higher | Lower | Generally, higher lipophilicity is associated with better passive diffusion across the BBB, although this can be counteracted by efflux transporter activity.[4][6] |
Note: This table is a summary based on qualitative descriptions from the search results. Direct quantitative values for parameters like LogP or brain-to-plasma ratios were not consistently available for a side-by-side comparison.
Mechanisms Influencing BBB Permeability
The ability of a drug to cross the BBB is a complex interplay of several factors:
-
Lipophilicity : More lipophilic (fat-soluble) compounds tend to cross the lipid membranes of the BBB more easily via passive diffusion.[6][7] this compound's chemical structure is thought to confer greater lipophilicity than Entacapone, facilitating its entry into the brain.[4]
-
Efflux Transporters : The BBB is equipped with active efflux transporter proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that act as gatekeepers, pumping foreign substances out of the brain.[5][8] Studies suggest that both this compound and Entacapone are substrates for these transporters. This compound has been identified as a substrate for P-gp, while Entacapone is a substrate for BCRP.[4][5] The extent of this efflux significantly impacts the net concentration of the drug that can be achieved and maintained in the CNS.[5] In vivo studies in rats have shown that co-administration of an efflux transporter inhibitor (elacridar) significantly increases the brain distribution of this compound.[5]
Experimental Protocols
The assessment of BBB permeability relies on robust experimental models, both in vitro and in vivo. A key in vivo technique is the in situ brain perfusion method.
Protocol: In Situ Rat Brain Perfusion
This technique allows for the precise measurement of a drug's transport across the BBB by replacing the animal's natural blood supply to the brain with a controlled perfusion fluid containing the drug of interest.[9][10]
Objective: To determine the cerebrovascular permeability coefficient of a test compound.
Methodology:
-
Animal Preparation: A rat is anesthetized, and its body temperature is maintained at 37°C.[11][12]
-
Surgical Procedure: The common carotid artery is exposed and catheterized. The external carotid artery is ligated to direct the perfusate towards the brain.[9][10]
-
Perfusion: A precisely formulated perfusion fluid (e.g., physiological saline) containing a known concentration of the test compound (this compound or Entacapone) and a vascular space marker is infused at a constant rate.[9][13] This infusion effectively replaces the blood circulating through the brain hemisphere.[9]
-
Sample Collection: After a short perfusion period (typically seconds to minutes), the process is stopped, and the animal is euthanized.[9] The brain is then removed.
-
Analysis: The perfused brain hemisphere is dissected and analyzed to determine the concentration of the drug that has entered the brain tissue.[9] By correcting for the amount of drug remaining in the brain's blood vessels (using the vascular marker), the amount that has crossed the BBB can be calculated. This is used to determine the permeability-surface area (PS) product or the permeability coefficient (P_e_).[14]
Visualizing Experimental and Logical Frameworks
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical comparison between the two drugs.
Caption: Workflow for the in situ brain perfusion experiment.
Caption: Factors influencing the differential BBB permeability.
Conclusion
The available evidence strongly indicates that this compound is significantly more permeable to the blood-brain barrier than Entacapone. This is primarily attributed to its physicochemical properties, such as greater lipophilicity, which facilitates its entry into the CNS despite being a substrate for the P-gp efflux pump.[4] Entacapone's action is largely restricted to the periphery.[1] This fundamental difference in BBB penetration is a critical determinant of their respective pharmacological profiles and clinical efficacy in treating Parkinson's disease, with this compound's central action providing a more robust effect on levodopa's bioavailability in the brain.[3][15]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Evidence‐Based Efficacy Comparison of this compound and Entacapone as Adjunctive Therapy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the Impact of P-glycoprotein and Breast Cancer Resistance Protein on the Brain Distribution of Catechol- O-Methyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evidence-based efficacy comparison of this compound and entacapone as adjunctive therapy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Metabolic Stability Analysis of Tolcapone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolic stability of the catechol-O-methyltransferase (COMT) inhibitor, Tolcapone, against its structural analog, Entacapone (B1671355), and a theoretical deuterated analog. The information presented herein is supported by experimental data from published studies to aid in understanding the metabolic liabilities and potential for improvement in drug design.
Executive Summary
This compound, a potent COMT inhibitor, has had its clinical use limited by concerns of hepatotoxicity.[1] In vitro studies have been crucial in elucidating the metabolic pathways that contribute to this toxicity. This guide delves into a comparative analysis of this compound's metabolic stability with Entacapone, a structurally similar but safer alternative, and explores the potential of a deuterated this compound analog to mitigate metabolic risks. A key differentiator lies in this compound's metabolism to reactive amine and acetylamine intermediates, a pathway not observed for Entacapone.[2][3] Furthermore, while both drugs are primarily cleared through glucuronidation, kinetic differences in this pathway contribute to their distinct metabolic profiles.
Comparative Metabolic Stability Data
The following tables summarize the key quantitative data from in vitro studies comparing the metabolism of this compound and its analogs.
Table 1: Glucuronidation Kinetics of this compound and Entacapone by Human UGT1A9 and Human Liver Microsomes (HLM) [4]
| Compound | System | Vmax (nmol/min/mg) | Km (µM) |
| This compound | UGT1A9 | 0.3 - 0.4 | 4 - 6 |
| Entacapone | UGT1A9 | 1.3 | 1 |
| This compound | HLM | Not explicitly stated, but Entacapone showed a 3-4 times higher Vmax and 4-6 times lower Km | Not explicitly stated, but Entacapone showed a 3-4 times higher Vmax and 4-6 times lower Km |
| Entacapone | HLM | 3 to 4 times higher than this compound | 4 to 6 times lower than this compound |
Vmax: Maximum reaction velocity; Km: Michaelis constant (substrate concentration at half Vmax). A lower Km indicates higher enzyme affinity, and a higher Vmax indicates a greater catalytic rate.
Table 2: Conceptual Comparison of Metabolic Stability for a Deuterated this compound Analog
| Parameter | This compound | Deuterated this compound (Theoretical) | Rationale |
| Metabolic Rate | Standard | Slower | The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow metabolic cleavage by enzymes like cytochrome P450s. |
| Formation of Reactive Metabolites | Present | Reduced | Slower metabolism through pathways leading to reactive intermediates would decrease their formation. |
| Plasma Half-life | Established | Potentially Longer | A slower metabolic rate would lead to a longer persistence of the drug in the systemic circulation. |
| Bioavailability | Established | Potentially Higher | Reduced first-pass metabolism due to slower enzymatic degradation could lead to a higher proportion of the drug reaching systemic circulation. |
Metabolic Pathways and Rationale for Analog Design
The metabolic fate of this compound is a critical determinant of its safety profile. Understanding these pathways provides a clear rationale for the development of safer analogs.
This compound's Metabolic Pathways
This compound undergoes extensive metabolism through several key pathways:
-
Glucuronidation: This is the primary metabolic route for this compound, mainly catalyzed by the UDP-glucuronosyltransferase (UGT) 1A9 isoform.[4]
-
Methylation: O-methylation is another metabolic pathway.
-
Oxidation and Reduction: A minor but critical pathway involves the reduction of the nitro group to an amine metabolite (M1), which can be further acetylated to an acetylamine metabolite (M2).[2][3] These metabolites can then be oxidized by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and CYP1A2, to form reactive quinone-imine species.[2][3] These reactive intermediates are implicated in the hepatotoxicity associated with this compound.[2][3][5]
Entacapone as a Safer Analog
Entacapone, while also a COMT inhibitor, exhibits a more favorable safety profile. The key metabolic differences contributing to this are:
-
Predominant Glucuronidation: Entacapone is almost completely metabolized by glucuronidation, also primarily by UGT1A9.[4]
-
Lack of Reactive Metabolite Formation: The formation of amine and acetylamine metabolites, and subsequently reactive quinone-imine species, has not been detected with Entacapone.[2][3] This is considered a major reason for its lower hepatotoxicity.
Deuterated this compound: A Strategy for Enhanced Stability
The development of a deuterated analog of this compound is a rational drug design strategy aimed at improving its metabolic stability and reducing the formation of toxic metabolites. The underlying principle is the kinetic isotope effect , where the substitution of hydrogen with the heavier isotope deuterium (B1214612) creates a stronger chemical bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, potentially leading to a more favorable pharmacokinetic and safety profile.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a general procedure for assessing the metabolic stability of a compound using HLM.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., a high clearance and a low clearance compound)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactors for specific pathways if needed (e.g., UDPGA for glucuronidation)
-
Acetonitrile or other suitable organic solvent to stop the reaction
-
Incubator/water bath set to 37°C
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system and any other required cofactors according to the manufacturer's instructions.
-
On the day of the experiment, thaw the HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension, phosphate buffer, and the test compound (at a final concentration typically in the low micromolar range). Pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile) to stop the reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / |slope|.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Caption: Comparative metabolic pathways of this compound and Entacapone.
Caption: Workflow for in vitro metabolic stability assay in HLM.
Caption: The kinetic isotope effect of deuteration on this compound metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro metabolism of this compound to reactive intermediates: relevance to this compound liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The specificity of glucuronidation of entacapone and this compound by recombinant human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Safer Alternatives: A Comparative Guide to Non-Nitrocatechol COMT Inhibitors
For researchers and drug development professionals, the landscape of Catechol-O-methyltransferase (COMT) inhibitors is evolving. While Tolcapone has been a benchmark, concerns over its potential for hepatotoxicity, linked to its nitrocatechol structure, have spurred the development of safer, non-nitrocatechol alternatives.[1][2][3] This guide provides a detailed comparison of these next-generation inhibitors, focusing on Opicapone, a leading alternative, with supporting quantitative data, experimental protocols, and pathway visualizations to inform future research and development.
Quantitative Comparison of COMT Inhibitors
The primary measure of a COMT inhibitor's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. Opicapone (formerly BIA 9-1067) has emerged as a potent, peripherally acting, and long-lasting inhibitor.[4][5]
| Inhibitor | Chemical Class | IC50 (nM) | Enzyme Source | Key Characteristics |
| This compound | Nitrocatechol | 40 | Rat Liver COMT | Broad-spectrum (central & peripheral); use limited by hepatotoxicity risk.[3][6] |
| Entacapone | Nitrocatechol | 160 | Rat Liver COMT | Peripherally acting; shorter duration of action.[6] |
| Opicapone | Non-nitrocatechol | Not specified in results | Human COMT | Peripherally selective, long duration of action (>24 hours), allowing once-daily dosing.[5][7] |
Note: IC50 values can vary based on experimental conditions and enzyme source. The data presented is for comparative purposes.
Clinical trial data further distinguishes these compounds. In studies with Parkinson's disease (PD) patients experiencing "wearing-off" phenomena, Opicapone (50 mg) demonstrated a significant reduction in "OFF-time" and was shown to be non-inferior to Entacapone.[7][8] A meta-analysis suggested that while this compound may have the highest efficacy in increasing "ON-time," Opicapone presents a more favorable balance of efficacy and safety.[9][10]
Levodopa (B1675098) Metabolism and COMT Inhibition Pathway
COMT is a crucial enzyme in the metabolism of levodopa (L-DOPA), the primary treatment for Parkinson's disease.[11] By inhibiting COMT, particularly in the periphery, more L-DOPA is available to cross the blood-brain barrier and be converted to dopamine (B1211576) in the brain.[11][12] This mechanism extends the therapeutic effect of L-DOPA and helps to manage motor fluctuations.[13]
Caption: Peripheral COMT inhibition by Opicapone blocks L-DOPA metabolism to 3-OMD.
Experimental Protocols
In Vitro COMT Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 value of a potential COMT inhibitor using a fluorescent substrate.
Objective: To quantify the inhibitory potency (IC50) of a test compound against recombinant human soluble COMT (S-COMT).
Materials:
-
Recombinant human S-COMT
-
Fluorescent substrate (e.g., 3-Benzoyl-7,8-dihydroxycoumarin, 3-BTD)
-
S-adenosyl-L-methionine (SAM) as a methyl group donor
-
Dithiothreitol (DTT)
-
Magnesium Chloride (MgCl2)
-
Tris-HCl buffer (pH 7.4)
-
Test inhibitor (e.g., Opicapone) and positive control (e.g., this compound)
-
96-well microplates
-
Multi-mode microplate reader with fluorescence detection
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor and controls in DMSO. Create a serial dilution to achieve a range of final assay concentrations. Prepare reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Reaction Mixture: In each well of the microplate, add the reaction buffer, the fluorescent substrate (3-BTD), and the desired concentration of the test inhibitor or control.[14][15]
-
Pre-incubation: Add the S-COMT enzyme solution to each well. Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Initiate the O-methylation reaction by adding SAM to each well.[14]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-10 minutes).[14][15]
-
Termination: Stop the reaction by adding an acidic solution (e.g., 0.1% formic acid in acetonitrile).[14]
-
Fluorescence Measurement: Measure the fluorescence of the methylated product (3-BTMD) using a microplate reader (e.g., excitation at 390 nm and emission at 510 nm).[14]
-
Data Analysis:
-
Calculate the percentage of COMT activity for each inhibitor concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The development of non-nitrocatechol COMT inhibitors like Opicapone represents a significant advancement in adjunctive therapy for Parkinson's disease. These novel compounds offer a desirable safety profile, avoiding the hepatotoxicity concerns associated with this compound, while providing potent and sustained peripheral COMT inhibition.[4][13][16] This leads to increased levodopa bioavailability and improved management of motor symptoms.[7][12] The data and methodologies presented here provide a framework for the continued evaluation and development of safer and more effective COMT inhibitors for neurodegenerative disorders.
References
- 1. Liver says no: the ongoing search for safe catechol O-methyltransferase inhibitors to replace this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular and Mitochondrial Toxicity of this compound, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opicapone, a Novel Catechol-O-methyl Transferase Inhibitor, for Treatment of Parkinson’s Disease “Off” Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opicapone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Ongentys (opicapone) | Parkinson's Disease [michaeljfox.org]
- 8. Evaluating Opicapone as Add-on Treatment to Levodopa/DDCI in Patients with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 11. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 12. What is the mechanism of Opicapone? [synapse.patsnap.com]
- 13. Opicapone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Opicapone for Motor Fluctuations as an Adjuvant to Levodopa Therapy in Patients with Parkinson’s Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tolcapone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are critical to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Tolcapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Adherence to these protocols is essential due to the compound's potential environmental hazards.
This compound is classified as very toxic to aquatic life, and it is imperative to prevent its release into the environment.[1][2] The precautionary statement P273 advises to "Avoid release to the environment." In case of a spill, it is instructed to "Collect spillage" (P391).[1]
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its hazard profile and take necessary safety precautions.
| Property | Value |
| Appearance | Yellow Solid[1] |
| Solubility | Practically insoluble in water[1] |
| Storage | Store at -20°C in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1][3] |
| Hazard Profile | Very toxic to aquatic life.[1][2] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound.[1] All handling operations should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol for this compound
The primary method for this compound disposal is through a licensed hazardous waste management service.[1] Do not dispose of this compound down the drain or in regular trash.[4]
Waste Segregation and Collection
Proper segregation of waste is the first step in safe disposal.
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, absorb the liquid with an inert material such as vermiculite (B1170534) or sand.[1]
-
Place the saturated absorbent material into the designated hazardous waste container.[1]
-
Do not mix this compound solutions with other solvent waste streams unless their compatibility has been verified to avoid unintended chemical reactions.[4]
-
Containerization and Labeling
Properly containerize and label all this compound waste.
-
Use a container that is compatible with this compound and is leak-proof and sealable.[1]
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
Storage
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.[1]
Final Disposal
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a certified hazardous waste contractor.[1][4] Disposal must be in accordance with all local, regional, national, and international regulations.[1][5] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals through the Resource Conservation and Recovery Act (RCRA).[6][7] A new EPA rule, Subpart P, prohibits the sewering of hazardous waste pharmaceuticals.[6][8]
Emergency Spill Protocol
In the event of a this compound spill, follow these steps to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.[4]
-
Wear PPE: Ensure you are wearing the appropriate personal protective equipment before cleaning the spill.[1]
-
Absorb Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled this compound.[1][4]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[1][4]
-
Decontaminate Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. bauschhealth.com [bauschhealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. michigan.gov [michigan.gov]
Safeguarding Researchers: Comprehensive Personal Protective Equipment and Handling Protocols for Tolcapone
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals handling Tolcapone. Adherence to these protocols is essential to mitigate health risks, particularly the potential for severe liver toxicity, and to ensure safe operational and disposal practices.
Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution due to its pharmacological activity and potential health hazards. While a specific Occupational Exposure Limit (OEL) has not been established, the known risk of hepatotoxicity necessitates stringent safety measures to minimize any potential exposure.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Primary: - Chemical-resistant gloves (Nitrile, double-gloving recommended)- Disposable gown with tight-fitting cuffs- Safety glasses with side shields or splash gogglesSecondary (in addition to primary, if significant dust generation is possible): - Face shield- NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | Primary: - Chemical-resistant gloves (Nitrile)- Disposable gown- Safety glasses with side shields or splash gogglesSecondary (in addition to primary, if splashing is likely): - Face shield |
| General Laboratory Operations | - Standard laboratory coat- Safety glasses- Chemical-resistant gloves (Nitrile) |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing and handling of solid this compound within a certified chemical fume hood or a powder containment hood to minimize the generation and inhalation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Personal Hygiene: After handling this compound, and before leaving the laboratory, remove all PPE and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where this compound is handled.[1]
Spill Cleanup Protocol:
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unmanageable spills, contact the institution's environmental health and safety (EHS) office immediately.
-
Don Appropriate PPE: Before attempting to clean a spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves powder.
-
Contain and Clean:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust.[2] Use forceps or a scoop to carefully collect the material and place it into a sealed, labeled waste container.
-
For Liquid Spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.[3] Once absorbed, scoop the material into a sealed, labeled waste container.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water. For final decontamination, wipe the area with 70% ethanol.
-
Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3]
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate this compound waste from other laboratory waste streams.
-
Containerization: Use clearly labeled, leak-proof containers for all this compound waste, including empty stock containers, contaminated PPE, and spill cleanup materials.
-
Disposal: Dispose of this compound waste through the institution's hazardous waste management program.[1] Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
